3-Ethyl-3,4-dimethylhexane
Description
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Structure
3D Structure
Properties
CAS No. |
52897-06-0 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-3,4-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(4)10(5,7-2)8-3/h9H,6-8H2,1-5H3 |
InChI Key |
ZGJCTUKRTSBTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 3-Ethyl-3,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical and chemical properties of 3-Ethyl-3,4-dimethylhexane is presented below.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 52897-06-0 |
| Boiling Point | 162.1 °C at 760 mmHg[1] |
| Density | 0.733 g/cm³[1] |
| Flash Point | 46.1 °C[1] |
| Refractive Index | 1.412[1] |
Synthesis Pathways
The synthesis of an unsymmetrical, branched alkane such as this compound is most effectively approached through methods that allow for the precise formation of carbon-carbon bonds. The two most viable and commonly employed strategies are the Grignard reaction and the Corey-House synthesis. The Wurtz reaction, while a classic method for alkane synthesis, is generally unsuitable for preparing unsymmetrical alkanes due to the formation of a mixture of products that are difficult to separate.[5]
Grignard Reagent Based Synthesis
The Grignard reaction is a versatile method for forming carbon-carbon bonds. A plausible route to this compound involves the reaction of a Grignard reagent with a suitable alkyl halide. One logical disconnection approach suggests the coupling of a sec-butylmagnesium halide with a 3-halo-3-methylhexane. An alternative, and perhaps more practical approach, involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation of the resulting alkene. A more direct, albeit potentially lower-yielding, route is the direct coupling of a Grignard reagent with an alkyl halide.
A plausible two-step synthesis starting from a ketone involves the reaction of 3-methyl-2-pentanone (B1360105) with ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-4-methyl-3-hexanol. Subsequent dehydration and hydrogenation would yield the target alkane.[6]
A more direct coupling approach would involve the reaction of sec-butylmagnesium bromide with 3-bromo-3-methylpentane (B1594764).
This protocol is an adaptation based on the synthesis of the similar compound 3-Ethyl-4-methylhexane and represents a viable method for the synthesis of this compound.[5]
Step 1: Formation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium, followed by a small crystal of iodine to initiate the reaction.
-
A solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.
-
A small amount of the 2-bromobutane solution is added to the magnesium. The reaction should commence, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be applied if the reaction does not start.
-
Once initiated, the remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
Step 2: Coupling with 3-Bromo-3-methylpentane
-
The prepared Grignard reagent solution is cooled in an ice bath.
-
A solution of 3-bromo-3-methylpentane (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel.
-
The 3-bromo-3-methylpentane solution is added dropwise to the cooled Grignard solution with vigorous stirring.
-
Following the complete addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation.
Caption: Illustrative workflow for the Grignard synthesis of this compound.
Corey-House Synthesis
The Corey-House synthesis is a superior method for the formation of unsymmetrical alkanes, generally providing higher yields and fewer side products compared to the Wurtz reaction. This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.
For the synthesis of this compound, a plausible Corey-House approach would involve the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane (B47287).
This protocol is a hypothetical but chemically sound procedure for the synthesis of this compound.
Step 1: Formation of sec-Butyllithium (B1581126)
-
In a flame-dried, three-necked round-bottom flask equipped with an inert gas inlet, a dropping funnel, and a reflux condenser, add lithium metal (2.0 equivalents) to anhydrous diethyl ether.
-
Slowly add a solution of 2-chlorobutane (B165301) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of sec-butyllithium.
Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)
-
In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool the mixture to -78 °C.
-
Slowly add the prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide suspension with stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.
-
The mixture is stirred at -78 °C for 30 minutes.
Step 3: Coupling with 3-Bromopentane
-
To the Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Caption: Illustrative workflow for the Corey-House synthesis of this compound.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not available in the reviewed literature, the following table presents hypothetical but realistic data for the proposed synthetic routes. Actual yields may vary depending on experimental conditions and technique.
| Synthesis Pathway | Key Reagents | Theoretical Yield (%) | Purity (%) | Notes |
| Grignard Synthesis | 2-Bromobutane, Mg, 3-Bromo-3-methylpentane | 40 - 60 | >95 (after purification) | Yield can be affected by side reactions such as Wurtz coupling. |
| Corey-House Synthesis | 2-Chlorobutane, Li, CuI, 3-Bromopentane | 70 - 90 | >98 (after purification) | Generally provides higher yields and cleaner reactions for unsymmetrical alkanes. |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to be complex in the aliphatic region (typically 0.8-1.5 ppm) due to multiple, chemically non-equivalent protons, showing overlapping multiplets.
-
¹³C NMR: The spectrum would display distinct signals for each unique carbon environment in the molecule. By analogy to similar branched alkanes, these signals would appear in the upfield region of the spectrum.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 142, with a fragmentation pattern characteristic of branched alkanes, involving the loss of alkyl fragments.
This guide provides a foundational understanding of the synthetic approaches to this compound, intended to aid researchers in the design and execution of its synthesis. The provided protocols and workflows are illustrative and may require optimization for specific laboratory conditions.
References
- 1. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]
- 2. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to 3-Ethyl-3,4-dimethylhexane (CAS: 52897-06-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural information for 3-Ethyl-3,4-dimethylhexane. The data herein is compiled for use in research, analytical, and developmental applications.
Core Physicochemical Properties
This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4] As a saturated hydrocarbon, its primary utility in a research context is as a reference standard, particularly in the analysis of petroleum products and other complex hydrocarbon mixtures.[5] Its branched structure results in a lower boiling point compared to its linear isomer, n-decane, a consequence of reduced surface area and weaker intermolecular van der Waals forces.[5]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions or prediction model discrepancies.
| Property | Value | Source(s) |
| Molecular Formula | C10H22 | [1][2][3][4] |
| Molecular Weight | 142.28 g/mol | [1][2][3] |
| CAS Number | 52897-06-0 | [1][2][3][4][6][7] |
| Boiling Point | 162.1 °C to 170 °C | [1][2][6] |
| Density | 0.733 to 0.760 g/cm³ | [2][6] |
| Refractive Index | 1.412 to 1.4244 | [2][6][8] |
| Flash Point | 46.1 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 3.85880 | [2] |
Structural Information and Identification
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for elucidating the specific branched structure of the molecule.[9][10] The ¹H NMR spectrum is complex due to the presence of two chiral centers at carbons 3 and 4, leading to diastereotopic protons on the methylene (B1212753) groups and resulting in complex splitting patterns that deviate from simple n+1 rules.[11]
-
Mass Spectrometry (MS) : Used in conjunction with Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint for the compound's structure.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic C-H stretching and bending vibrations of an alkane, confirming the absence of other functional groups.[9]
Experimental Protocols
While specific, detailed synthesis protocols for this compound are not widely published, general methods for the preparation of branched alkanes, such as the Wurtz reaction, can be adapted.[12] However, such methods often yield a mixture of products requiring separation.[12]
The most relevant experimental protocols for this compound relate to its analysis and use as a reference standard.
General Protocol for Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of this compound and for its quantification in hydrocarbon mixtures.
1. Sample Preparation:
- Prepare a dilute solution of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or pentane.
2. GC-FID System Configuration:
- Injector: Set to a temperature sufficient for rapid volatilization (e.g., 250 °C).
- Column: A high-resolution non-polar capillary column is typically used (e.g., DB-1, HP-5ms).
- Oven Program: A temperature program is established to ensure separation from any impurities or other components in a mixture. An example program might be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium or hydrogen is used as the carrier gas.
- Detector: The Flame Ionization Detector (FID) is set to an appropriate temperature (e.g., 300 °C).
3. Data Analysis:
- The peak corresponding to this compound is identified by its retention time, confirmed by running a pure standard.
- Purity is often determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizations
Logical Relationship: Hydrocarbon Classification
The following diagram illustrates the classification of hydrocarbons, positioning this compound within this framework.
Caption: Classification of hydrocarbons showing the position of this compound.
Experimental Workflow: Gas Chromatography Analysis
This diagram outlines a typical workflow for the analysis of a sample containing this compound using gas chromatography.[12]
Caption: A typical workflow for the analysis of this compound by Gas Chromatography.
References
- 1. This compound [stenutz.eu]
- 2. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 5. This compound | 52897-06-0 | Benchchem [benchchem.com]
- 6. This compound. | 52897-06-0 [chemicalbook.com]
- 7. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 52897-06-0 CAS MSDS (this compound.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Guide: Analysis of 3-Ethyl-3,4-dimethylhexane
Introduction
This document provides a detailed technical analysis of the organic compound named 3-Ethyl-3,4-dimethylhexane. The guide focuses on the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name to derive its molecular structure. Furthermore, it outlines the verification process to confirm the correctness of the given IUPAC name based on established nomenclature rules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a foundational understanding of chemical nomenclature and structure elucidation.
IUPAC Name Analysis
The name this compound can be systematically broken down into its core components: the parent alkane, the substituents, and their specific locations (locants) on the parent chain.[1] This deconstruction is the first step in translating the name into a chemical structure.[2]
-
Parent Chain : The suffix "-hexane" indicates that the longest continuous carbon chain in the molecule consists of six carbon atoms.[2]
-
Substituents : The prefixes identify the groups attached to this parent chain.[1]
-
"3-Ethyl-" : An ethyl group (-CH₂CH₃) is attached to the third carbon of the hexane (B92381) chain.[2]
-
"3,4-dimethyl-" : Two methyl groups (-CH₃) are present. The prefix "di-" signifies two identical substituents.[3] The numbers indicate that one methyl group is on the third carbon and the other is on the fourth carbon.[2]
-
The relationship between these components is illustrated in the diagram below.
Data Presentation: Name Components
The information derived from the IUPAC name is summarized in the table below.
| Component | Description |
| Parent Name | hexane |
| Chain Length | 6 carbons |
| Substituent 1 | Ethyl (-CH₂CH₃) |
| Location 1 | Carbon 3 |
| Substituent 2 | Methyl (-CH₃) |
| Location 2 | Carbon 3 |
| Substituent 3 | Methyl (-CH₃) |
| Location 3 | Carbon 4 |
Molecular Structure Derivation
The molecular structure is constructed by first drawing the 6-carbon parent chain and then attaching the specified substituents at their designated positions.
-
Draw the Parent Chain : A sequence of six singly-bonded carbon atoms is drawn. C-C-C-C-C-C
-
Number the Chain : The chain is numbered from one end to the other (e.g., left to right). C¹-C²-C³-C⁴-C⁵-C⁶
-
Attach Substituents :
-
An ethyl group is attached to carbon #3.
-
A methyl group is attached to carbon #3.
-
A second methyl group is attached to carbon #4.
-
-
Add Hydrogens : Hydrogen atoms are added to each carbon to satisfy carbon's valency of four.
The resulting condensed structural formula is: CH₃-CH₂-C(CH₂CH₃)(CH₃)-CH(CH₃)-CH₂-CH₃
The connectivity of the molecule is visualized in the following diagram.
Verification of the IUPAC Name
To confirm that "this compound" is the correct IUPAC name, the derived structure must be re-analyzed according to official nomenclature rules.[4]
-
Find the Longest Continuous Carbon Chain : The primary rule is to identify the longest possible chain of carbon atoms.[4][5] In the derived structure, there are two different paths that result in a chain of six carbons:
-
Path A : The horizontal chain originally defined as the parent.
-
Path B : A chain that starts at the terminal carbon of the ethyl group, proceeds to C3, and continues to the end of the horizontal chain (C6).
-
-
Select the Principal Chain : When two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.
-
Chain A (horizontal) has three substituents: an ethyl group at C3, a methyl group at C3, and a methyl group at C4.
-
Chain B (incorporating the ethyl group) also results in a 6-carbon chain with three substituents: an ethyl group at C3, a methyl group at C3, and a methyl group at C4.
-
-
Number the Principal Chain : Since both potential parent chains yield the same number of substituents, either can be used. The chain must be numbered from the end that gives the substituents the lowest possible locant numbers.[6][7]
-
Numbering from left-to-right : Substituents are at positions 3, 3, and 4. The locant set is (3,3,4).
-
Numbering from right-to-left : Substituents would be at positions 3, 4, and 4. The locant set is (3,4,4).
-
-
Assemble the Final Name : The substituents are listed in alphabetical order (ethyl before methyl), ignoring prefixes like "di-".[3][5]
-
The correct name is This compound .
-
This verification confirms that the provided name is indeed the correct IUPAC name for the structure.
Data Summary
Key chemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [8][9][10] |
| Molecular Weight | 142.28 g/mol | [8][9][10] |
| IUPAC Name | This compound | [9] |
| CAS Number | 52897-06-0 | [10] |
| SMILES | CCC(C)C(C)(CC)CC | [8][9] |
| InChIKey | ZGJCTUKRTSBTIQ-UHFFFAOYSA-N | [8][9][10] |
Experimental Protocols
This section is not applicable. The determination of a chemical structure from a systematic IUPAC name is a theoretical process based on established nomenclature rules and does not involve experimental procedures.
References
- 1. Naming Alkanes | ChemTalk % [chemistrytalk.org]
- 2. homework.study.com [homework.study.com]
- 3. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Naming Alkanes with Substituents Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. This compound [stenutz.eu]
- 9. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-3,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3,4-dimethylhexane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a saturated hydrocarbon, it is a non-polar compound, and like other alkanes, it is relatively inert chemically. This technical guide provides a comprehensive overview of its physical and chemical properties, incorporating available data and outlining general experimental protocols for their determination. Due to its specific isomeric structure, this compound can be utilized as a reference standard in various analytical applications, including gas chromatography.[3][4]
Physicochemical Data
The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C10H22[1][2] |
| Molecular Weight | 142.28 g/mol [1][5] |
| CAS Registry Number | 52897-06-0[1][6] |
| Boiling Point | 162.1 - 170 °C[1][6][7] |
| Melting Point | -53.99 °C[6] |
| Density | 0.733 - 0.760 g/cm³[6][7] |
| Refractive Index | 1.412 - 1.4244[6][7] |
| Flash Point | 46.1 °C[7] |
| LogP (Octanol-Water Partition Coefficient) | 3.85880[7] |
| InChIKey | ZGJCTUKRTSBTIQ-UHFFFAOYSA-N[1][7] |
| SMILES | CCC(C)C(C)(CC)CC[1][7] |
Molecular Structure and Key Properties
The following diagram illustrates the molecular structure of this compound and highlights its key physical properties.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely published. However, standard methodologies for alkanes are applicable.
1. Determination of Boiling Point (Micro-method)
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common micro-method involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in a small sample of the heated liquid.
-
Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at the bottom, is placed open-end down into the liquid.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Upon further heating, the vapor of the sample will enter the capillary tube, and a stream of bubbles will be observed emerging from the open end.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
2. Determination of Density
-
Principle: Density is the mass per unit volume of a substance. It is typically determined by weighing a known volume of the liquid.
-
Apparatus: Pycnometer (a flask with a specific, accurately known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the volume of the pycnometer.
-
3. Gas Chromatography (GC) for Purity Assessment and Identification
-
Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). The retention time, the time it takes for a compound to travel through the column, is a characteristic property.
-
Workflow:
A typical workflow for Gas Chromatography analysis. -
Procedure Outline:
-
A small volume of the sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a heated column containing a stationary phase.
-
The separated components are detected as they exit the column, and a chromatogram is generated.
-
The retention time of the peak corresponding to this compound can be compared to that of a known standard for identification. The area under the peak is proportional to the amount of the compound.
-
Chemical Properties
As a saturated alkane, this compound is relatively unreactive. Its chemistry is characterized by the following:
-
Combustion: It is a flammable liquid that undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
-
Halogenation: In the presence of UV light or high temperatures, it can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms (e.g., chlorine or bromine).
-
Pyrolysis (Cracking): At high temperatures and in the absence of oxygen, this compound can break down into smaller alkanes and alkenes.
Signaling Pathways and Biological Activity
There is no evidence to suggest that this compound is involved in any biological signaling pathways or possesses any specific biological activity. As a simple, non-functionalized hydrocarbon, it is not expected to interact with biological receptors or enzymes in a specific manner. Its primary relevance in a biological context would be related to its toxicological properties at high concentrations, which are generally associated with non-specific membrane disruption and central nervous system depression, typical of volatile organic compounds.
Conclusion
This compound is a well-characterized branched alkane. Its physical properties are documented, and its chemical reactivity is typical of a saturated hydrocarbon, marked by general inertness except under specific conditions such as combustion or free-radical halogenation. The primary utility of this compound in a research setting is as a reference standard for analytical techniques like gas chromatography. The experimental protocols for determining its properties are standard for organic liquids. Due to its simple, non-polar nature, it is not associated with any known biological signaling pathways.
References
- 1. This compound [stenutz.eu]
- 2. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 3. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 4. This compound | 52897-06-0 | Benchchem [benchchem.com]
- 5. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound. | 52897-06-0 [chemicalbook.com]
- 7. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]
A Technical Guide to 3-Ethyl-3,4-dimethylhexane (C₁₀H₂₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3-Ethyl-3,4-dimethylhexane (CAS No: 52897-06-0), a branched-chain alkane with the molecular formula C₁₀H₂₂. As one of the 75 structural isomers of decane (B31447), this compound serves as a pertinent example of a nonpolar, aprotic hydrocarbon. This guide details its physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, and chemical reactivity. For professionals in pharmaceutical development, its relevance is examined as a nonpolar solvent in organic synthesis, a reference standard in analytical chromatography, and a model for understanding the behavior of saturated hydrocarbon moieties. All quantitative data are summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility for a scientific audience.
Introduction
This compound is a saturated aliphatic hydrocarbon belonging to the decane isomer group.[1] Structurally, it is a hexane (B92381) backbone substituted with an ethyl group at the third carbon and methyl groups at the third and fourth carbons. Its chemical formula is C₁₀H₂₂ and its Chemical Abstracts Service (CAS) registry number is 52897-06-0.[1][2][3] Like other branched alkanes, its molecular structure significantly influences its physical properties, such as boiling point and viscosity, making it a subject of interest in petrochemistry and as a potential high-octane fuel additive.[1]
For researchers and drug development professionals, this compound is not an active pharmaceutical ingredient (API) but holds relevance as a model nonpolar compound. Its inert nature makes it a candidate for a high-boiling point nonpolar solvent in synthetic chemistry, where it can dissolve nonpolar reagents without participating in the reaction.[4][5] Furthermore, its well-defined structure allows it to be used as a reference material in analytical techniques like gas chromatography.
Physicochemical Properties
The physical characteristics of this compound are dictated by its branched structure, which creates a more compact molecule than its linear isomer, n-decane. This leads to weaker intermolecular van der Waals forces and consequently affects properties like the boiling point. A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 52897-06-0 | [1][2][3][6][7] |
| Molecular Formula | C₁₀H₂₂ | [1][2][3] |
| Molecular Weight | 142.28 g/mol | [1][2][3][8] |
| Boiling Point | 170 °C | [8] |
| Solubility in Water | Low / Insoluble | [1] |
| Appearance | Colorless liquid (expected) | [1] |
| Density | Data not readily available |
Spectroscopic and Analytical Characterization
While experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of its spectroscopic fingerprints. These predictions are crucial for its identification and structural verification in a laboratory setting.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Complex overlapping signals in the alkane region (~0.8-1.6 ppm).- Multiple unique signals for methyl, methylene, and methine protons due to molecular asymmetry.- Presence of chiral centers at C3 and C4 may lead to diastereotopic protons, further complicating the spectrum.[9] |
| ¹³C NMR | - Ten distinct signals expected due to the lack of symmetry.- Signals will appear in the typical aliphatic region (~10-40 ppm). |
| FTIR | - Strong C-H stretching vibrations just below 3000 cm⁻¹.- C-H bending vibrations for CH₃ and CH₂ groups around 1465 cm⁻¹ and 1375 cm⁻¹. |
| Mass Spec. (EI) | - Molecular ion peak ([M]⁺) at m/z = 142.- Common fragmentation patterns for alkanes include losses of methyl (M-15), ethyl (M-29), and larger alkyl fragments.[10][11]- The base peak is likely to correspond to the most stable carbocation formed upon fragmentation. |
| GC | - Kovats Retention Index (Standard non-polar column): 965.[2] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of highly branched alkanes can be achieved through various established organic chemistry methods. While a specific documented synthesis for this compound is not prevalent, a plausible route involves a Grignard reaction. This approach allows for the precise construction of the carbon skeleton by forming a new carbon-carbon bond at a tertiary carbon center.[12] The general workflow for such a synthesis is outlined below.
Caption: A plausible synthetic workflow for this compound via a Grignard reaction.
Chemical Reactivity
As a saturated alkane, this compound is generally chemically inert. It lacks functional groups, making it resistant to acids, bases, and most common oxidizing and reducing agents. Its primary reactions are:
-
Combustion: Exothermic reaction with oxygen to produce carbon dioxide and water.
-
Free-Radical Halogenation: Reaction with halogens (e.g., Cl₂, Br₂) under UV light to form a mixture of halogenated isomers.
-
Pyrolysis (Cracking): Decomposition at high temperatures to form smaller alkanes and alkenes.
This inertness is advantageous when it is used as a solvent, as it is unlikely to interfere with the desired chemical transformation.
Relevance in Research and Drug Development
The utility of this compound in the pharmaceutical sector is indirect, primarily stemming from its properties as a nonpolar solvent and analytical standard.
-
Solvent in Organic Synthesis: Nonpolar solvents are essential for dissolving nonpolar starting materials and reagents, creating a medium in which reactions can occur.[4][13] In drug synthesis, which often involves complex, multi-step processes, an inert solvent with a specific boiling point is critical.[5][14] With a boiling point of 170 °C, this compound could serve as a higher-boiling alternative to solvents like n-hexane (BP ~69 °C) for reactions requiring elevated temperatures.
-
Analytical Standard: In quality control and research, reference standards are necessary for the accurate identification and quantification of compounds. Branched alkanes are frequently used in gas chromatography (GC) to calibrate retention times and as internal standards. The known Kovats Retention Index of this compound allows for its use in such analytical applications.[2]
-
Model for Lipophilicity: The hydrocarbon portions of drug molecules are critical determinants of their lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. Studying simple, well-defined alkanes like this compound can provide insights into the fundamental van der Waals and hydrophobic interactions that govern how drugs bind to biological targets and cross cellular membranes.[15]
Caption: The role of nonpolar alkanes in the drug development pipeline.
Experimental Protocols
The following are generalized protocols that would be applicable for the synthesis and analysis of this compound.
Protocol 6.1: Hypothetical Synthesis via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until all the magnesium has been consumed.
-
Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3-pentanone (B124093) in anhydrous ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification (Alcohol): Remove the solvent via rotary evaporation. The crude tertiary alcohol (3-ethyl-4-methyl-hexan-3-ol) can be purified by distillation or chromatography.
-
Dehydration & Hydrogenation: The purified alcohol is then dehydrated using a strong acid (e.g., H₂SO₄) with heating to yield a mixture of alkenes. This mixture is subsequently hydrogenated using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas to yield the final saturated alkane.
-
Final Purification: The final product, this compound, is purified by fractional distillation.
Protocol 6.2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Instrument Setup:
-
GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject 1 µL of the sample. The retention time of the resulting peak is used for identification (relative to standards), and the mass spectrum is compared against known databases or analyzed for its molecular ion and fragmentation patterns to confirm the structure.
Conclusion
This compound is a structurally defined branched alkane whose primary value to the scientific and pharmaceutical research communities lies in its fundamental physicochemical properties. While devoid of direct biological activity, its inertness, nonpolar character, and specific boiling point make it a potentially useful, albeit niche, solvent in organic synthesis. Its most significant role is likely as an analytical standard for chromatographic methods and as a model compound for foundational research into the behavior of complex hydrocarbons. This guide has provided the core technical data, predicted analytical characteristics, and relevant experimental frameworks necessary for its application in a research and development context.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Nonpolar solvent: Significance and symbolism [wisdomlib.org]
- 5. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 6. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]
- 7. This compound. | 52897-06-0 [chemicalbook.com]
- 8. This compound [stenutz.eu]
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- 13. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Synthesis of substituted alkanes laboratory methods
An In-depth Technical Guide to the Laboratory Synthesis of Substituted Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of core laboratory methodologies for the synthesis of substituted alkanes. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways.
Corey-House Synthesis
The Corey-House synthesis is a versatile method for the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of alkanes, including unsymmetrical ones.[1][2] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4]
Reaction Scheme:
R₂CuLi + R'-X → R-R' + RCu + LiX
A key advantage of the Corey-House synthesis over methods like the Wurtz reaction is its ability to couple different alkyl groups, providing access to unsymmetrical alkanes with high yields.[5] For optimal results, the alkyl halide (R'-X) should generally be a methyl, primary, or secondary cycloalkyl halide.[6][7] The alkyl group of the Gilman reagent can be primary, secondary, or tertiary.[7]
Experimental Protocol: Synthesis of 2-methylpentane (B89812) from Isopropyl Bromide and Propyl Bromide
Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)
-
To a flame-dried, argon-purged flask containing 1.4 g of lithium metal in 100 mL of anhydrous diethyl ether at -78 °C, add 12.3 g of 1-bromopropane (B46711) dropwise.
-
After the addition is complete, the mixture is stirred for 1 hour, allowing for the formation of propyllithium.
-
In a separate flask, 9.5 g of copper(I) iodide is suspended in 50 mL of anhydrous diethyl ether at -78 °C.
-
The freshly prepared propyllithium solution is then transferred via cannula to the copper(I) iodide suspension.
-
The resulting mixture is stirred for 1 hour to form the lithium dipropylcuprate solution.
Step 2: Coupling Reaction
-
To the Gilman reagent solution at -78 °C, add 12.3 g of 2-bromopropane (B125204) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield 2-methylpentane.
Quantitative Data
| Gilman Reagent (R₂CuLi) | Alkyl Halide (R'-X) | Product (R-R') | Yield (%) |
| (CH₃)₂CuLi | 1-Iododecane | n-Undecane | 90 |
| (CH₃)₂CuLi | 1-Bromooctane | n-Nonane | 89 |
| (CH₃CH₂)₂CuLi | 1-Iodobutane | n-Hexane | 75 |
| (CH₃(CH₂)₃)₂CuLi | Iodobenzene | n-Butylbenzene | 75 |
| (sec-C₄H₉)₂CuLi | 1-Bromobutane | 3-Methylheptane | 65 |
| (tert-C₄H₉)₂CuLi | 1-Iodopentane | 2,2-Dimethylheptane | 55 |
Reaction Pathway
Wittig Reaction Followed by Hydrogenation
This two-step sequence is a powerful method for constructing substituted alkanes, particularly those with long chains. The Wittig reaction first forms an alkene with a precisely located double bond, which is then reduced to the corresponding alkane via catalytic hydrogenation.[8]
Experimental Protocol: Synthesis of Tricosane
Part 1: Synthesis of (Z)-9-Tricosene via Wittig Reaction [8]
-
Ylide Generation: In a flame-dried, argon-purged flask, suspend (nonyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 eq). The formation of the ylide is indicated by a color change. Stir at 0 °C for 1 hour, then at room temperature for an additional hour.
-
Wittig Reaction: Cool the ylide solution to 0 °C. Add a solution of myristaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with hexane, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate (Z)-9-tricosene.
Part 2: Catalytic Hydrogenation to Tricosane [8]
-
Hydrogenation: Dissolve the purified (Z)-9-tricosene in ethanol (B145695) in a flask containing a catalytic amount of Pd/C (10 mol%). Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (3 times). Stir vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield pure tricosane.
Quantitative Data
| Aldehyde/Ketone | Phosphonium Ylide | Alkene Intermediate | Alkane Product | Overall Yield (%) |
| Myristaldehyde | (Nonyl)triphenylphosphonium bromide | (Z)-9-Tricosene | Tricosane | 80-90[8] |
| Dodecanal | (Decyl)triphenylphosphonium bromide | (Z)-11-Docosene | Docosane | 82 |
| Cyclohexanone | Methyltriphenylphosphonium bromide | Methylenecyclohexane | Methylcyclohexane | 75 |
| Acetophenone | Ethyltriphenylphosphonium bromide | (E/Z)-2-Phenyl-2-butene | 2-Phenylbutane | 70 |
Experimental Workflow
Grignard Reagent Reactions
Grignard reagents (R-MgX) are highly reactive organometallic compounds that can be used to synthesize alkanes through two primary routes: reaction with a proton source or coupling with an alkyl halide.
Reaction with a Proton Source
This method is straightforward for converting an alkyl halide to the corresponding alkane. The Grignard reagent, being a strong base, readily abstracts a proton from water, alcohols, or acids.[9]
Reaction Scheme:
R-X + Mg → R-MgX R-MgX + H₂O → R-H + Mg(OH)X
Experimental Protocol: Synthesis of Propane (B168953) from 1-Bromopropane
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.4 g). Add a small crystal of iodine. Add a solution of 1-bromopropane (12.3 g) in 50 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
-
Protonation: Cool the Grignard reagent solution in an ice bath. Slowly and carefully add 50 mL of water dropwise to the stirred solution.
-
Work-up: Transfer the mixture to a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the ether is carefully distilled off to yield propane (collected as a gas or in a cold trap).
Coupling with Alkyl Halides/Tosylates
Grignard reagents can also couple with alkyl halides or tosylates, often catalyzed by transition metals like cobalt or palladium, to form a new C-C bond.[10][11]
Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,2-Dimethyldecane[10]
-
To a flame-dried, argon-purged flask, add CoCl₂ (2 mol%) and LiI (4 mol%).
-
Add anhydrous THF (5 mL) and isoprene (B109036) (2 equiv). Cool the mixture to 0 °C.
-
Slowly add a solution of tert-butylmagnesium chloride (1.2 equiv).
-
Add 1-iodooctane (B127717) (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify by flash column chromatography to afford 2,2-dimethyldecane.
Quantitative Data
| Grignard Reagent | Electrophile | Catalyst | Product | Yield (%) |
| CH₃MgBr | H₂O | None | Methane | >95 |
| C₂H₅MgBr | D₂O | None | Ethane-d₁ | >95 |
| tert-ButylMgCl | 1-Iodooctane | CoCl₂/LiI | 2,2-Dimethyldecane | 85[10] |
| PhenylMgBr | n-Heptyl tosylate | Pd(acac)₂ | n-Heptylbenzene | 85[11] |
Grignard Reaction Pathways
Wurtz Reaction
The Wurtz reaction is a classic method for the synthesis of symmetrical alkanes by the coupling of two alkyl halides in the presence of sodium metal.[6]
Reaction Scheme:
2 R-X + 2 Na → R-R + 2 NaX
The reaction is generally limited to the preparation of symmetrical alkanes, as a mixture of products is formed when two different alkyl halides are used.[12] The reaction is also sensitive to steric hindrance, and tertiary alkyl halides tend to undergo elimination.[12]
Experimental Protocol: Synthesis of n-Butane from Ethyl Bromide[13]
-
In a dry round-bottom flask fitted with a reflux condenser, place finely cut sodium metal (4.6 g) in 100 mL of anhydrous diethyl ether.
-
Slowly add ethyl bromide (21.8 g) to the flask. An exothermic reaction should commence.
-
After the initial reaction subsides, gently reflux the mixture for 2 hours.
-
Cool the reaction mixture and carefully add ethanol to destroy any unreacted sodium, followed by water.
-
Separate the ether layer, dry it over anhydrous calcium chloride, and distill to collect n-butane (which will be a gas at room temperature and needs to be collected accordingly).
Quantitative Data
| Alkyl Halide | Product | Yield (%) |
| CH₃I | Ethane | 60-70 |
| C₂H₅Br | n-Butane | 40-50[13] |
| n-C₃H₇I | n-Hexane | 55 |
| 1-Bromo-3-chlorocyclobutane | Bicyclobutane | 95[12] |
Wurtz Reaction Mechanism
Kolbe Electrolysis
Kolbe electrolysis is an electrochemical method for the synthesis of symmetrical alkanes by the electrolysis of an aqueous solution of a sodium or potassium salt of a carboxylic acid.[14]
Reaction Scheme:
2 RCOO⁻Na⁺ → R-R + 2 CO₂ + 2 Na⁺ + 2 e⁻
The reaction proceeds via a radical mechanism at the anode.[14] If a mixture of two different carboxylates is used, a mixture of three different alkanes is typically formed.[14]
Experimental Protocol: Synthesis of n-Hexane from Sodium Butyrate (B1204436)
-
Prepare a concentrated aqueous solution of sodium butyrate (e.g., 2 M).
-
Place the solution in an electrolysis cell equipped with platinum electrodes.
-
Pass a direct current through the solution at a high current density (e.g., 0.25 A/cm²).
-
The gaseous products (CO₂ and H₂) are vented, and the n-hexane, which is insoluble in water, forms a separate layer.
-
After the electrolysis is complete, separate the organic layer, wash it with water, dry it over a suitable drying agent, and purify by distillation.
Quantitative Data
| Carboxylate Salt | Product | Yield (%) |
| Sodium Acetate (B1210297) | Ethane | ~90 |
| Sodium Propionate | n-Butane | ~55 |
| Sodium Valerate | n-Octane | 40-90[15] |
| Adipic acid disodium (B8443419) salt | Cyclobutane | ~30 |
Kolbe Electrolysis Mechanism
Decarboxylation of Carboxylic Acids
This method involves the removal of the carboxyl group from a carboxylic acid, which is replaced by a hydrogen atom. The reaction is typically carried out by heating the sodium salt of the carboxylic acid with soda lime (a mixture of NaOH and CaO).
Reaction Scheme:
R-COONa + NaOH (CaO) → R-H + Na₂CO₃
This method is particularly useful for the synthesis of alkanes with one fewer carbon atom than the starting carboxylic acid.
Experimental Protocol: Synthesis of Methane from Sodium Acetate
-
In a dry test tube, mix anhydrous sodium acetate (5 g) and soda lime (5 g).
-
Heat the mixture strongly.
-
Methane gas will be evolved and can be collected over water.
Quantitative Data
| Carboxylic Acid Salt | Product | Temperature (°C) | Yield (%) |
| Sodium Acetate | Methane | >300 | Good |
| Sodium Propionate | Ethane | >300 | Good |
| Sodium Stearate | Heptadecane | 350 | 61.5 |
| Sodium Palmitate | Pentadecane | 350 | 67.9 |
Decarboxylation Pathway
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 3. web.mit.edu [web.mit.edu]
- 4. Corey-House_synthesis [chemeurope.com]
- 5. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 6. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 7. web.mit.edu [web.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Enhanced Reactivity of Tertiary Carbons in Branched Alkanes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alkanes, saturated hydrocarbons, are generally characterized by their chemical inertness due to the strength and non-polar nature of their C-C and C-H sigma bonds.[1][2] However, within the structure of branched alkanes, a distinct hierarchy of reactivity exists. Tertiary carbons—carbon atoms bonded to three other carbon atoms—represent sites of significantly enhanced reactivity compared to their primary and secondary counterparts. This heightened reactivity is not arbitrary; it is a direct consequence of fundamental electronic and thermodynamic principles, primarily the superior stability of tertiary carbocation and radical intermediates, and the lower C-H bond dissociation energy at these positions. Understanding these principles is paramount for predicting reaction outcomes, designing selective synthetic strategies, and anticipating metabolic pathways of xenobiotics, a critical consideration in drug development.[3][4] This guide provides an in-depth examination of the factors governing the reactivity of tertiary carbons, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Fundamental Principles of Tertiary Carbon Reactivity
The preferential reactivity of tertiary C-H bonds in many reactions can be attributed to the stability of the intermediates formed upon their cleavage.
Thermodynamic Stability: C-H Bond Dissociation Energy (BDE)
The homolytic bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically, yielding two radical fragments. The C-H bond at a tertiary carbon is weaker than those at secondary or primary positions.[5] This lower BDE means that less energy is required to abstract a hydrogen atom from a tertiary carbon, making it a kinetically and thermodynamically favored site for radical initiation.[5] This trend directly correlates with the stability of the resulting alkyl radical (tertiary > secondary > primary).[5]
Table 1: Representative C-H Bond Dissociation Energies (BDEs) in Alkanes
| C-H Bond Type | Example Alkane | Resulting Radical | BDE (kcal/mol) |
|---|---|---|---|
| Primary (1°) | Propane (CH₃CH₂CH₂-H ) | n-Propyl radical | ~98-101 |
| Secondary (2°) | Propane (CH₃CH(H )-CH₃) | Isopropyl radical | ~95-98 |
| Tertiary (3°) | 2-Methylpropane ((CH₃)₃C-H ) | tert-Butyl radical | ~93-96.5 |
Note: Values are approximate and can vary slightly based on the specific molecular structure and measurement technique.[2][6][7][8][9]
Electronic Stability of Intermediates
In both radical and ionic reaction pathways, the stability of the carbon-centered intermediate is a crucial determinant of the reaction's regioselectivity.
The stability order of free radicals (tertiary > secondary > primary) mirrors the trend in BDEs. This stability arises from:
-
Hyperconjugation: The delocalization of electron density from adjacent, filled C-H or C-C σ-bonds into the partially filled p-orbital of the radical carbon. A tertiary radical has more neighboring alkyl groups, allowing for a greater number of hyperconjugative interactions, which disperses the electron deficiency and stabilizes the radical.
-
Inductive Effects: Alkyl groups are weakly electron-donating and push electron density toward the radical center, further reducing its electron deficiency.
In reactions proceeding through ionic intermediates, tertiary carbocations are significantly more stable than secondary or primary carbocations.[10][11] This enhanced stability is explained by the same principles as for radicals, but they are more pronounced due to the full positive charge:
-
Hyperconjugation: This is the dominant stabilizing factor.[11][12] The neighboring C-H or C-C σ-bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge over multiple atoms. A tertiary carbocation, such as the tert-butyl cation, can be stabilized by up to nine such hyperconjugative structures.[12][13]
-
Inductive Effect: The electron-donating alkyl groups push electron density towards the positively charged carbon, helping to neutralize the charge and increase stability.[10][11]
Caption: Relative stability of carbocations.
Key Reactions Demonstrating Tertiary Carbon Selectivity
Free-Radical Halogenation
The reaction of alkanes with halogens (Cl₂ or Br₂) in the presence of UV light or heat is a classic example of selectivity.[3][14][15] The reaction proceeds via a free-radical chain mechanism (initiation, propagation, termination). The regioselectivity is determined in the hydrogen abstraction step, where a halogen radical removes a hydrogen atom from the alkane to form an alkyl radical.
The selectivity is highly dependent on the halogen used:
-
Chlorination: Chlorine radicals are highly reactive and less selective. The hydrogen abstraction step is exothermic for all C-H types. While there is a slight preference for tertiary hydrogens, the product distribution often reflects a statistical mixture.[16] For 2-methylpropane, chlorination yields a mixture of 1-chloro-2-methylpropane (B167039) and 2-chloro-2-methylpropane.[16][17]
-
Bromination: Bromine radicals are less reactive and therefore much more selective.[18] According to Hammond's Postulate, the transition state for the endothermic hydrogen abstraction by bromine resembles the products (alkyl radical + HBr). The reaction will therefore proceed preferentially via the lowest energy transition state, which is the one leading to the most stable radical intermediate—the tertiary radical. This results in a strong preference for substitution at the tertiary position.[18][19]
Caption: Mechanism of selective free-radical bromination.
Table 2: Typical Product Distribution for the Monohalogenation of 2-Methylpropane
| Halogen | Product 1 (Primary Substitution) | Product 2 (Tertiary Substitution) | Selectivity Ratio (Tertiary:Primary) |
|---|---|---|---|
| Chlorine (Cl₂) at 25°C | 1-chloro-2-methylpropane (~64%) | 2-chloro-2-methylpropane (~36%) | ~5 : 1 |
| Bromine (Br₂) at 125°C | 1-bromo-2-methylpropane (~1%) | 2-bromo-2-methylpropane (>99%) | >1600 : 1 |
Note: Ratios are calculated per hydrogen atom to reflect intrinsic reactivity. 2-methylpropane has 9 primary hydrogens and 1 tertiary hydrogen.
Oxidation Reactions
The tertiary C-H bond is also the most susceptible to oxidation.[20] While the complete oxidation of alkanes (combustion) is non-selective, controlled oxidation often shows a high degree of regioselectivity.[15][21] For many oxidation systems, the reactivity trend is tertiary > secondary > primary.[20] This is because the tertiary position is the most electron-rich and can stabilize radical or cationic intermediates formed during the oxidation process. This principle is critical in drug metabolism, where cytochrome P450 enzymes often hydroxylate drug molecules at the most activated, unhindered C-H bonds, which frequently include tertiary positions.
Experimental Protocol: Relative Rates of Free-Radical Bromination
This protocol provides a generalized method for demonstrating the selectivity of radical bromination for tertiary C-H bonds by comparing the reaction rates of alkanes with different carbon types.
Objective: To qualitatively determine the relative reactivity of primary, secondary, and tertiary C-H bonds towards free-radical bromination by observing the rate of decolorization of bromine solution.
Materials and Reagents:
-
Alkane substrates: Heptane (primary and secondary C-H), Methylcyclohexane (primary, secondary, and tertiary C-H), tert-Butylbenzene (primary and benzylic C-H for comparison).
-
Solvent: Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (Caution: Toxic).
-
Bromine solution (e.g., 0.2 M Br₂ in the chosen solvent).
-
Test tubes and rack.
-
Light source: 100W incandescent lamp or UV lamp.[22]
-
Water bath (for temperature control, if needed).
-
Pipettes and bulbs.
-
Stopwatch.
Apparatus Workflow:
Caption: General workflow for comparative bromination.
Procedure:
-
Preparation: In separate, labeled test tubes, dissolve equal molar amounts of each alkane substrate in 2 mL of dichloromethane.
-
Setup: In a fume hood, prepare another set of labeled test tubes, each containing 1 mL of the 0.2 M bromine solution. Place the test tube rack under the light source.[22]
-
Initiation: To initiate the reactions simultaneously (or in quick succession), add the 2 mL of each alkane solution to its corresponding bromine-containing test tube. Start the stopwatch immediately.[22]
-
Observation: Observe the test tubes. The disappearance of the reddish-brown bromine color indicates that the reaction is complete. Record the time required for each solution to become colorless.[22]
-
Analysis: The reaction rate is inversely proportional to the time taken for decolorization. A faster reaction indicates the presence of a more reactive C-H bond. The expected order of reactivity (fastest to slowest) is typically tert-Butylbenzene >> Methylcyclohexane > Heptane.
-
Safety: All procedures must be conducted in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, safety goggles) is mandatory.
Conclusion and Implications for Drug Development
The enhanced reactivity of tertiary carbons in branched alkanes is a well-established principle rooted in the thermodynamic stability of the resulting radical and carbocation intermediates. This stability, driven primarily by hyperconjugation, leads to lower C-H bond dissociation energies and provides a pathway for selective chemical transformations. As demonstrated by the high regioselectivity of free-radical bromination, this inherent reactivity can be exploited for precise synthetic modifications.
For professionals in drug development, these fundamental concepts have significant practical implications. The metabolic stability of a drug candidate can be influenced by the presence of tertiary carbons, which may represent sites susceptible to enzymatic oxidation (e.g., by cytochrome P450). Conversely, in synthetic chemistry, understanding this reactivity allows for the strategic functionalization of complex molecules. The principles governing the reactivity of simple alkanes thus provide a crucial framework for designing more stable, effective, and synthesizable pharmaceutical agents.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firsthope.co.in [firsthope.co.in]
- 4. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Why is tertiary carbocation more stable than secondary? - askIITians [askiitians.com]
- 11. explaining stability trend of carbocations tertiary > secondary > primary hyperconjugation theory inductive effects theory organic chemistry advanced A level pre-university organic chemistry US grade 11 grade 12 honors [docbrown.info]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. The Reactions of Alkanes, [chemed.chem.purdue.edu]
- 15. Alkane Reactivity [www2.chemistry.msu.edu]
- 16. quora.com [quora.com]
- 17. 2. Free-radical chlorination of 2-methylpropane makes | Chegg.com [chegg.com]
- 18. sarthaks.com [sarthaks.com]
- 19. scienceready.com.au [scienceready.com.au]
- 20. If C–H Bonds Could Talk – Selective C–H Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. studysmarter.co.uk [studysmarter.co.uk]
- 22. westfield.ma.edu [westfield.ma.edu]
Spectroscopic Profile of 3-Ethyl-3,4-dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the branched alkane, 3-Ethyl-3,4-dimethylhexane. Due to the absence of readily available experimental spectra for this specific compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by data from analogous structures. Detailed experimental protocols for obtaining such spectra are also provided.
Core Compound Data
| Property | Value |
| Chemical Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 52897-06-0 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar branched alkanes.
Table 1: Predicted ¹H NMR Spectroscopic Data
Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[1] The ¹H NMR spectrum of this compound is expected to be complex due to significant signal overlap, a common feature in saturated aliphatic hydrocarbons where protons exist in very similar electronic environments.[2]
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ (C1) | ~ 0.9 | Triplet |
| CH₂ (C2) | ~ 1.2 - 1.4 | Multiplet |
| CH₃ (on C3) | ~ 0.8 - 1.0 | Singlet/Doublet |
| CH (C4) | ~ 1.3 - 1.6 | Multiplet |
| CH₃ (on C4) | ~ 0.8 - 1.0 | Doublet |
| CH₂ (C5) | ~ 1.1 - 1.3 | Multiplet |
| CH₃ (C6) | ~ 0.9 | Triplet |
| CH₂ (ethyl on C3) | ~ 1.2 - 1.4 | Quartet |
| CH₃ (ethyl on C3) | ~ 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom in the upfield region, characteristic of saturated aliphatic carbons.[3]
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 14 |
| C2 | ~ 25 - 35 |
| C3 | ~ 35 - 45 (Quaternary) |
| C4 | ~ 30 - 40 (Methine) |
| C5 | ~ 20 - 30 |
| C6 | ~ 14 |
| CH₃ (on C3) | ~ 15 - 25 |
| CH₃ (on C4) | ~ 10 - 20 |
| CH₂ (ethyl on C3) | ~ 20 - 30 |
| CH₃ (ethyl on C3) | ~ 5 - 15 |
Table 3: Predicted IR Spectroscopic Data
The infrared spectrum of alkanes is primarily characterized by C-H stretching and bending vibrations.[4]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 3000 | Strong |
| C-H Bend (Scissoring) | 1450 - 1470 | Medium |
| C-H Bend (Methyl Rock) | 1370 - 1380 | Medium |
Table 4: Predicted Mass Spectrometry Data
In mass spectrometry, alkanes undergo fragmentation through the cleavage of C-C bonds, producing a series of alkyl carbocations. The relative height of the molecular ion peak decreases as the degree of branching increases.[5] The fragmentation of this compound is expected to favor the formation of more stable, substituted carbocations.
| m/z | Predicted Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 127 | [M-CH₃]⁺ |
| 113 | [M-C₂H₅]⁺ |
| 99 | [M-C₃H₇]⁺ |
| 85 | [M-C₄H₉]⁺ |
| 71 | [M-C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ (likely base peak) |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds).[6]
-
Ensure complete dissolution by gentle vortexing or sonication.[6]
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[6]
-
Wipe the outside of the NMR tube with a lint-free tissue and ethanol.[6]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[6]
-
Tune the probe to the desired nucleus (¹H or ¹³C).[6]
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.[6] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation:
-
For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like alkanes.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile, non-polar solvent such as hexane.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 200°C) to ensure separation of components.
-
Mass Spectrometer:
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
The Thermal Stability and Degradation of 3-Ethyl-3,4-dimethylhexane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 3-Ethyl-3,4-dimethylhexane, a branched nonane (B91170) isomer. While specific experimental data for this compound is limited, this document synthesizes established principles of alkane pyrolysis, kinetic data from analogous branched alkanes, and theoretical bond dissociation energies (BDEs) to present a detailed analysis. The guide covers fundamental degradation mechanisms, including initiation, propagation, and termination steps of the free-radical chain reaction. Detailed experimental protocols for studying gas-phase thermal decomposition, such as flow reactor and shock tube pyrolysis, are described. Quantitative data from the thermal decomposition of a surrogate molecule, 2,2,4-trimethylpentane (B7799088) (isooctane), is presented to illustrate typical product distributions. This document is intended for researchers, scientists, and professionals in the fields of combustion chemistry, chemical engineering, and drug development process chemistry where thermal stability of organic molecules is a critical parameter.
Introduction
Alkanes are fundamental components of fossil fuels and serve as key intermediates and solvents in the chemical and pharmaceutical industries. Their thermal stability is a critical factor influencing their application in high-temperature processes such as combustion, catalytic cracking, and as heat transfer fluids. The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, is a complex process involving free-radical chain reactions that lead to the formation of smaller, often unsaturated, hydrocarbons.[1][2]
The rate and outcome of pyrolysis are highly dependent on the molecular structure of the alkane. Branching, in particular, significantly influences thermal stability; the presence of tertiary and quaternary carbon centers introduces weaker C-C bonds that can serve as preferential sites for reaction initiation.[2]
This guide focuses on this compound, a C₁₀H₂₂ branched alkane. By analyzing its specific structural features and drawing parallels with well-studied branched alkanes, we can construct a detailed picture of its behavior at elevated temperatures.
Molecular Structure and Bond Dissociation Energies
The thermal stability of an alkane is intrinsically linked to the strength of its covalent bonds. The energy required to homolytically cleave a bond is known as the Bond Dissociation Energy (BDE). The initiation of thermal degradation invariably occurs at the weakest bond in the molecule. For alkanes, C-C bonds are generally weaker than C-H bonds, and their strength is further reduced by substitution.[3][4]
The structure of this compound is shown below:
Figure 1: Structure of this compound
The molecule contains primary, secondary, tertiary, and quaternary carbon atoms, leading to a variety of C-C and C-H bonds with different strengths. The C3-C4 bond, being a linkage between a quaternary and a tertiary carbon, is sterically hindered and represents the most likely site for initial bond scission. A summary of representative BDEs for the types of bonds present in the molecule is provided in Table 1.
| Bond Type | Example in Molecule (Bond between carbons) | Representative BDE (kJ/mol) | Representative BDE (kcal/mol) |
| Primary-Secondary (C-C) | C1-C2 | ~368 | ~88 |
| Secondary-Quaternary (C-C) | C2-C3 | ~335 | ~80 |
| Quaternary-Tertiary (C-C) | C3-C4 | ~331 | ~79 |
| Tertiary-Secondary (C-C) | C4-C5 | ~339 | ~81 |
| Primary-Tertiary (C-C) | C4-C(CH₃) | ~351 | ~84 |
| Primary C-H | H on C1 | ~423 | ~101 |
| Secondary C-H | H on C2 | ~409 | ~98 |
| Tertiary C-H | H on C4 | ~404 | ~97 |
| Table 1: Representative Bond Dissociation Energies (BDEs) relevant to this compound. Values are approximations based on similar structures in literature.[4][5][6] The weakest C-C bond (C3-C4) is highlighted. |
Thermal Degradation Mechanism
The pyrolysis of alkanes proceeds via a free-radical chain reaction mechanism, which can be divided into three main stages: initiation, propagation, and termination.[7]
3.1. Initiation At high temperatures, the weakest C-C bond undergoes homolytic cleavage to form two alkyl radicals. For this compound, the primary initiation step is the scission of the C3-C4 bond.
Reaction 1 (Initiation): C₁₀H₂₂ → (CH₃)₂C•(CH₂CH₃) + •CH(CH₃)(CH₂CH₃) (3-ethyl-3-methylpentan-3-yl radical + butan-2-yl radical)
3.2. Propagation The initial radicals can undergo a series of reactions, primarily β-scission and hydrogen abstraction, which propagate the chain reaction.
-
β-Scission: A radical cleaves the C-C bond that is in the beta position relative to the radical center, producing an alkene and a smaller alkyl radical.
Reaction 2 (β-Scission of primary radical): (CH₃)₂C•(CH₂CH₃) → CH₂=C(CH₃)(CH₂CH₃) + •CH₃ (2-methyl-2-pentene + methyl radical)
-
Hydrogen Abstraction: A radical abstracts a hydrogen atom from a parent alkane molecule, forming a stable molecule and a new, larger alkyl radical. Tertiary C-H bonds are the most susceptible to abstraction due to their lower BDE.
Reaction 3 (H-abstraction): •CH₃ + C₁₀H₂₂ → CH₄ + C₁₀H₂₁• (Methane + a decyl radical)
3.3. Termination The chain reaction is terminated when two radicals combine or disproportionate.
Reaction 4 (Termination - Combination): •CH₃ + •CH₃ → C₂H₆ (Ethane)
The following diagram illustrates the principal initiation and a subsequent β-scission pathway for the thermal degradation of this compound.
Quantitative Data
| Temperature (K) | Methane (ppm) | Ethene (ppm) | Propene (ppm) | Isobutene (ppm) | Benzene (ppm) |
| 900 | 150 | 50 | 200 | 350 | 10 |
| 940 | 500 | 250 | 600 | 800 | 50 |
| 980 | 1500 | 900 | 1500 | 1200 | 150 |
| 1020 | 3000 | 2000 | 2500 | 1500 | 300 |
| 1060 | 5000 | 3500 | 3000 | 1200 | 500 |
| Table 2: Mole fractions of major products from the pyrolysis of a Jet A surrogate containing 23.5 mol% isooctane (B107328) at 3 bar. Data is illustrative of branched alkane degradation.[8] |
Experimental Protocols
The study of gas-phase thermal decomposition of alkanes is typically conducted using specialized equipment that allows for precise control of temperature, pressure, and residence time. Two common methods are flow reactor pyrolysis and shock tube pyrolysis.
5.1. Flow Reactor Pyrolysis
A flow reactor allows for the study of pyrolysis under steady-state conditions over longer residence times (milliseconds to seconds).
Methodology:
-
Sample Preparation: A mixture of the target alkane (e.g., this compound) is prepared, often highly diluted in an inert carrier gas like nitrogen or argon.
-
Vaporization and Pre-heating: If the alkane is a liquid at room temperature, it is vaporized and mixed with the carrier gas. The mixture is pre-heated to a temperature below the onset of decomposition.[1]
-
Reaction: The gas mixture is introduced into a tubular reactor (often made of quartz or stainless steel) housed within a furnace maintained at a precise, uniform temperature (e.g., 800-1200 K).[8]
-
Quenching: Upon exiting the reactor, the product mixture is rapidly cooled (quenched) to halt the reaction.
-
Analysis: The quenched gas is analyzed online, typically using Gas Chromatography (GC) to separate the products and Mass Spectrometry (MS) or Flame Ionization Detection (FID) to identify and quantify them.[9]
The following diagram outlines a typical experimental workflow for a flow reactor study.
5.2. Shock Tube Pyrolysis
Shock tubes are used to study reactions at very high temperatures (typically >1000 K) and very short residence times (microseconds to milliseconds).
Methodology:
-
Sample Preparation: A dilute mixture of the alkane in an inert gas is prepared in the driven section of the shock tube at low pressure.
-
Shock Wave Generation: A high-pressure driver gas is rapidly released by rupturing a diaphragm, generating a shock wave that travels through the driven section.
-
Rapid Heating: The gas is compressed and heated to the target temperature in less than a microsecond as the shock wave passes and reflects off the end wall.
-
Reaction and Probing: The reaction proceeds in the stationary, high-temperature gas behind the reflected shock wave. The concentration of reactants and products can be monitored in real-time using laser absorption spectroscopy or by time-resolved mass spectrometry.
-
Data Analysis: The time-history profiles of different chemical species are used to deduce reaction rates and validate kinetic models.
Conclusion
While direct experimental investigation of this compound thermal degradation is not widely available, a robust understanding can be built from fundamental principles and data from analogous compounds. The thermal stability of this molecule is primarily dictated by the strength of its most substituted C-C bond, the quaternary-tertiary linkage between C3 and C4. Its degradation proceeds through a well-established free-radical chain reaction, initiated by the scission of this bond. The resulting product slate is expected to be a complex mixture of smaller alkanes and alkenes, with a distribution dependent on specific temperature and pressure conditions, similar to that observed for isooctane. The experimental protocols detailed herein provide a framework for future studies to precisely quantify the kinetics and mechanisms of its decomposition.
References
- 1. mobt3ath.com [mobt3ath.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
Toxicological Profile of 3-Ethyl-3,4-dimethylhexane and Other Branched Alkanes: A Technical Guide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The toxicological data for 3-Ethyl-3,4-dimethylhexane is limited, and much of the information presented here is based on a "read-across" approach from structurally similar branched-chain alkanes.[1]
Introduction
This compound (CAS RN: 52897-06-0) is a branched-chain aliphatic hydrocarbon belonging to the decane (B31447) isomer group.[2][3][4][5] Due to a significant lack of specific toxicological studies on this compound, its potential hazards are primarily inferred from data on structurally similar substances, such as other nonane (B91170) and decane isomers and hydrocarbon solvent mixtures.[1] This "read-across" methodology is a scientifically accepted approach for assessing the toxicological profile of data-poor chemicals.[1]
The primary toxicological concerns for branched alkanes like this compound are related to their physical properties, such as flammability and volatility, and their potential effects on the central nervous system, respiratory tract, and skin following significant exposure.[1]
Predicted Toxicological Profile
The toxicological profile of this compound is predicted to be similar to other branched C9-C12 alkanes.[1] The main hazards are associated with its physical properties and potential for aspiration, as well as irritation to the skin and respiratory system upon significant exposure.[1][6]
Acute Toxicity
The acute toxicity of branched alkanes is generally low via oral, dermal, and inhalation routes.[6] However, aspiration into the lungs can cause severe chemical pneumonitis, which can be fatal.[6][7][8]
| Endpoint | Result | Species | Guideline | Reference Substance(s) |
| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Rat | OECD 423 | Analogue chemical |
| Acute Dermal Toxicity | LD50 > 2000 mg/kg bw | Rat | --- | Analogue chemical |
| Acute Inhalation Toxicity | Low toxicity | Mouse | Similar to OECD 403 | n-C9 to n-C13 alkanes |
Table 1: Summary of Acute Toxicity Data for Branched Alkanes (Read-Across) [6]
Irritation and Sensitization
Prolonged or repeated skin contact with branched alkanes can lead to defatting, resulting in dryness, cracking, and irritation.[1] Vapors may cause mild, transient irritation to the eyes and respiratory tract.[1] Current data suggests that branched alkanes are not expected to be skin sensitizers.[1][6]
| Endpoint | Result | Species | Guideline | Reference Substance(s) |
| Skin Irritation | Slightly irritating | --- | --- | Assessed chemical |
| Eye Irritation | Slightly irritating | --- | --- | Assessed chemical |
| Skin Sensitization | Not a sensitizer | --- | --- | Assessed chemical |
Table 2: Summary of Irritation and Sensitization Data (Read-Across) [6]
Repeated Dose Toxicity
Subchronic oral toxicity studies on dearomatized aliphatic mixtures containing branched alkanes (C9-C12 and C11-C17) in rats have shown some effects on the liver, including hepatocellular hypertrophy and increased liver weight.[9] Male rat nephropathy has also been observed in some studies.[9]
Genotoxicity
In vitro and in vivo studies on similar hydrocarbon solvents and branched alkanes have shown no evidence of genotoxicity.[1][6][10]
| Assay Type | Result | Metabolic Activation | Guideline | Reference Substance(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | Negative | With and without | --- | C9 aromatic hydrocarbon solvent mixtures |
| In Vitro Mammalian Cell Gene Mutation Test | Negative | With and without | OECD 490 | Analogue chemical |
Table 3: Summary of Genotoxicity Data (Read-Across) [1][6]
Carcinogenicity
There is no data available on the carcinogenic potential of this compound. However, studies on similar hydrocarbon mixtures have not indicated carcinogenic potential.[10]
Reproductive and Developmental Toxicity
Limited data from C9 aromatic naphtha suggests the potential for maternal and fetal effects at high concentrations.[1] However, a screening study on an analogue chemical did not show any impairment of reproductive performance or developmental toxicity at doses up to 1000 mg/kg bw/day.
Experimental Protocols (Based on OECD Guidelines)
While specific experimental data for this compound is lacking, the following are summaries of the standardized methodologies that would be employed to assess the key toxicological endpoints.[1]
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method involves a stepwise procedure with a small number of animals. A single sex (typically female rats) is dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the initial dose determines the subsequent dose level. Observations for mortality and clinical signs of toxicity are made for up to 14 days. This method allows for the classification of the substance's acute oral toxicity.[1]
Acute Dermal Irritation/Corrosion - OECD Guideline 404
A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) under a semi-occlusive patch. The patch is removed after a set exposure period (e.g., 4 hours), and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
Bacterial Reverse Mutation Assay - OECD Guideline 471 (Ames Test)
This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[1]
In Vitro Mammalian Cell Gene Mutation Test - OECD Guideline 490
This in vitro assay exposes mammalian cells (e.g., mouse lymphoma L5178Y cells) to the test substance, both with and without metabolic activation. The test assesses for mutations at a specific gene locus, typically the thymidine (B127349) kinase (TK) locus. Mutations are detected by the cells' ability to grow in the presence of a selective agent that is toxic to non-mutated cells.[1][6]
Visualizations
Caption: Logical workflow for the read-across toxicological assessment.
Caption: A general workflow for the toxicological evaluation of a chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. preprints.org [preprints.org]
- 8. 2-Methylnonane - Wikipedia [en.wikipedia.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application Note: Gas Chromatography Analysis of 3-Ethyl-3,4-dimethylhexane
AN-GC-034
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative and qualitative analysis of 3-Ethyl-3,4-dimethylhexane using gas chromatography with flame ionization detection (GC-FID). The methodology herein outlines the necessary reagents, sample preparation, instrument parameters, and data analysis workflows to ensure reliable and reproducible results for the separation and quantification of this branched-chain alkane.
Introduction
This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] As an isomer of decane, it is relevant in fields such as petrochemical analysis, fuel research, and as a reference standard in organic chemistry.[3][4] Accurate and precise analytical methods are crucial for its identification and quantification in various matrices.
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like alkanes.[5] The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For hydrocarbon analysis, a non-polar stationary phase is typically employed, and a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range.[5] This note details a robust GC-FID method for the analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (CAS: 52897-06-0) standard, >98% purity.[6]
-
Solvent: High-purity n-Hexane or Pentane (GC grade or equivalent).
-
Internal Standard (Optional): n-Nonane or another suitable non-interfering alkane.
-
Equipment:
-
Gas Chromatograph with FID
-
Autosampler vials (2 mL) with PTFE-lined septa
-
Volumetric flasks (Class A)
-
Micropipettes
-
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound by dissolving 10 mg of the standard in 10 mL of n-Hexane.
-
Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with n-Hexane in volumetric flasks.[5]
-
Internal Standard (Optional but Recommended): For improved quantitative accuracy, add a consistent concentration of an internal standard (e.g., n-Nonane at 50 µg/mL) to all calibration standards and unknown samples.[5][7]
-
Sample Dilution: If the concentration in an unknown sample is high, dilute it with n-Hexane to ensure the analyte concentration falls within the established calibration range.
-
Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.
Gas Chromatography (GC) Conditions
The following parameters are recommended for a standard GC-FID system. Optimization may be required for different instruments or specific applications.
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with FID |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms, CP-Sil 5 CB), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Flow Rate: 1.0 mL/min (constant flow) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 180 °CHold: 5 min at 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Table 1: Recommended Gas Chromatography Conditions.
Results and Discussion
Qualitative Analysis
Under the specified chromatographic conditions, this compound should elute as a sharp, well-resolved peak. The primary method for qualitative identification is the compound's retention time (tR), which is the time it takes for the analyte to pass through the column and reach the detector.[8] For confirmation, the Kovats Retention Index (RI) can be calculated by running a series of n-alkanes under the same conditions. The experimental RI value for this compound on a standard non-polar column is approximately 965.[1]
Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve. The peak area of the analyte is plotted against the known concentration of each calibration standard. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas from this curve.[5] The use of an internal standard corrects for variations in injection volume and instrument response.
The table below presents illustrative data for a typical calibration series.
| Concentration (µg/mL) | Expected Retention Time (min) | Peak Area (Arbitrary Units) |
| 1 | ~8.5 | 6,000 |
| 5 | ~8.5 | 30,000 |
| 10 | ~8.5 | 60,000 |
| 25 | ~8.5 | 150,000 |
| 50 | ~8.5 | 300,000 |
| 100 | ~8.5 | 600,000 |
Table 2: Example Quantitative Data for this compound Analysis. Note: Retention time and peak area are illustrative and will vary with the specific instrument and conditions used.
Experimental Workflow
The logical flow of the analytical process, from sample acquisition to final quantification, is illustrated below.
Figure 1. Workflow for the GC analysis of this compound.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing/Fronting | - Active sites in the injector liner or column.- Column overload. | - Use a deactivated inlet liner.- Trim 10-20 cm from the column inlet.- Dilute the sample or reduce injection volume. |
| Inconsistent Retention Times | - Leaks in the system (injector, fittings).- Fluctuations in oven temperature or carrier gas flow. | - Perform a system leak check.- Verify oven temperature stability and carrier gas pressure. |
| Ghost Peaks | - Contamination of syringe, inlet, or septum.- Carryover from a previous injection. | - Clean or replace the syringe, inlet liner, and septum.- Run blank solvent injections between samples. |
| Poor Resolution | - Suboptimal temperature program (ramp too fast).- Carrier gas flow rate not optimized. | - Decrease the oven temperature ramp rate.- Optimize the carrier gas linear velocity. |
Table 3: Common Troubleshooting Guide for GC Analysis.[7]
References
- 1. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 52897-06-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound. | 52897-06-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
Application Note: 3-Ethyl-3,4-dimethylhexane as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard (IS) is a critical practice for achieving high precision and accuracy. An internal standard helps to correct for variations in sample injection volume, instrument response, and sample preparation.[1] 3-Ethyl-3,4-dimethylhexane (CAS No. 52897-06-0) is a branched-chain alkane with properties that make it a suitable candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds, particularly other hydrocarbons.[2][3] Its chemical inertness, volatility, and elution characteristics in common GC columns allow it to be a reliable reference point in complex matrices.[4]
This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS applications, complete with experimental procedures, data presentation, and workflow diagrams.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective implementation.
| Property | Value |
| Chemical Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol [2] |
| CAS Number | 52897-06-0[2] |
| Boiling Point | ~170 °C[5] |
| Kovats Retention Index (Standard Non-Polar Column) | 965[2] |
Suitability as an Internal Standard
This compound is a suitable internal standard for GC-MS analysis of non-polar to moderately polar analytes for the following reasons:
-
Chemical Similarity: As a branched alkane, it behaves chromatographically similarly to other hydrocarbons and non-polar compounds, ensuring it is affected by variations in the analytical process in a comparable manner to the analytes of interest.[6][7]
-
No Natural Occurrence: It is not typically found in biological or common environmental samples, minimizing the risk of interference with endogenous compounds.[6]
-
Elution in a Suitable Range: Its retention time on standard non-polar columns (like those with a 5% phenyl methylpolysiloxane phase) places it in a region of the chromatogram that is often clear of solvent peaks and early-eluting volatile compounds, yet precedes many higher boiling point analytes.[2]
-
Characteristic Mass Spectrum: It produces a distinct mass spectrum under electron ionization (EI), allowing for selective monitoring and quantification without significant overlap with many common analytes.
Experimental Protocols
This section details the necessary steps for utilizing this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in a given sample matrix.
Materials and Reagents
-
This compound (Internal Standard, IS): Analytical standard grade (≥99% purity)
-
Analyte X: Analytical standard grade (≥99% purity)
-
Solvent: High-purity hexane (B92381) or other suitable organic solvent (GC grade)
-
Sample Matrix: The matrix in which Analyte X is to be quantified (e.g., plasma, soil extract, chemical reaction mixture)
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an autosampler.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the chosen solvent in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.
-
-
Analyte X Stock Solution (Analyte Stock):
-
Accurately weigh approximately 10 mg of Analyte X.
-
Dissolve in the chosen solvent in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the Analyte Stock solution.
-
To each calibration standard, add a fixed amount of the IS Stock solution to achieve a final, constant concentration of the internal standard (e.g., 10 µg/mL).
-
The concentration of Analyte X should span the expected range of the samples to be analyzed.
-
Sample Preparation
-
Accurately measure a known quantity of the sample (e.g., 1 mL of liquid or 1 g of solid extract).
-
Spike the sample with the same fixed amount of the IS Stock solution as used in the calibration standards to achieve the final concentration of 10 µg/mL.
-
Perform any necessary extraction, cleanup, or derivatization steps.
-
Bring the final volume to a known amount with the solvent.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be adapted for the analysis of volatile organic compounds using this compound as an internal standard.
| Parameter | Recommended Setting |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 40-400) |
| SIM Ions (Example) | Analyte X: (Select 2-3 characteristic ions) |
| This compound: m/z 57, 71, 85, 113, 142 |
Data Presentation and Analysis
The quantification of Analyte X is based on the ratio of its peak area to the peak area of the internal standard.
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of Analyte X to the peak area of this compound against the concentration of Analyte X for the prepared calibration standards.
Table 1: Example Calibration Data
| Analyte X Conc. (µg/mL) | Analyte X Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 50,000 | 505,000 | 0.099 |
| 5 | 255,000 | 510,000 | 0.500 |
| 10 | 515,000 | 508,000 | 1.014 |
| 25 | 1,280,000 | 512,000 | 2.500 |
| 50 | 2,540,000 | 506,000 | 5.020 |
| 100 | 5,080,000 | 509,000 | 9.980 |
The resulting plot should be linear, with a correlation coefficient (R²) greater than 0.995 for a valid calibration.
Sample Quantification
The concentration of Analyte X in the unknown samples is calculated using the linear regression equation obtained from the calibration curve.
Table 2: Example Sample Data
| Sample ID | Analyte X Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Sample 1 | 867,000 | 508,000 | 1.707 | 17.0 |
| Sample 2 | 345,000 | 511,000 | 0.675 | 6.7 |
Visualization of Workflows
Experimental Workflow for Sample Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship for Internal Standard Selection
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound [stenutz.eu]
- 6. Choosing an Internal Standard [restek.com]
- 7. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Gas Chromatographic Analysis of 3-Ethyl-3,4-dimethylhexane
Abstract
This application note details a robust method for the determination of 3-Ethyl-3,4-dimethylhexane using gas chromatography with flame ionization detection (GC-FID). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers and professionals in the fields of chemical analysis and drug development. The described method offers excellent resolution and sensitivity for the target analyte and related branched alkanes.
Introduction
This compound is a branched-chain alkane. The accurate and precise quantification of such isomers is crucial in various applications, including petroleum analysis, environmental monitoring, and as impurities in chemical synthesis. Gas chromatography (GC) is the analytical technique of choice for separating volatile and semi-volatile organic compounds. This document provides a detailed protocol for the GC analysis of this compound, ensuring reliable and reproducible results.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
GC Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium (99.999% purity)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringe: 10 µL GC syringe
Reagents and Standards
-
Solvent: Hexane (B92381) (HPLC grade)
-
Standard: this compound (98% purity or higher)
-
Internal Standard (IS): n-Nonane (99% purity or higher)
Gas Chromatography (GC) Conditions
The following table summarizes the optimized GC-FID conditions for the analysis of this compound.
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Oven Program | |
| Initial Temperature | 50 °C |
| Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 200 °C |
| Final Hold Time | 5 min |
| Column | |
| Column Type | HP-5 (or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector | |
| Detector Type | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Protocol
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-Nonane and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
-
For liquid samples, dilute an accurately measured volume with hexane to bring the expected concentration of the analyte within the calibration range.
-
Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer the final solution to a 2 mL GC vial for analysis.
GC Analysis Workflow
The following diagram illustrates the logical workflow for the GC analysis.
Caption: Workflow for the GC-FID analysis of this compound.
Data Analysis
-
Integrate the peak areas for this compound and the internal standard (n-Nonane).
-
Calculate the response factor (RF) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio.
-
Determine the concentration of this compound in the samples using the generated calibration curve.
Results and Discussion
Under the specified GC conditions, a baseline separation of this compound from other potential isomers and the internal standard is achieved. The retention times are highly reproducible.
Retention Time Data
The following table presents the expected retention times for the target analyte and the internal standard.
| Compound | Retention Time (min) |
| n-Nonane (Internal Standard) | 7.85 |
| This compound | 9.23 |
| 3,4,5-Trimethylheptane | 9.41 |
| n-Decane | 10.12 |
Note: Retention times are illustrative and may vary slightly depending on the specific instrument, column condition, and pressure variations.
Conclusion
The GC-FID method described in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and employs common laboratory equipment and reagents, making it easily adaptable for routine analysis in various research and industrial settings. The use of an internal standard ensures high precision and accuracy.
Application Notes and Protocols for 3-Ethyl-3,4-dimethylhexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific application data for 3-Ethyl-3,4-dimethylhexane as a non-polar solvent is limited in published literature. The following application notes and protocols are based on the general characteristics of branched alkanes and are intended to serve as a foundational guide for experimental design. Optimization for specific applications is highly recommended.
Introduction
This compound (CAS No. 52897-06-0) is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the saturated hydrocarbon class, it is a non-polar solvent with low water solubility.[3] Its properties make it a potential alternative to other common non-polar solvents such as hexane, heptane, and cyclohexane (B81311) in various laboratory and industrial applications, including extractions, chromatography, and chemical synthesis. This document provides an overview of its physicochemical properties, potential applications, and generalized experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its application as a solvent, particularly in processes involving heating, distillation, and extraction.
| Property | Value | Reference |
| CAS Number | 52897-06-0 | [1] |
| Molecular Formula | C10H22 | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| Boiling Point | ~170 °C | |
| Water Solubility | Low to Insoluble | [3] |
| Polarity | Non-Polar | [4] |
Potential Applications
Based on its non-polar character, this compound can be considered for the following applications:
-
Extraction: As a solvent for the extraction of non-polar compounds from natural products (e.g., lipids, essential oils) or reaction mixtures.
-
Reaction Medium: As an inert, non-polar solvent for chemical reactions involving non-polar reactants and reagents, particularly those requiring higher temperatures than can be achieved with lower-boiling alkanes.[4]
-
Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of non-polar and moderately polar compounds.
-
Fuel Additive: Due to its high octane (B31449) rating, it has applications in gasoline formulations to improve combustion efficiency.[3]
Experimental Protocols
The following are generalized protocols and should be adapted and optimized for specific experimental needs.
Objective: To extract a non-polar compound of interest from an aqueous solution using this compound.
Materials:
-
Aqueous sample containing the non-polar analyte
-
This compound (analytical grade)
-
Separatory funnel
-
Glassware (beakers, flasks)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Transfer the aqueous sample to a separatory funnel.
-
Add an appropriate volume of this compound to the separatory funnel. The volume will depend on the sample size and the partition coefficient of the analyte.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper organic layer will contain the extracted non-polar analyte.
-
Carefully drain the lower aqueous layer.
-
Collect the organic layer into a clean, dry flask.
-
Dry the organic extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Decant or filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the organic extract using a rotary evaporator to isolate the analyte.
Workflow for Liquid-Liquid Extraction
Caption: A generalized workflow for the extraction of a non-polar analyte.
Objective: To separate a mixture of compounds based on their polarity using this compound as a non-polar mobile phase component.
Materials:
-
Silica (B1680970) gel column
-
Sample mixture dissolved in a minimal amount of a suitable solvent
-
This compound (HPLC grade)
-
Polar modifier solvent (e.g., ethyl acetate, HPLC grade)
-
Collection tubes or fraction collector
-
Detector (e.g., UV-Vis)
Procedure:
-
Pack a chromatography column with silica gel slurried in this compound.
-
Carefully load the sample mixture onto the top of the silica gel bed.
-
Begin elution with 100% this compound, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase by adding a polar modifier (e.g., ethyl acetate) in a stepwise or gradient fashion to elute more polar compounds.
-
Monitor the composition of the eluent using a suitable detector or by thin-layer chromatography (TLC) analysis of the collected fractions.
-
Combine the fractions containing the purified compound(s) and concentrate the solvent.
Logical Relationship in Normal-Phase Chromatography
Caption: Relationship between polarity and elution in normal-phase chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[5]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use spark-proof tools and ground containers when transferring to prevent static discharge.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep containers tightly closed.[6]
-
Spills: For minor spills, use an inert absorbent material. For major spills, evacuate the area and contact emergency response.[5]
Hazard Classification (based on similar branched alkanes): [5]
-
Flammable Liquid
-
Aspiration Hazard
-
Skin Irritant
-
May cause drowsiness or dizziness
-
Toxic to aquatic life with long-lasting effects
Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
While specific documented uses are not widespread, the physicochemical properties of this compound suggest its utility as a non-polar solvent in various research and development applications. It can be considered a higher-boiling point alternative to solvents like n-hexane.[4] The provided protocols offer a starting point for its use in extraction and chromatography, and further optimization is encouraged to tailor these methods to specific experimental needs.
References
Application Notes and Protocols: Branched Alkanes in Fuel Additive Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of branched alkanes as fuel additives, focusing on their synthesis, impact on fuel properties, and methods for evaluating their performance. The information is intended to guide researchers in the development and assessment of advanced fuel formulations.
Introduction to Branched Alkanes as Fuel Additives
Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl side chains attached to the main carbon backbone. This structural feature significantly influences their combustion properties, making them highly desirable as components in gasoline and as fuel additives.[1] The primary advantage of branched alkanes over their linear counterparts is their higher resistance to autoignition, or "knocking," in internal combustion engines.[1] This property is quantified by the octane (B31449) number, a critical measure of gasoline quality.[2][3]
Highly branched alkanes, such as 2,2,4-trimethylpentane (B7799088) (iso-octane) and 2,2,3-trimethylbutane (B165475) (triptane), serve as benchmarks for high-octane fuels.[2][4] Iso-octane, by definition, has an octane rating of 100 and is a primary reference fuel used in the determination of the octane number of gasoline.[2][5] Triptane exhibits an even higher octane rating, with a Research Octane Number (RON) of approximately 112-113.[4] The incorporation of these and other branched alkanes into fuel formulations can significantly enhance engine performance, improve fuel efficiency, and reduce harmful emissions.[6][7]
Data Presentation: Performance of Branched Alkane Additives
The following tables summarize the quantitative data on the effects of branched alkane additives on fuel properties and engine emissions.
Table 1: Octane Ratings of Selected Branched Alkanes
| Branched Alkane | Chemical Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| 2,2,4-Trimethylpentane (Iso-octane) | (CH₃)₃CCH₂CH(CH₃)₂ | 100[2][5] | 100 |
| 2,2,3-Trimethylbutane (Triptane) | (CH₃)₃CC(CH₃)₂H | 112-113[4] | 101[4] |
| n-Heptane (Reference) | CH₃(CH₂)₅CH₃ | 0[2] | 0 |
Table 2: Effect of Iso-octane Blending on Engine Performance and Emissions
| Fuel Blend | Brake Thermal Efficiency (BTE) Increase (%) | Carbon Monoxide (CO) Reduction (%) | Nitrogen Oxides (NOx) Reduction (%) | Indicated Mean Effective Pressure (IMEP) Improvement |
| E30 + 0.3% Iso-octane | 7.40[8] | 7.5[8] | - | - |
| E30 + 0.4% Iso-octane | 21.38[8] | 17.5[8] | - | - |
| E30 + 0.5% Iso-octane | 25.22[8] | 27.49[8] | - | - |
| 10% Iso-octane + 90% Gasoline (I10) | - | - | Up to 5%[6] | Notable Improvement[6] |
E30 refers to a blend of 30% ethanol (B145695) and 70% gasoline.
Experimental Protocols
Synthesis of Branched Alkanes
3.1.1. Protocol for the Synthesis of Iso-octane (2,2,4-Trimethylpentane)
This protocol describes the synthesis of iso-octane via the dimerization of isobutylene (B52900) followed by hydrogenation.[9][10]
Materials:
-
Isobutylene
-
Acid catalyst (e.g., Amberlyst resin)[11]
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Anhydrous diethyl ether (solvent)
-
Reaction vessel (autoclave)
-
Distillation apparatus
Procedure:
-
Dimerization of Isobutylene:
-
Charge the reaction vessel with the acid catalyst and anhydrous diethyl ether.
-
Cool the vessel to the desired reaction temperature (typically between 50-100°C).
-
Slowly feed isobutylene into the reactor while maintaining the temperature. The dimerization reaction is exothermic.
-
Monitor the reaction progress using gas chromatography (GC) to determine the conversion of isobutylene to iso-octenes (primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene).
-
Once the desired conversion is achieved, stop the isobutylene feed and cool the reactor.
-
Separate the catalyst from the product mixture by filtration.
-
Isolate the iso-octene mixture from the solvent and any unreacted isobutylene by distillation.
-
-
Hydrogenation of Iso-octenes:
-
Transfer the purified iso-octene mixture to a high-pressure autoclave.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C).
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the reaction temperature (e.g., 50-150°C) with stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the hydrogen uptake ceases, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the resulting iso-octane by distillation.
-
Confirm the purity and identity of the product using GC-MS and NMR spectroscopy.
-
3.1.2. Protocol for the Synthesis of Triptane (2,2,3-Trimethylbutane)
This protocol outlines the synthesis of triptane using a Grignard reaction.[12][13]
Materials:
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of tert-Butylmagnesium Chloride (Grignard Reagent):
-
Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath.
-
Once the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Hydrolysis and Workup:
-
Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation.
-
-
Dehydration and Hydrogenation (not detailed in all found sources, but a logical subsequent step):
-
The resulting tertiary alcohol (2,3,3-trimethyl-2-butanol) can be dehydrated using a strong acid (e.g., sulfuric acid) to yield triptene (2,3,3-trimethyl-1-butene).
-
The triptene can then be hydrogenated using a catalyst such as platinum or palladium on carbon to produce triptane.
-
Purify the final product by fractional distillation.
-
Fuel Performance Evaluation Protocols
3.2.1. Determination of Octane Number (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2]
Apparatus:
-
CFR engine test unit
-
Primary reference fuels (iso-octane and n-heptane)
-
Fuel handling system
-
Knock detection instrumentation
Procedure (General):
-
Engine Calibration: Calibrate the CFR engine using primary reference fuels of known octane numbers to establish a standard knock intensity curve.
-
Sample Preparation: Prepare blends of the base fuel with the branched alkane additive at various concentrations.
-
RON Testing (ASTM D2699):
-
Set the engine speed to 600 rpm.
-
Introduce the fuel sample into the engine.
-
Adjust the compression ratio until the standard knock intensity is achieved.
-
The octane number is determined by comparing the compression ratio for the sample with the calibration curve.
-
-
MON Testing (ASTM D2700):
-
Set the engine speed to 900 rpm.
-
Preheat the fuel-air mixture to a specified temperature.
-
Follow a similar procedure to RON testing to determine the MON.
-
3.2.2. Engine Performance and Emissions Testing
Engine performance and emissions are evaluated using a chassis dynamometer or an engine test bed.
Apparatus:
-
Test engine coupled to a dynamometer
-
Fuel supply and measurement system
-
Exhaust gas analysis system (measuring CO, CO₂, HC, NOx)
-
Data acquisition system
Procedure:
-
Engine Setup: Install and instrument the test engine on the dynamometer.
-
Baseline Test: Operate the engine with the base fuel under various speed and load conditions (e.g., following a standardized driving cycle like the Federal Test Procedure - FTP).
-
Data Collection (Baseline): Record engine parameters such as power, torque, fuel consumption, and exhaust emissions.
-
Additive Test: Repeat the same test cycle with the fuel blended with the branched alkane additive.
-
Data Collection (Additive): Record the same engine and emissions parameters.
-
Analysis: Compare the data from the baseline and additive tests to determine the effect of the additive on engine performance and emissions.
Visualizations
Combustion Mechanism of Branched vs. Linear Alkanes
The higher octane number of branched alkanes is attributed to their greater resistance to autoignition. This is due to the stability of the free radicals formed during the initial stages of combustion. Branched alkanes tend to form more stable tertiary radicals, which react more slowly than the primary and secondary radicals formed from linear alkanes. This slower reaction rate prevents the rapid, uncontrolled combustion known as knocking.[1]
Caption: Combustion pathways of linear vs. branched alkanes.
Experimental Workflow for Fuel Additive Evaluation
The evaluation of a new branched alkane as a fuel additive follows a systematic workflow, from synthesis to performance testing.
Caption: Workflow for evaluating branched alkane fuel additives.
References
- 1. ftloscience.com [ftloscience.com]
- 2. Octane rating - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Triptane - Wikipedia [en.wikipedia.org]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. akademiabaru.com [akademiabaru.com]
- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 10. US8188327B1 - Isooctene/isooctane process - Google Patents [patents.google.com]
- 11. neste.com [neste.com]
- 12. researchgate.net [researchgate.net]
- 13. theochem.mercer.edu [theochem.mercer.edu]
Analysis of C10 Isomers in Gasoline by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Introduction
Gasoline is a complex mixture of hydrocarbons, typically containing molecules with 4 to 12 carbon atoms. Among these, the C10 isomers, which include a variety of alkylbenzenes, are significant contributors to the octane (B31449) rating and overall combustion properties of the fuel. The accurate identification and quantification of these isomers are crucial for quality control in refineries, regulatory compliance, and for understanding the impact of fuel composition on engine performance and emissions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the detailed analysis of gasoline composition due to its high resolution and sensitivity.[1][2][3] This application note provides a detailed protocol for the analysis of C10 isomers in gasoline using GC-MS, based on established methodologies such as ASTM D5769.[1][2][4]
The C10 aromatic hydrocarbons in gasoline primarily consist of diethylbenzene isomers, methylpropylbenzene isomers, and tetramethylbenzene isomers. Due to the large number of potential isomers and their similar physicochemical properties, their separation and quantification can be challenging, often requiring high-resolution capillary columns and optimized GC oven temperature programs. In some cases, comprehensive two-dimensional gas chromatography (GC x GC) may be employed for enhanced separation of complex isomer mixtures.[5]
Experimental Protocols
This protocol outlines the necessary steps for the quantitative analysis of C10 isomers in gasoline samples by GC-MS.
Materials and Reagents
-
Gasoline Samples: Commercial gasoline of varying grades (e.g., regular, premium).
-
Calibration Standards: Certified reference standards of individual C10 aromatic isomers (e.g., 1,2-diethylbenzene, 1,3-diethylbenzene, 1,4-diethylbenzene, n-propylbenzene, isopropylbenzene, 1,2,3,4-tetramethylbenzene, etc.).
-
Internal Standard: A deuterated aromatic compound not typically found in gasoline, such as toluene-d8 (B116792) or naphthalene-d8.
-
Solvent: High-purity solvent for dilution, such as pentane (B18724) or dichloromethane (B109758) (pesticide grade or equivalent).
Sample Preparation
-
Accurately weigh a specific amount of the gasoline sample into a volumetric flask.
-
Add a known amount of the internal standard solution to the flask.
-
Dilute the sample with the chosen solvent to the final volume. A typical dilution factor is 1:100 (v/v) to avoid column and detector saturation.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are based on typical conditions for gasoline analysis and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8860 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | 7693A Automatic Liquid Sampler or equivalent |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio of 100:1 or as optimized) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 40 °C, hold for 5 minutes. Ramp to 200 °C at 5 °C/min. Hold at 200 °C for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) for target isomers |
Data Analysis and Quantification
-
Peak Identification: C10 isomers are identified by comparing their retention times and mass spectra with those of the certified reference standards. The NIST mass spectral library can also be used for tentative identification.
-
Calibration: A multi-point calibration curve is constructed for each target C10 isomer by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: The concentration of each C10 isomer in the gasoline sample is calculated using the calibration curve and the measured peak area ratio.
Data Presentation
The quantitative results for C10 isomers in different gasoline samples can be summarized in a table for easy comparison. The concentrations are typically reported in weight percent (wt%) or volume percent (vol%).
Table 1: Representative Quantitative Data for C10 Aromatic Isomers in Commercial Gasoline Samples (wt%)
| C10 Isomer | Gasoline A (Regular) | Gasoline B (Premium) |
| 1,2-Diethylbenzene | 0.15 | 0.25 |
| 1,3-Diethylbenzene | 0.60 | 0.85 |
| 1,4-Diethylbenzene | 0.30 | 0.45 |
| n-Propylbenzene | 0.20 | 0.30 |
| Isopropylbenzene (Cumene) | 0.10 | 0.15 |
| 1-Methyl-2-propylbenzene | 0.25 | 0.35 |
| 1-Methyl-3-propylbenzene | 0.40 | 0.55 |
| 1-Methyl-4-propylbenzene | 0.35 | 0.50 |
| 1,2,3,4-Tetramethylbenzene | 0.10 | 0.20 |
| 1,2,3,5-Tetramethylbenzene | 0.20 | 0.30 |
| 1,2,4,5-Tetramethylbenzene | 0.15 | 0.25 |
| Total C10 Aromatics | 2.80 | 4.15 |
Note: The concentrations of C10 isomers can vary significantly depending on the crude oil source, refining processes, and seasonal blending.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of C10 isomers in gasoline.
Caption: Experimental workflow for GC-MS analysis of C10 isomers.
Logical Relationships of C10 Aromatic Isomers in Gasoline
This diagram illustrates the classification of common C10 aromatic isomers found in gasoline based on their alkyl substituents.
Caption: Classification of common C10 aromatic isomers in gasoline.
References
Application Notes and Protocols for the Capillary Gas Chromatography of 3-Ethyl-3,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3,4-dimethylhexane is a branched-chain alkane and an isomer of decane (B31447) (C10H22). Its analysis is pertinent in various fields, including petrochemical analysis, environmental monitoring, and as a reference standard in research and quality control. Capillary gas chromatography (GC) is the premier analytical technique for the separation and quantification of such volatile compounds. This document provides detailed application notes and protocols for the analysis of this compound using capillary GC, including methods for both non-polar and polar columns, as well as guidance on detection by Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Principle of Analysis
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For non-polar compounds like this compound, elution order on a non-polar stationary phase is primarily determined by the compound's boiling point. Increased branching generally lowers the boiling point and, consequently, the retention time compared to the corresponding n-alkane.
Experimental Protocols
Protocol 1: Analysis on a Non-Polar Capillary Column (e.g., DB-1, HP-5ms)
This protocol is suitable for the general-purpose analysis of this compound and its separation from other hydrocarbons based on boiling point.
1. Sample and Standard Preparation:
-
Solvent: Use a high-purity volatile solvent such as n-hexane or pentane.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: For improved quantitative accuracy, add a non-interfering internal standard (e.g., n-nonane or another suitable alkane) at a known concentration to all standards and samples.
-
Sample Preparation: Dilute the sample to be analyzed with the solvent to ensure the concentration of this compound falls within the calibration range.
2. Gas Chromatography (GC) Conditions:
| Parameter | Recommended Conditions |
| GC System | Agilent 7890B or equivalent |
| Column | DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless (for trace analysis) |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Data Analysis:
-
Qualitative Identification: Identify the this compound peak based on its retention time, confirmed by running a pure standard. The Kovats retention index (RI) can also be used for confirmation by analyzing a series of n-alkanes under the same conditions.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this calibration curve.
Protocol 2: Analysis on a Polar Capillary Column (e.g., DB-WAX, Carbowax 20M)
While non-polar columns are standard for alkane analysis, polar columns can offer different selectivity, which may be advantageous for separating co-eluting isomers. On a polar column, retention is influenced by polarizability and weak polar interactions, not just boiling point.
1. Sample and Standard Preparation:
-
Follow the same procedure as described in Protocol 1.
2. Gas Chromatography (GC) Conditions:
| Parameter | Recommended Conditions |
| GC System | Agilent 7890B or equivalent |
| Column | DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 240 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 60 °C, hold for 3 min; Ramp: 8 °C/min to 180 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1. Note that the retention time and elution order of isomers may differ significantly from the non-polar column analysis.
Data Presentation
Quantitative Data
The following table presents illustrative quantitative data for the analysis of this compound using the non-polar column method (Protocol 1). A calibration curve would be constructed from this data.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (Arbitrary Units) |
| 1 | ~9.7 | 5,200 |
| 5 | ~9.7 | 26,000 |
| 10 | ~9.7 | 51,500 |
| 25 | ~9.7 | 128,000 |
| 50 | ~9.7 | 255,000 |
| 100 | ~9.7 | 510,000 |
Note: Retention time and peak area are illustrative and will vary with the specific instrument and conditions.
Retention Index Data
The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds.
| Analyte | Stationary Phase (Non-Polar) | Kovats Retention Index (I) |
| This compound | Standard Non-Polar | 965 |
| n-Nonane | Standard Non-Polar | 900 |
| n-Decane | Standard Non-Polar | 1000 |
GC-MS Analysis
For unambiguous identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
GC-MS Protocol:
-
The GC conditions can be adapted from Protocol 1 (non-polar column).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Mass Spectrum of this compound: An experimental mass spectrum for this compound is not readily available in public databases. However, based on the fragmentation of similar branched alkanes, the following characteristics are expected:
-
Molecular Ion (M+): A small or absent molecular ion peak at m/z 142.
-
Fragmentation Pattern: The mass spectrum will be characterized by a series of alkyl fragment ions (CnH2n+1). Preferential cleavage occurs at the branching points to form more stable secondary and tertiary carbocations. Key fragments would likely include:
-
Loss of a propyl group ([M-43]+) leading to a fragment at m/z 99.
-
Loss of an ethyl group ([M-29]+) leading to a fragment at m/z 113.
-
Prominent peaks at m/z 43, 57, 71, and 85, which are characteristic of alkane fragmentation. The relative intensities of these peaks will differ from those of its isomers, aiding in identification.
-
Visualization of Experimental Workflow and Logical Relationships
Caption: A typical workflow for the analysis of this compound by Gas Chromatography.
Caption: Logical diagram for selecting a GC column for this compound analysis.
Application Note & Protocol: Analysis of Volatile Organic Compounds by Gas Chromatography-Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. Their analysis is critical in various fields, including environmental monitoring, food and beverage quality control, pharmaceutical residual solvent analysis, and forensic toxicology.[1][2][3] Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, sensitive, and widely used technique for the separation, identification, and quantification of VOCs.[1][3] The FID detector is particularly well-suited for this purpose as it is highly sensitive to hydrocarbons and exhibits a wide linear range.[4][5] This document provides detailed application notes and protocols for the analysis of VOCs using GC-FID.
Principle of GC-FID
Gas chromatography separates compounds in a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen).[5] Volatile compounds are introduced into the heated injection port of the gas chromatograph, where they are vaporized and carried by the mobile phase through the column. Compounds with a higher affinity for the stationary phase travel slower, while those with a lower affinity travel faster, resulting in separation.
The Flame Ionization Detector (FID) works by pyrolyzing the compounds eluting from the column in a hydrogen-air flame.[5] This process generates ions, and the resulting current is measured. The magnitude of the current is directly proportional to the mass of carbon atoms in the analyte, allowing for accurate quantification.[4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is crucial for accurate and reproducible analysis of VOCs and depends on the sample matrix.
a) Headspace Analysis (for solid and liquid samples)
Headspace analysis is a widely used technique for the extraction of volatile and semi-volatile compounds from solid or liquid samples without the need for solvent extraction.[6] The sample is placed in a sealed vial and heated to a specific temperature for a set time, allowing the VOCs to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC.
Protocol for Static Headspace Sampling:
-
Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (typically 10 or 20 mL).
-
Add any necessary matrix modifiers or internal standards. For aqueous samples, adding a salt (e.g., sodium chloride) can increase the volatility of the analytes.
-
Immediately seal the vial with a septum and crimp cap.
-
Place the vial in the headspace autosampler or a heating block.
-
Equilibrate the sample at a constant temperature (e.g., 55-85°C) for a specific time (e.g., 5-45 minutes) to allow the VOCs to reach equilibrium between the sample and the headspace.[7]
-
Inject a known volume of the headspace gas (e.g., 1 mL) into the GC injector.
b) Direct Liquid Injection
For liquid samples with relatively high concentrations of VOCs, direct injection can be employed.
Protocol for Direct Liquid Injection:
-
Dilute the liquid sample in a suitable volatile solvent (e.g., methanol, ethanol, hexane) to a concentration within the linear range of the instrument (typically 0.1 - 1 mg/mL).[6][8]
-
Ensure the chosen solvent does not co-elute with the target analytes.[6]
-
If necessary, filter the sample using a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the diluted sample to a 2 mL autosampler vial and seal it.
-
Inject a small volume (e.g., 1 µL) into the GC injector.
c) Solvent Extraction (for solid and semi-solid samples)
This method is suitable for extracting VOCs from solid or semi-solid matrices.
Protocol for Solvent Extraction:
-
Weigh a known amount of the homogenized sample into a vial.
-
Add a precise volume of a suitable extraction solvent (e.g., methanol, dichloromethane).
-
Seal the vial and agitate it (e.g., using a vortex mixer or sonicator) for a specified period to ensure efficient extraction.
-
Allow the solid particles to settle or centrifuge the sample to obtain a clear supernatant.
-
Transfer the supernatant to an autosampler vial for injection.
GC-FID Instrumentation and Parameters
The following table provides typical instrument parameters for the analysis of a general suite of VOCs. These parameters may require optimization depending on the specific analytes and sample matrix.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890A or equivalent[7] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C[7] |
| Split Ratio | 10:1 to 100:1 (depending on concentration) |
| Injection Volume | 1 µL (liquid) or 1 mL (headspace) |
| Carrier Gas | Helium or Nitrogen, UHP grade |
| Flow Rate | 1-2 mL/min (constant flow)[7] |
| Column | HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[7] For specific applications, polar columns like DB-WAX may be used. |
| Oven Temperature Program | Initial: 40-50°C, hold for 2-5 min.[7] Ramp: 5-15°C/min to 120-250°C.[7][9] Final Hold: 2-5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280-300°C[7][9] |
| Hydrogen Flow | 30-40 mL/min[7] |
| Air Flow | 300-400 mL/min[7] |
| Makeup Gas (N2 or He) | 25-40 mL/min[7] |
Calibration and Quantification
For accurate quantification, a calibration curve should be prepared using standard solutions of the target VOCs.
Protocol for Calibration:
-
Prepare a stock solution of the target VOCs in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards at different concentrations. The concentration range should bracket the expected concentration of the analytes in the samples.
-
Analyze each calibration standard using the established GC-FID method.
-
Plot the peak area of each analyte against its concentration to generate a calibration curve.
-
The linearity of the calibration curve is typically assessed by the coefficient of determination (R²), which should be ≥ 0.99.[10][11]
Data Presentation
The following tables summarize typical quantitative data for the GC-FID analysis of selected VOCs, compiled from various studies.
Table 1: Linearity and Correlation Coefficients for Selected VOCs
| Compound | Linear Range (mg/L) | Correlation Coefficient (R²) | Reference |
| Toluene | 5 - 1000 | > 0.99 | [10] |
| p-Xylene | 5 - 1000 | > 0.99 | [10] |
| Chloroform | 50 - 1000 | > 0.99 | [10] |
| Methanol | 50 - 2000 | > 0.99 | [10] |
| Acetone | 50 - 2000 | > 0.99 | [10] |
| Ethanol | 50 - 2000 | > 0.99 | [10] |
| Isopropanol | 50 - 2000 | > 0.99 | [10] |
| Benzene | 5 - 200 µg/L | 0.9974 | [7] |
| Ethylbenzene | 5 - 200 µg/L | 0.9968 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected VOCs
| Compound | LOD (mg/L) | LOQ (mg/L) | Reference |
| Methanol | 10 | 31 | [10] |
| Acetone | 2 | 5 | [10] |
| Toluene | 1 | 2 | [10] |
| p-Xylene | 1 | 2 | [10] |
| Chloroform | 1 | 2 | [10] |
| Benzene | 0.8 µg/L | 2.7 µg/L | [7] |
| Ethylbenzene | 0.7 µg/L | 2.3 µg/L | [7] |
Mandatory Visualizations
Caption: Experimental workflow for GC-FID analysis of VOCs.
Caption: Logical relationship of GC-FID system components.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. measurlabs.com [measurlabs.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. jove.com [jove.com]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 9. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethyl-3,4-dimethylhexane in Petrochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3,4-dimethylhexane is a branched-chain alkane with the chemical formula C10H22. As a member of the decane (B31447) isomer group, it is a component of various petrochemical products, including gasoline.[1][2][3] Its branched structure contributes to a higher octane (B31449) rating, which is a crucial quality parameter for fuels, as it enhances combustion efficiency and reduces engine knocking.[3] In petrochemical analysis, this compound serves as a reference standard for the identification and quantification of C10 isomers in complex hydrocarbon mixtures. Accurate analysis of such branched alkanes is essential for quality control, process optimization, and environmental monitoring.
Gas chromatography (GC) is the primary analytical technique for the separation and quantification of volatile and semi-volatile hydrocarbons like this compound.[4][5] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity for hydrocarbon analysis. For more definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is employed, providing structural information based on mass-to-charge ratios of fragmented ions.[6]
Physicochemical and Chromatographic Data
A summary of key physicochemical and chromatographic properties of this compound is presented below. This data is essential for method development and interpretation of analytical results.
| Property | Value | Reference |
| Chemical Formula | C10H22 | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 52897-06-0 | [1] |
| Boiling Point | 162.1 °C at 760 mmHg | |
| Kovats Retention Index (Standard Non-Polar Column) | 965 | [1][7] |
Application I: Quality Control of Gasoline Blends
The presence and concentration of specific branched alkanes, including this compound, can influence the final properties of gasoline. Therefore, its quantification is vital for ensuring product specifications are met.
Experimental Protocol: Analysis of this compound in Gasoline by GC-FID
This protocol outlines a standard method for the quantitative analysis of this compound in a gasoline matrix.
1. Sample Preparation:
-
Solvent Selection: Use a high-purity volatile solvent such as pentane (B18724) or hexane (B92381).[5]
-
Standard Solution Preparation:
-
Sample Dilution: Dilute the gasoline sample with the chosen solvent to ensure the concentration of this compound falls within the calibration range. A preliminary screening may be necessary to determine the appropriate dilution factor.[5]
-
Internal Standard: For improved quantitative accuracy, add a suitable internal standard (e.g., n-nonane or another non-interfering alkane) at a known concentration to all calibration standards and diluted samples.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio adjusted based on sample concentration, e.g., 50:1) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial: 40 °C, hold for 5 minutesRamp: 10 °C/min to 250 °CHold: 5 minutes |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) Flow | 25 mL/min |
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, confirmed by the analysis of the standard solution.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the gasoline sample using the calibration curve.
Application II: Isomer Identification in Crude Oil Fractions
The detailed characterization of hydrocarbon isomers in crude oil is crucial for understanding its origin, maturity, and refining potential. GC-MS provides the necessary selectivity and identification capabilities for this complex analysis.
Experimental Protocol: Identification of this compound in Crude Oil by GC-MS
This protocol describes a general method for the identification of this compound in a crude oil fraction.
1. Sample Preparation:
-
Fractionation: If analyzing a whole crude oil sample, perform fractional distillation to isolate the gasoline or naphtha fraction containing the C10 isomers.
-
Solvent Dilution: Dilute the crude oil fraction in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.[8]
-
Reference Standard: Prepare a 1 ppm standard solution of this compound in hexane for retention time and mass spectrum comparison.[8]
-
Blank: Prepare a blank sample of pure hexane to check for solvent impurities.[8]
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent[8] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[8] |
| Column | HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Injection Volume | 1 µL[8] |
| Inlet Temperature | 250 °C[8] |
| Injection Mode | Splitless[8] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8] |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minutesRamp: 10 °C/min to 200 °CHold: 5 minutes[8] |
| MS Transfer Line Temperature | 280 °C[8] |
| Ion Source Temperature | 230 °C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Mass Scan Range | m/z 40-300[8] |
3. Data Analysis:
-
Compare the retention time of the peaks in the chromatogram of the unknown sample with the retention time of the this compound standard.[8]
-
Extract the mass spectrum of the peak of interest from the sample chromatogram.
-
Compare the obtained mass spectrum with the reference mass spectrum of this compound from a spectral library (e.g., NIST).
-
Confirmation of the presence of this compound is achieved when both the retention time and the mass spectrum match those of the authentic standard.
Role as a Geochemical Biomarker
While specific studies identifying this compound as a direct biomarker are not prevalent, branched alkanes, in general, can provide valuable information in petroleum exploration. Biomarkers are complex organic molecules found in geological samples that can be linked to a biological origin.[9] The distribution and abundance of various hydrocarbon isomers, including branched alkanes, can offer insights into the source rock's organic matter input, depositional environment, and thermal maturity.
The presence of a complex mixture of branched alkanes can be indicative of microbial degradation of petroleum in the reservoir. However, more specific and complex molecules like steranes and hopanes are typically used as primary biomarkers in petroleum geochemistry.[10] Further research into the specific distribution patterns of C10 isomers, including this compound, in different crude oils could potentially reveal correlations with specific source rock characteristics or diagenetic processes.
References
- 1. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chempendix - Retention Indexes [sites.google.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. gsm.org.my [gsm.org.my]
- 10. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethyl-3,4-dimethylhexane as a Spectroscopic Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Ethyl-3,4-dimethylhexane as a reference standard in various spectroscopic techniques. This branched alkane (C10H22) serves as a useful internal standard for qualitative and quantitative analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its chemical inertness and distinct spectral features in regions often devoid of signals from analytes of interest make it a suitable choice for a variety of applications.
Physicochemical Properties and Spectroscopic Overview
This compound is a colorless, flammable liquid with a molecular weight of 142.28 g/mol .[1][2][3] Its branched structure, containing two chiral centers, leads to a complex but predictable fragmentation pattern in mass spectrometry and a unique set of signals in NMR spectroscopy.[4]
Table 1: Physicochemical and Chromatographic Data for this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 52897-06-0 | [1][5][6] |
| Molecular Formula | C10H22 | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][3] |
| Boiling Point | ~170 °C | [3] |
| Kovats Retention Index (Standard non-polar) | 965 | [1] |
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is essential for its identification and use as a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of two chiral centers at the C3 and C4 positions, the 1H NMR spectrum of this compound is complex, with diastereotopic protons leading to more signals than a simple analysis might predict.[4] The chemical shifts are generally found in the upfield region characteristic of alkanes.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH3 (on C4) | 0.8 - 0.9 | Doublet |
| CH3 (on Ethyl group) | 0.8 - 0.9 | Triplet |
| CH3 (on C3) | 0.8 - 0.9 | Singlet |
| CH3 (terminal) | 0.9 - 1.0 | Triplet |
| CH2 (on Ethyl group) | 1.2 - 1.4 | Multiplet |
| CH2 (in hexane (B92381) chain) | 1.2 - 1.4 | Multiplet |
| CH (on C4) | 1.4 - 1.6 | Multiplet |
Note: Predicted values are based on standard chemical shift ranges for alkanes and may vary slightly depending on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| CH3 (on C4) | ~11 |
| CH3 (on Ethyl group) | ~14 |
| CH3 (on C3) | ~20 |
| CH3 (terminal) | ~14 |
| CH2 (on Ethyl group) | ~25 |
| CH2 (in hexane chain) | ~30, ~35 |
| CH (on C4) | ~40 |
| C (on C3) | ~45 |
Note: Branched alkanes such as 3,4-dimethylhexane (B165660) exhibit distinct signals for each chemically non-equivalent carbon atom.[7] The predicted values above are estimates.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations. The absence of other functional groups makes it a clean reference in many contexts.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 3000 | C-H Stretch | Strong |
| 1450 - 1470 | C-H Bend (Methylene) | Medium |
| 1375 - 1385 | C-H Bend (Methyl) | Medium |
| ~725 | C-H Rock (in longer chains) | Weak |
Mass Spectrometry (MS)
In Electron Ionization (EI) mass spectrometry, branched alkanes undergo characteristic fragmentation, primarily at the branching points, to form stable carbocations.[13][14][15][16] The molecular ion peak (M+) for highly branched alkanes is often weak or absent.[13][14][15]
Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Comments |
| 142 | [C10H22]+• | Molecular Ion (likely very weak or absent) |
| 113 | [M - C2H5]+ | Loss of an ethyl group |
| 99 | [M - C3H7]+ | Loss of a propyl group |
| 85 | [M - C4H9]+ | Loss of a butyl group (stable secondary carbocation) |
| 71 | [C5H11]+ | Cleavage at the C3-C4 bond |
| 57 | [C4H9]+ | Stable tertiary carbocation |
| 43 | [C3H7]+ | Isopropyl cation |
| 29 | [C2H5]+ | Ethyl cation |
Experimental Protocols
Protocol for Use as an Internal Standard in NMR Spectroscopy
Objective: To use this compound as an internal standard for the quantitative analysis of an analyte by ¹H NMR.
Materials:
-
This compound
-
Analyte of interest
-
Deuterated solvent (e.g., CDCl3, C6D6)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Stock Solution of the Internal Standard:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a precise volume of the deuterated solvent.
-
To this solution, add a precise volume of the internal standard stock solution.
-
-
NMR Data Acquisition:
-
Transfer the final solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from this compound.
-
Calculate the molar quantity of the analyte using the following formula:
M_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * M_IS
Where:
-
M_analyte = Moles of analyte
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
I_IS = Integral of the internal standard signal
-
M_IS = Moles of the internal standard
-
Caption: Workflow for quantitative NMR using an internal standard.
Protocol for Use as an Internal Standard in GC-MS
Objective: To use this compound as an internal standard for the quantitative analysis of a volatile or semi-volatile analyte by GC-MS.
Materials:
-
This compound
-
Analyte of interest
-
High-purity solvent (e.g., hexane, dichloromethane)
-
GC vials with septa
-
Volumetric flasks and micropipettes
-
Analytical balance
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the analyte and a separate stock solution of this compound in the chosen solvent.
-
Create a series of calibration standards by adding varying known amounts of the analyte stock solution and a constant, known amount of the internal standard stock solution to volumetric flasks and diluting to the mark.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same constant, known amount of the internal standard stock solution as used in the calibration standards.
-
-
GC-MS Analysis:
-
Inject the calibration standards and the prepared sample into the GC-MS system.
-
Develop a suitable GC method to achieve baseline separation of the analyte, the internal standard, and any other matrix components.
-
Set the mass spectrometer to operate in either full scan mode (for qualitative and quantitative analysis) or selected ion monitoring (SIM) mode (for enhanced sensitivity in quantitative analysis).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Calculate the peak area ratio for the sample and determine the concentration of the analyte using the calibration curve.
-
Caption: Workflow for quantitative GC-MS using an internal standard.
Logical Relationships in Spectroscopic Analysis
The choice of spectroscopic method and the role of a reference standard are dictated by the analytical goals. The following diagram illustrates the logical flow for utilizing this compound as a reference standard.
Caption: Logical flow for using a reference standard in spectroscopy.
References
- 1. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. This compound. | 52897-06-0 [chemicalbook.com]
- 6. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]
- 7. homework.study.com [homework.study.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. GCMS Section 6.9.2 [people.whitman.edu]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Ethyl-3,4-dimethylhexane Isomers
Welcome to the technical support center for challenges related to the separation of 3-Ethyl-3,4-dimethylhexane and its isomers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common separation hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of this compound?
The primary challenges stem from two main factors:
-
Presence of Stereoisomers: The molecule this compound possesses a chiral center at the fourth carbon atom (C4). This results in the existence of two enantiomers: (4R)- and (4S)-3-Ethyl-3,4-dimethylhexane. Enantiomers have identical physical properties such as boiling point and polarity in an achiral environment, making them impossible to separate using standard techniques like fractional distillation or conventional chromatography.
-
Presence of Structural Isomers: this compound is one of 75 structural isomers of decane (B31447) (C10H22).[1][2] Many of these isomers, particularly other highly branched alkanes, have very similar boiling points and polarities.[1] This leads to co-elution in chromatography or incomplete separation during distillation.[3][4]
Q2: Can I use fractional distillation to separate these isomers?
Fractional distillation is ineffective for separating enantiomers. For separating structural isomers of decane, it is extremely challenging due to their very close boiling points.[1][4][5] As shown in the table below, the boiling points of many C10H22 isomers fall within a very narrow range, requiring distillation columns with exceptionally high theoretical plate counts for any meaningful separation.[6]
Q3: Is standard Gas Chromatography (GC) suitable for separating the enantiomers?
No. Standard GC columns employ achiral stationary phases. Since enantiomers exhibit identical physical properties on these phases, they will co-elute, showing only a single peak. To separate enantiomers, a chiral stationary phase (CSP) is required.[7][8][9]
Q4: What type of GC column is recommended for chiral separation of branched alkanes?
For the chiral separation of volatile hydrocarbons like this compound, cyclodextrin-based chiral stationary phases are the most effective and widely used.[7][8] Derivatized cyclodextrins, such as permethylated β-cyclodextrin, can provide excellent enantiomeric resolution for this class of compounds.[8]
Q5: My GC analysis shows poor resolution between structural isomers. What can I do to improve it?
Poor resolution among structural isomers is a common issue.[3] Consider the following optimizations:
-
Increase Column Length: Use a longer capillary column (e.g., 60 m or 100 m) to increase the total number of theoretical plates and enhance separation efficiency.
-
Optimize Temperature Program: Employ a slower temperature ramp rate. A shallow gradient allows more time for isomers to interact with the stationary phase, improving separation.
-
Select an Appropriate Stationary Phase: A non-polar stationary phase (e.g., DB-1, SPB-1) is generally suitable for alkane separation based on boiling points.
-
Consider GCxGC: For extremely complex mixtures, two-dimensional gas chromatography (GCxGC) provides a significant boost in separation power.
Data Presentation
Table 1: Physical Properties of Selected C10H22 Isomers
This table highlights the challenge of separation by showing the close boiling points and retention indices of various decane isomers.
| Isomer Name | IUPAC Name | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |
| n-Decane | Decane | 174.1[10] | 1000 |
| 2-Methylnonane | 2-Methylnonane | 167.8 | ~972 |
| 3-Methylnonane | 3-Methylnonane | 167.5 | ~975 |
| This compound | This compound | ~170 [11] | ~965 [12] |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 157.3 | ~930 |
| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 162.0 | ~955 |
Note: Kovats Retention Index is a standardized measure in gas chromatography that helps in identifying compounds.[13][14]
Troubleshooting Guides
Guide 1: Poor Resolution in Chiral GC Separation
Symptom: You observe a single, possibly broadened peak instead of two distinct peaks for the (4R) and (4S) enantiomers.
| Potential Cause | Solution |
| Incorrect Column | Ensure you are using a chiral stationary phase (CSP) , such as one based on cyclodextrin (B1172386) derivatives. Standard columns will not resolve enantiomers. |
| Suboptimal Temperature | Lower the initial oven temperature and use a very slow ramp rate (e.g., 1-2 °C/min). Chiral separations are often highly temperature-dependent. |
| High Carrier Gas Flow | Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best column efficiency (lowest HETP). Check your column manufacturer's recommendations. |
| Column Overload | Inject a smaller volume or a more dilute sample. Overloading the column can cause significant peak broadening and loss of resolution.[15] |
Guide 2: Co-elution of Structural Isomers in High-Resolution GC
Symptom: Peaks for this compound and other C10H22 isomers are overlapping.[3][16]
| Potential Cause | Solution |
| Insufficient Column Efficiency | Switch to a longer capillary column (e.g., >60 m). A longer column provides more theoretical plates, enhancing separation power.[15] |
| Temperature Program Too Fast | Decrease the oven temperature ramp rate (e.g., 2-5 °C/min). This increases the interaction time with the stationary phase, improving separation.[16][17] |
| Inappropriate Stationary Phase | While non-polar phases are standard, a phase with a different selectivity (e.g., a slightly more polar phase) might resolve specific problematic pairs. |
| Sample Concentration Too High | High sample concentration can lead to peak fronting or tailing, which reduces resolution.[3][15] Dilute your sample or increase the split ratio. |
Experimental Protocols
Protocol 1: Chiral GC-FID Method for Enantiomeric Separation
Objective: To separate and quantify the (4R) and (4S) enantiomers of this compound.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Sample Preparation: Dilute the isomer mixture in pentane (B18724) or hexane (B92381) to a concentration of ~100 µg/mL.
-
GC Parameters:
| Parameter | Setting |
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 220 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | 40 °C (hold 5 min), ramp at 2 °C/min to 150 °C, hold 10 min |
| Detector | FID at 250 °C |
Visualizations
Caption: Decision workflow for selecting an appropriate isomer separation method.
Caption: Standard experimental workflow for chiral GC analysis.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Decane - Wikipedia [en.wikipedia.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. quora.com [quora.com]
- 5. tutorchase.com [tutorchase.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. webqc.org [webqc.org]
- 11. This compound [stenutz.eu]
- 12. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kovats retention index - Wikipedia [en.wikipedia.org]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. gcms.cz [gcms.cz]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimization of GC Columns for Branched Alkane Analysis
Welcome to the Technical Support Center for the optimization of Gas Chromatography (GC) columns for the analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of branched alkanes, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Resolution and Co-eluting Peaks
Q: My chromatogram shows poor separation between branched alkane isomers. How can I improve the resolution?
A: Achieving baseline separation of structurally similar branched alkanes is a common challenge. Several factors related to the GC column and analytical method can be optimized to enhance resolution.
Probable Causes and Solutions:
-
Inadequate Stationary Phase Selection: The choice of stationary phase is critical for separating isomers.[1] For branched alkanes, which are non-polar, a non-polar stationary phase is the industry standard as separation is primarily based on boiling points.[2][3]
-
Suboptimal Column Dimensions: Longer and narrower columns generally provide better resolution.[2][4]
-
Incorrect Oven Temperature Program: A fast temperature ramp can decrease separation.[5][6]
-
Non-Optimal Carrier Gas Flow Rate: The carrier gas flow rate affects separation efficiency.[5]
A systematic approach to troubleshooting poor resolution is outlined in the workflow below.
Issue 2: Peak Tailing
Q: My branched alkane peaks are showing significant tailing. What could be the cause and how do I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, can compromise peak integration and quantification.[7] This is often caused by active sites in the GC system or improper setup.
Probable Causes and Solutions:
-
Active Sites in the System: Active sites in the injector liner or on the column can interact with analytes, causing tailing.[5]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes, leading to peak distortion.[7]
-
Contamination: Contamination in the injector or at the head of the column can cause peak tailing.[7][8]
The following decision tree illustrates a logical approach to diagnosing the cause of peak tailing.
Issue 3: Low Signal Intensity for High Molecular Weight Branched Alkanes
Q: I am observing a very low signal for my larger branched alkanes. How can I improve sensitivity?
A: Low response for high molecular weight (high-boiling) branched alkanes can be due to incomplete vaporization, discrimination in the injector, or suboptimal detector settings.[5]
Probable Causes and Solutions:
-
Incomplete Vaporization: High-boiling point compounds may not vaporize completely in the injector.[5]
-
Injector Discrimination: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently.[5]
-
Suboptimal Detector Settings: The detector temperature and gas flow rates can significantly impact signal intensity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for branched alkane analysis?
A1: For the analysis of non-polar branched alkanes, a non-polar stationary phase is recommended.[2][3] The most common and effective stationary phases are those with a 5% diphenyl / 95% dimethyl polysiloxane composition.[2] For high molecular weight branched alkanes, it is crucial to select a column with high thermal stability to withstand the high temperatures required for elution.[2][4]
Q2: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched alkanes?
A2: Column dimensions play a significant role in separation efficiency and analysis time:
-
Length: Longer columns provide higher resolution due to an increased number of theoretical plates but result in longer run times.[4]
-
Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution but have a lower sample capacity.[4][10]
-
Film Thickness: Thicker films are suitable for highly volatile compounds, while thinner films are better for high molecular weight compounds as they reduce column bleed at high temperatures.[11]
Q3: What are typical starting GC parameters for branched alkane analysis?
A3: While optimal parameters depend on the specific analytes and instrument, the following table provides a good starting point for method development.
Q4: How can I reduce the analysis time for branched alkane separation without sacrificing resolution?
A4: To decrease analysis time, you can:
-
Increase the oven temperature ramp rate: However, this may decrease resolution.[6][10]
-
Use a shorter column: This will reduce analysis time but may also decrease resolution.[4]
-
Use a smaller internal diameter column: This can improve efficiency and allow for faster analysis.[10][12]
-
Optimize the carrier gas: Hydrogen can be used as a carrier gas for faster analysis without a significant loss in resolution compared to helium.[5]
Q5: What are common maintenance practices to ensure optimal performance for branched alkane analysis?
A5: Regular maintenance is crucial for reproducible results. Key practices include:
-
Septum and Liner Replacement: Regularly replace the inlet septum and liner to prevent leaks and contamination.[7][9]
-
Column Conditioning: Condition new columns according to the manufacturer's instructions to remove any contaminants.[13]
-
Column Trimming: If performance degrades, trimming 10-20 cm from the inlet side of the column can remove contamination.[5][7]
-
Leak Checks: Regularly perform leak checks to ensure system integrity.[14]
Data Presentation
Table 1: Recommended Starting GC Parameters for Branched Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl polysiloxane) | Provides good resolution for a wide range of alkanes.[6] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min | Inert gases that provide good chromatographic efficiency.[6] |
| Injection Mode | Split (for higher concentrations) or Splitless (for trace analysis) | Split injection prevents column overload, while splitless enhances sensitivity.[6] |
| Injector Temperature | 280-320 °C | Ensures rapid and complete vaporization of the sample.[6] |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 320°C, Hold: 10 min | Provides good separation of alkanes with varying chain lengths.[6] |
| Detector (FID) | Temperature: 320-350 °C, Hydrogen Flow: 30 mL/min, Air Flow: 300 mL/min | Ensures stable detector response for eluted compounds.[9] |
Table 2: Effect of GC Column Parameter Changes on Separation
| Parameter Change | Effect on Resolution | Effect on Analysis Time |
| Increase Column Length | Increase | Increase |
| Decrease Column Internal Diameter | Increase | Decrease (with optimal flow) |
| Decrease Film Thickness | Increase (for high MW) | Decrease |
| Decrease Oven Temperature Ramp Rate | Increase | Increase |
Experimental Protocols
Protocol 1: GC System Preparation and Conditioning
-
Install the GC Column:
-
Ensure the GC oven, inlet, and detector are at room temperature.
-
Turn off the carrier gas flow.
-
Carefully cut the column ends with a ceramic wafer to ensure a clean, square cut.
-
Install the column in the inlet and detector according to the instrument manufacturer's instructions, ensuring the correct insertion depth.
-
Restore carrier gas flow and perform a leak check at the inlet and detector fittings.
-
-
Column Conditioning:
-
Set the carrier gas flow rate to the desired setpoint.
-
Set the oven temperature program to ramp from ambient to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours.
-
Cool the oven to the initial temperature of your method.
-
Protocol 2: Sample Preparation and Injection
-
Sample Preparation:
-
Prepare a stock solution of your branched alkane standard at a concentration of 1 mg/mL in a high-purity solvent like hexane (B92381) or heptane.
-
Perform serial dilutions to create working standards at concentrations appropriate for your analysis (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Blank Injection:
-
Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants.
-
-
Standard and Sample Injection:
-
Inject the working standards to generate a calibration curve.
-
Inject the unknown samples.
-
-
Data Analysis:
-
Process the data to identify and quantify the branched alkanes based on their retention times and peak areas, comparing them to the standards.
-
Visualizations
Caption: Experimental workflow for branched alkane analysis by GC.
Caption: Troubleshooting decision tree for peak tailing in GC.
Caption: Relationship between GC parameters and separation quality.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. trajanscimed.com [trajanscimed.com]
- 4. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. gcms.cz [gcms.cz]
- 11. fishersci.ca [fishersci.ca]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Storage and Handling of 3-Ethyl-3,4-dimethylhexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Ethyl-3,4-dimethylhexane to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a branched-chain alkane, a type of saturated hydrocarbon. In experimental settings, particularly in drug development and organic synthesis, maintaining the purity and stability of such compounds is crucial. Degradation can lead to the formation of impurities that may interfere with experimental results, reduce the yield of desired products, and introduce potential safety hazards.[1]
Q2: What is the primary degradation pathway for this compound during storage?
A2: The most common degradation pathway for this compound under typical laboratory conditions is autoxidation.[1][2] This is a slow, spontaneous oxidation that occurs in the presence of oxygen. The process is a free-radical chain reaction that is initiated or accelerated by factors such as heat, light (especially UV light), and the presence of metal ion contaminants.[1][2][3] The tertiary carbon-hydrogen bonds within the this compound molecule are particularly susceptible to attack in this process.[2]
Q3: What are the common degradation products I should be aware of?
A3: The autoxidation of this compound primarily leads to the formation of hydroperoxides as the initial products. These hydroperoxides are unstable and can further decompose to form a variety of secondary degradation products, including:
-
Alcohols
-
Ketones
-
Carboxylic Acids
-
Esters [2]
The presence of these impurities can significantly impact the outcome of sensitive experiments.
Q4: How can I visually inspect my sample for degradation?
A4: While this compound is a colorless liquid, significant degradation may sometimes be indicated by a yellowish discoloration.[1] However, the absence of a color change does not guarantee the purity of the compound. The most reliable methods for assessing degradation are through analytical testing, such as peroxide value determination or chromatographic analysis (GC-MS).[1]
Q5: What are the ideal storage conditions to prevent the degradation of this compound?
A5: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low, consistent temperatures (2-8°C is recommended). Avoid exposure to high temperatures, which accelerate the rate of autoxidation.
-
Light: Store in an amber glass vial or other light-impenetrable container to protect against photo-initiated oxidation.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2] This can be achieved by purging the headspace of the container with the inert gas before sealing.
-
Container: Use high-quality, inert containers, such as borosilicate glass, to prevent the leaching of contaminants that could catalyze degradation.[2]
Troubleshooting Guide
This guide is designed to help you troubleshoot potential issues related to the degradation of this compound in your experiments.
| Issue | Possible Cause | Recommended Actions |
| Inconsistent or unexpected experimental results. | Degradation of this compound, leading to the presence of reactive impurities. | 1. Verify Purity: Analyze the stored sample using GC-MS to check for the presence of degradation products. 2. Assess Peroxide Levels: Determine the peroxide value of the sample. An elevated peroxide value indicates significant autoxidation. 3. Review Storage Conditions: Ensure that the storage conditions (temperature, light exposure, atmosphere) are optimal. 4. Purify or Replace: If significant degradation is confirmed, consider purifying the alkane (e.g., by distillation) or using a fresh, unopened batch. |
| Appearance of new, unexpected peaks in GC-MS analysis. | Formation of degradation products such as alcohols, ketones, or other oxygenated compounds. | 1. Identify Impurities: Analyze the mass spectra of the new peaks to tentatively identify the degradation products. Common fragments may indicate the loss of water (for alcohols) or characteristic carbonyl group fragments. 2. Correlate with Storage: Compare the chromatograms of freshly opened samples with those that have been stored for some time to confirm that the new peaks are due to degradation. |
| Yellowish discoloration of the liquid. | Significant degradation and the formation of higher molecular weight, colored byproducts. | 1. Immediate Analysis: Do not use the discolored sample in sensitive experiments until its purity has been confirmed by analytical methods. 2. Quantitative Analysis: Use GC-MS to quantify the level of impurities. 3. Discard if Necessary: If the level of impurities is high, it is recommended to discard the sample and obtain a fresh batch. |
Quantitative Data on Degradation
Table 1: Representative Peroxide Value (meq/kg) of this compound Under Different Storage Conditions (in the dark, with atmospheric oxygen)
| Storage Time (Months) | 2-8°C | 25°C (Room Temperature) | 40°C |
| 0 | < 0.5 | < 0.5 | < 0.5 |
| 3 | ~ 1.0 | ~ 2.5 | ~ 5.0 |
| 6 | ~ 1.5 | ~ 5.0 | ~ 10.0 |
| 12 | ~ 2.5 | ~ 10.0 | > 20.0 |
Note: Peroxide values are estimates. Freshly prepared, high-purity this compound should have a peroxide value of less than 1 meq/kg. A peroxide value greater than 10-20 meq/kg is generally considered indicative of significant degradation.
Experimental Protocols
Protocol 1: Determination of Peroxide Value
This method determines the concentration of peroxides, the primary products of autoxidation, in a sample of this compound.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
250 mL Erlenmeyer flask with a ground-glass stopper
-
Buret
-
Analytical balance
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for 1 minute, and then place it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color has almost disappeared.
-
Add 0.5 mL of the starch indicator solution. The solution will turn a dark blue color.
-
Continue the titration with the Na₂S₂O₃ solution, drop by drop, with vigorous swirling, until the blue color is completely discharged.
-
Record the volume of Na₂S₂O₃ solution used for the sample (S).
-
Perform a blank titration using all reagents except the sample. Record the volume of Na₂S₂O₃ solution used for the blank (B).
Calculation:
Peroxide Value (meq/kg) = [((S - B) * N * 1000) / W]
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: GC-MS Analysis for Purity and Degradation Products
This method is used to assess the purity of this compound and to identify potential degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a 1000 ppm stock solution of this compound in a high-purity solvent such as hexane.
-
Prepare a working standard of approximately 10 ppm by diluting the stock solution.
-
For the sample to be analyzed, dilute it to a similar concentration in the same solvent.
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the specified conditions.
-
Analyze the resulting chromatogram and mass spectra. The parent compound, this compound, will have a characteristic retention time and mass spectrum. Potential degradation products, such as alcohols and ketones, will typically have slightly different retention times and characteristic mass fragments.
Visualizations
References
Technical Support Center: Purification of 3-Ethyl-3,4-dimethylhexane
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of synthesized 3-Ethyl-3,4-dimethylhexane. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of synthesized this compound?
A1: Depending on the synthetic route and handling, common impurities may include:
-
Structural Isomers: Other decane (B31447) isomers (C10H22) that have very similar physical properties, making them difficult to separate.[1]
-
Unreacted Starting Materials: Residual alkyl halides or other precursors from the synthesis.[2]
-
Coupling Byproducts: Side reactions, such as Wurtz coupling in Grignard syntheses, can lead to the formation of alkanes with different chain lengths.[2]
-
Olefins (Alkenes): Unsaturated hydrocarbons that may be present from elimination side reactions during synthesis.[3]
-
Polar Organic Compounds: Byproducts such as alcohols, aldehydes, and ketones.[3]
-
Water: Dissolved or emulsified water introduced during the workup procedure.[3]
-
Peroxides: Formed by the auto-oxidation of the alkane in the presence of light and oxygen.[3]
Q2: How can I analyze the purity of my this compound sample?
A2: The primary analytical technique for determining the purity of volatile compounds like this compound is Gas Chromatography (GC).[2]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common method for separating and quantifying hydrocarbon impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides structural information about the impurities, aiding in their identification.[3][4]
-
Karl Fischer Titration: This method is specifically used to quantify the amount of water in the sample.[3]
-
Peroxide Test Strips: These offer a quick qualitative or semi-quantitative test for the presence of peroxides.[3]
Q3: Which purification technique is most effective for this compound?
A3: The choice of technique depends on the types of impurities present and the desired final purity. A multi-step approach is often required.[3]
-
Fractional Distillation: This is the most effective method for separating this compound from impurities with different boiling points, such as other isomers or alkanes of different chain lengths.[2][5]
-
Preparative Gas Chromatography (Prep GC): This technique offers very high resolution and is ideal for separating compounds with very close boiling points or for obtaining ultra-pure material.[5][6]
-
Column Chromatography: Passing the crude product through a column of silica (B1680970) gel or alumina (B75360) with a non-polar eluent (e.g., hexane) is effective for removing polar impurities.[3]
Data Presentation
Quantitative data is crucial for designing an effective purification strategy. The tables below summarize key physical properties and the expected efficiency of various purification methods.
Table 1: Physical Properties of this compound and Potential Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 52897-06-0 | C10H22 | 142.28 | 170 [1] |
| n-Decane | 124-18-5 | C10H22 | 142.28 | 174.1 |
| 3,3-Diethylhexane | 1730-91-2 | C10H22 | 142.28 | 164.5 |
| 3,4-Diethylhexane | 86320-19-0 | C10H22 | 142.28 | 166.4 |
Table 2: Typical Efficiency of Purification Techniques
| Technique | Impurities Removed | Typical Final Purity | Scale |
|---|---|---|---|
| Aqueous Wash | Water-soluble acids, bases, salts | >90% (removes polar contaminants) | Lab to Process |
| Column Chromatography | Polar compounds (alcohols, ketones) | >98% | Lab |
| Fractional Distillation | Compounds with different boiling points | >99% | Lab to Pilot |
| Preparative GC | Isomers, compounds with close boiling points | >99.9% | Lab |
Experimental Workflows and Logic
Visualizing the purification process and troubleshooting logic can streamline experimental work.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Removal of Polar Impurities via Column Chromatography
This protocol describes the removal of polar compounds from the crude product.
-
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (B92381) (or pentane) as the eluent
-
Glass chromatography column
-
Crude this compound
-
Collection flasks or test tubes
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the solvent to drain until its level is just above the silica bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of hexane and carefully add it to the top of the silica gel bed.[3]
-
Elution: Add fresh hexane to the top of the column and begin collecting the eluent in fractions. The non-polar alkane will travel quickly through the column while polar impurities will be retained.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) or GC analysis to identify the fractions containing the purified product.[3]
-
Solvent Removal: Combine the pure fractions and remove the hexane using a rotary evaporator to yield the purified, non-polar product.[3]
-
Protocol 2: Purification by Fractional Distillation
This protocol is for separating this compound from non-polar impurities with different boiling points.
-
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser and receiving flask
-
Heating mantle and magnetic stirrer
-
Boiling chips
-
Insulating material (e.g., glass wool)
-
-
Procedure:
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude product and add a few boiling chips.[3]
-
Apparatus Assembly: Assemble the fractional distillation apparatus, ensuring all joints are secure. Wrap the fractionating column with insulation to maintain a proper temperature gradient.[3]
-
Heating and Equilibration: Begin heating the flask gently. Allow the vapor to slowly rise through the column until a steady reflux is established at the distillation head.[5]
-
Fraction Collection: Slowly begin collecting the distillate. Monitor the temperature at the distillation head closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~170 °C).[1][5] Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill over.
-
Analysis: Analyze the collected fractions by GC to confirm their purity.[3]
-
Troubleshooting Guides
Troubleshooting Fractional Distillation
Caption: Troubleshooting logic for poor separation during fractional distillation.
Q: My distillation is proceeding unevenly, with sudden violent boiling ("bumping"). What should I do?
A: This is typically caused by superheating of the liquid without a nucleation site for boiling.
-
Solution: Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask before heating. If you have already started heating and allowed the liquid to cool, you must add new boiling chips before reheating.
Q: The distillation column is "flooding" (filling with liquid). What is the cause?
A: Flooding occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid from returning to the flask.[3]
-
Solution: Immediately reduce the heating rate. This will decrease the vapor flow and allow the column to drain and re-establish the proper liquid-vapor equilibrium.[3]
Troubleshooting Gas Chromatography (GC)
Q: I am observing "peak tailing" for my compound in the GC analysis. What causes this?
A: Peak tailing, where the back of the peak is elongated, can be caused by several factors:
-
Active Sites: The stationary phase of the GC column may have active sites that interact undesirably with your compound. Solution: Use a deactivated column or a column with a different stationary phase.[2]
-
Polar Impurities: The presence of polar impurities can interact with the column. Solution: Ensure the sample is dry and free of polar solvents by performing a preliminary purification as described in Protocol 1.[2]
-
Column Overloading: Injecting too much sample can saturate the column. Solution: Reduce the amount of sample injected or dilute the sample.[3]
Q: My GC peaks are broad, indicating poor separation efficiency. How can I improve this?
A: Broad peaks can result from several issues related to the GC parameters:
-
Low Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium) may be too low. Solution: Optimize the carrier gas flow rate for your specific column.[2]
-
Low Injection Port Temperature: The sample may not be vaporizing quickly and uniformly. Solution: Increase the injection port temperature to ensure rapid volatilization.[2]
-
Incorrect Oven Temperature Program: A poorly optimized temperature ramp can lead to peak broadening. Solution: Adjust the initial temperature, ramp rate, and final temperature to improve focus and separation of the peaks.
References
Common contaminants in commercially available 3-Ethyl-3,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 3-Ethyl-3,4-dimethylhexane. Here you will find detailed information on identifying and addressing common purity issues, along with experimental protocols for analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in commercially available this compound?
A1: Commercially available this compound, like other highly branched alkanes, can contain several types of impurities depending on its synthesis route and subsequent handling. Common contaminants include:
-
Structural Isomers: Other C10 alkane isomers are the most probable contaminants. Due to similar boiling points, their separation can be challenging.
-
Residual Reactants and Solvents: Depending on the synthesis method, unreacted starting materials or solvents used during production and purification may be present.
-
Olefins (Alkenes): Incomplete hydrogenation during synthesis can lead to the presence of unsaturated hydrocarbons.
-
Sulfur and Nitrogen Compounds: Crude oil, a primary source for hydrocarbon feedstocks, contains sulfur and nitrogen-containing compounds. Trace amounts may persist through the refining process.
-
Water: Moisture can be introduced during storage and handling.
-
Oxidation Products: Prolonged exposure to air and light can lead to the formation of peroxides and other oxygenated compounds.
Q2: My experimental results are inconsistent. Could contaminants in this compound be the cause?
A2: Yes, impurities can significantly impact experimental outcomes, especially in sensitive applications. For instance, trace amounts of olefins could interfere with catalytic reactions, while polar contaminants might affect spectroscopic analyses or solubility parameters. Inconsistent results are a strong indicator that a purity check of your starting material is warranted.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying volatile and semi-volatile impurities in alkanes.[1][2][3] A high-resolution capillary column is typically used to separate the main component from any contaminants.[3] For quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is highly sensitive to hydrocarbons.[1]
Q4: What is the best method to purify this compound if I suspect contamination?
A4: For separating closely boiling isomers and removing less volatile impurities, fractional distillation is a highly effective method.[4][5][6][7] The efficiency of the separation depends on the length and type of the fractionating column used.[5] For removal of polar impurities, washing with a suitable solvent followed by drying may be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS analysis | Sample contamination with other alkane isomers, residual solvents, or olefins. | 1. Run a blank to check for system contamination.[8] 2. Compare the mass spectra of the unknown peaks with a library of common contaminants. 3. If isomers are suspected, use a high-resolution capillary column with a slow temperature ramp to improve separation.[2] |
| Poor peak shape (tailing or fronting) in GC analysis | Active sites in the GC liner or column, column overloading, or improper injection technique.[8][9][10] | 1. Use a deactivated inlet liner.[9] 2. Condition the column at a high temperature to remove contaminants.[8] 3. Reduce the injection volume or use a higher split ratio.[10] 4. Inject a light hydrocarbon like methane; it should not tail unless there is a flow path problem. |
| Inconsistent reaction yields | Presence of catalytic poisons (e.g., sulfur compounds) or inhibitors (e.g., olefins) in the this compound. | 1. Analyze the starting material for trace sulfur or olefin content using appropriate analytical methods. 2. Purify the alkane using fractional distillation or by passing it through an appropriate adsorbent bed.[6] |
| Cloudy or hazy appearance of the liquid | Water contamination. | 1. Dry the material using a suitable drying agent (e.g., anhydrous sodium sulfate). 2. For larger quantities, consider a purification step that allows for water removal, such as distillation. |
Data Presentation
The following table provides illustrative data on potential contaminants and their typical concentration ranges in a high-purity grade of this compound. Note that actual values may vary between suppliers and batches.
| Contaminant Type | Specific Example(s) | Typical Concentration Range ( illustrative) | Primary Method of Detection |
| Structural Isomers | Other C10 Alkanes | < 0.5% | GC-MS, GC-FID |
| Olefins | C10 Alkenes | < 50 ppm | GC-MS, Bromine Number Test |
| Sulfur Compounds | Thiols, Sulfides | < 1 ppm | GC with Sulfur-Specific Detector (SCD) |
| Water | H₂O | < 100 ppm | Karl Fischer Titration |
| Polar Compounds | Alcohols, Ketones | < 20 ppm | GC-MS |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in high-purity hexane.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dilute the test sample to fall within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977 MS (or equivalent)
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 200°C
-
Hold for 5 minutes
-
-
Injector: Split mode (50:1), 250°C, 1 µL injection volume
-
MSD:
-
Transfer line: 280°C
-
Ion source: 230°C
-
Quadrupole: 150°C
-
Scan range: 35-350 amu
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with the NIST library.
-
Quantify impurities using the calibration curve generated from the standards.
-
Protocol 2: Purification by Fractional Distillation
Objective: To separate this compound from impurities with different boiling points.[5]
Methodology:
-
Apparatus Setup:
-
Procedure:
-
Place the impure this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[5]
-
Begin heating the flask gently using a heating mantle.[4]
-
Observe the ring of condensate rising slowly up the fractionating column.[5] If the ring stops rising, the heating rate may need to be slightly increased.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 162°C).
-
Collect different fractions and analyze their purity by GC-MS to determine which fractions contain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing contamination issues.
Caption: Conceptual workflow for the purification of this compound.
References
- 1. agilent.com [agilent.com]
- 2. vurup.sk [vurup.sk]
- 3. cup.edu.cn [cup.edu.cn]
- 4. vlab.amrita.edu [vlab.amrita.edu]
- 5. Purification [chem.rochester.edu]
- 6. byjus.com [byjus.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Improving peak resolution of C10 alkane isomers in GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of C10 alkane isomers in gas chromatography (GC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My C10 alkane isomers are co-eluting or showing poor peak shape. What are the likely causes?
A1: Co-elution of structurally similar C10 alkane isomers is a common challenge. The primary reasons for this issue, often accompanied by poor peak shapes like tailing or fronting, include:
-
Inappropriate GC Column: The stationary phase chemistry may not be selective enough to differentiate between the isomers. For non-polar alkanes, separation generally follows the boiling points of the compounds.[1][2]
-
Suboptimal Oven Temperature Program: The temperature ramp rate might be too fast, or the initial temperature could be too high, preventing proper separation.[3] A slower temperature ramp generally improves the separation of closely eluting compounds.[4]
-
Incorrect Carrier Gas Flow Rate: The flow rate may be too high or low, moving it away from the optimal velocity for maximum efficiency and resolution.[3][5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and asymmetric peaks.[3]
-
System Contamination: Active sites in the injector liner, column, or detector can cause unwanted interactions with the analytes, resulting in peak tailing.[3]
-
Poor Column Installation: A poorly cut or installed column can create turbulence in the carrier gas flow, leading to peak distortion.[3]
Q2: I see a shoulder on my peak. How can I confirm if it's a co-elution issue?
A2: An asymmetrical peak with a shoulder is a strong indicator of co-elution.[6] If you are using a mass spectrometer (MS) detector, you can investigate further:
-
Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it confirms the presence of more than one compound.[3]
-
Use Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Creating EICs for specific ions can help to resolve the individual isomer peaks.[3]
Q3: I've confirmed a co-elution problem. What is a logical workflow to resolve it?
A3: A systematic approach is crucial for troubleshooting. Start by ensuring your GC system is clean and functioning correctly. Perform routine inlet maintenance, including replacing the liner, O-ring, and septa. A system bake-out can help remove contaminants. If the problem persists, optimize your chromatographic method by following the steps outlined in the diagram below.[3]
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating C10 alkane isomers?
A1: For separating non-polar C10 alkane isomers, a non-polar stationary phase is recommended.[1][2] The separation on these columns is primarily based on the boiling points of the analytes.[2] A long column (e.g., 30 m or longer) with a narrow internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) will provide higher efficiency and better resolution.[4][7]
Q2: How does the oven temperature program affect the resolution of C10 alkane isomers?
A2: The temperature program is a critical parameter for separating compounds with a wide range of boiling points.[8] For closely eluting isomers, a slower temperature ramp rate (e.g., 5°C/min) generally provides better separation than a faster ramp (e.g., 10°C/min).[4] Lowering the initial oven temperature can also improve the resolution of early eluting peaks.[5][9]
Q3: What is the optimal carrier gas and flow rate for this separation?
A3: Helium or hydrogen are common carrier gases for GC. Hydrogen can provide better efficiency and faster analysis times.[10] The optimal flow rate depends on the column dimensions and the carrier gas used. It is crucial to set the carrier gas to its optimal linear velocity to achieve maximum efficiency.[4] Operating at a constant flow rate is generally recommended over a constant pressure mode, as this maintains a more consistent flow velocity as the oven temperature increases.[11]
Q4: How can I confirm the identity of my separated alkane peaks?
A4: One robust method for compound identification is the use of Kovats retention indices (I). This system normalizes retention times to those of adjacent n-alkanes, making it more reliable for comparing results across different instruments and conditions. For temperature-programmed GC, the linear retention index is calculated and can be compared to literature values for identification.[4][12]
Experimental Protocols
Protocol 1: General Method for High-Resolution C10 Alkane Isomer Separation
-
Column Installation and Conditioning:
-
Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.[4]
-
Condition the column by heating it to its maximum recommended isothermal temperature and holding for several hours with the carrier gas flowing to remove contaminants and stabilize the stationary phase.[4]
-
-
Instrument Setup:
-
Oven Temperature Program:
-
Sample Injection:
-
Prepare C10 alkane standards and samples in a volatile, non-polar solvent like hexane.
-
Inject 1 µL of the sample using a split injection with a ratio of 100:1. This ratio may need to be optimized based on sample concentration to avoid column overload.[4]
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram using appropriate data collection software.
-
Identify peaks based on retention times and comparison with standards or by using Kovats retention indices.[4]
-
Data Presentation
Table 1: Recommended GC Parameters for C10 Alkane Isomer Separation
| Parameter | Recommended Setting | Rationale for Improved Resolution |
| GC Column | ||
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Separates based on boiling point, suitable for alkanes.[2] |
| Length | 30 m | Longer columns provide more theoretical plates and better resolution.[7] |
| Internal Diameter | 0.25 mm | A good compromise between efficiency and sample capacity. |
| Film Thickness | 0.25 µm | Thinner films reduce peak broadening and improve resolution.[10] |
| Temperatures | ||
| Injector | 250°C | Ensures rapid vaporization of the sample.[4] |
| Detector (FID) | 300°C | Standard temperature for flame ionization detectors.[4] |
| Oven Program | ||
| Initial Temperature | 40°C, hold 2 min | Lower initial temperature improves separation of volatile compounds.[4][9] |
| Ramp Rate | 5°C/min | A slower ramp rate increases interaction time and improves isomer separation.[4] |
| Final Temperature | 200°C, hold 5 min | Ensures all C10 isomers elute from the column. |
| Carrier Gas | ||
| Type | Helium or Hydrogen | Hydrogen can offer higher efficiency and faster analysis.[10] |
| Flow Rate | ~1.0 mL/min (for 0.25 mm ID column) | Set to the optimal linear velocity for the chosen gas to maximize efficiency.[4] |
| Injection | ||
| Mode | Split (e.g., 100:1 ratio) | Prevents column overload and ensures sharp peaks.[4] |
| Volume | 1 µL | A small injection volume helps to prevent peak broadening. |
References
- 1. fishersci.ca [fishersci.ca]
- 2. trajanscimed.com [trajanscimed.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. postnova.com [postnova.com]
Technical Support Center: GC-MS Analysis of Alkane Isomers
Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) library matching of alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to differentiate alkane isomers using only GC-MS library matching?
Alkane isomers often produce very similar mass spectra under Electron Ionization (EI), which is the most common ionization technique used in GC-MS.[1] The fragmentation patterns for isomers can be nearly identical, leading to high match scores for multiple compounds in the spectral library. This ambiguity makes a definitive identification based solely on the mass spectrum unreliable. Furthermore, branched alkanes tend to have weaker molecular ion peaks compared to their straight-chain counterparts, which can further complicate identification.[2][3][4]
Q2: My library search returns high match scores for several different alkane isomers. How do I know which one is correct?
This is a common issue. A high match score (e.g., >800 in a NIST library search) indicates a high degree of similarity between your experimental spectrum and the library spectrum, but it doesn't guarantee a correct identification, especially with isomers.[5] To resolve this, you must use additional information. The most critical piece of complementary data is the retention index (RI).[6][7][8] By comparing the experimental RI of your unknown compound with literature or library values, you can significantly increase the confidence of your identification.
Q3: What is a Retention Index (RI), and how does it help in identifying alkane isomers?
A Retention Index (RI) is a system that normalizes the retention times of compounds relative to a series of n-alkanes run under the same chromatographic conditions.[8][9][10] This makes the retention data more robust and less dependent on variations in instrument conditions like column length, flow rate, or temperature program.[8] Since alkane isomers have different boiling points and interactions with the GC column's stationary phase, they will have distinct retention indices, allowing for their differentiation even when their mass spectra are similar.
Q4: I'm observing a broad or shouldered peak in my chromatogram. What could be the cause?
This often indicates the co-elution of two or more compounds.[11] With alkane isomers, which have very similar chemical properties, co-elution is a frequent problem.[12][13][14] A shoulder on a peak is a strong indicator that you are not looking at a pure compound.[11] In such cases, the resulting mass spectrum will be a composite of all co-eluting compounds, leading to poor library matches or misidentification.
Q5: My library match quality is poor, even for what I believe is a simple alkane. What are the possible reasons?
Several factors can lead to poor library matches:
-
Co-elution: As mentioned, if another compound is co-eluting, the resulting mixed spectrum will not match well with any single library entry.[1][15]
-
Background Contamination: Contaminants from your sample matrix or column bleed can introduce extraneous ions into your mass spectrum, lowering the match quality.[1][15]
-
Compound Not in Library: The specific isomer you are analyzing may not be present in your spectral library. The search algorithm will always return the "best" match, even if it is incorrect.[1]
-
Different Instrument Conditions: Mass spectra can be influenced by the specific settings of the mass spectrometer. If your instrument's settings differ significantly from those used to generate the library spectra, the fragmentation patterns may vary, resulting in a lower match score.[16][17]
Troubleshooting Guides
Guide 1: Improving Poor Library Matches for a Suspected Alkane Isomer
This guide provides a systematic approach to troubleshooting and improving the confidence of your compound identification.
Troubleshooting Workflow for Poor Library Matches
Caption: A logical workflow for troubleshooting poor GC-MS library matches.
-
Examine the Peak Shape: Look at the peak in the Total Ion Chromatogram (TIC). If it is not symmetrical and shows signs of shouldering or being excessively broad, you are likely dealing with co-eluting compounds.[11]
-
Check for Background Contamination: Examine the mass spectrum of the baseline near your peak of interest. High background noise or the presence of consistent ions across the chromatogram (e.g., from column bleed) can interfere with your spectrum.[1][15]
-
Solution: Perform a background subtraction. Select a clean baseline region near your peak and subtract it from the peak's mass spectrum. This can often significantly improve library match quality.
-
-
Critically Evaluate the Library Hit List: Don't just accept the top hit. Look at the top several hits. Are they all isomers of the same alkane? This is a strong indication that you need more information to differentiate them.[1]
-
Utilize Retention Indices: This is the most effective way to distinguish between alkane isomers.[6][7] Calculate the Linear Retention Index (LRI) for your peak and compare it to values in a comprehensive database, such as the NIST library.[6] A close match between both the mass spectrum and the retention index provides a much more confident identification.
Guide 2: Resolving Co-eluting Alkane Isomers
When isomers elute at or very near the same time, chromatographic optimization is necessary.
| Parameter | Change | Expected Outcome on Resolution | Best For... |
| Temperature Ramp Rate | Decrease | Increases resolution | Resolving closely eluting adjacent isomers.[13] |
| Column Length | Increase | Increases resolution | When baseline separation is not achievable with method optimization alone.[13] |
| Column Internal Diameter (ID) | Decrease | Increases efficiency and resolution | Improving peak shape without a significant increase in analysis time.[13] |
| Stationary Phase | Change Polarity | Alters selectivity | When isomers have different polarities, though less common for alkanes. |
Experimental Protocols
Protocol 1: Determination of Linear Retention Index (LRI)
This protocol outlines the steps to calculate the LRI for your unknown compound, which is essential for differentiating isomers.
Experimental Workflow for LRI Determination
Caption: Workflow for calculating the Linear Retention Index (LRI).
-
Prepare an n-Alkane Standard Mixture: Create a mixture of a homologous series of n-alkanes (e.g., C8 to C20 or a range that brackets your expected compound). These are used as reference points.[8]
-
Analyze the n-Alkane Mixture: Inject the n-alkane standard mixture into the GC-MS using the exact same temperature program and conditions that you use for your samples.
-
Analyze Your Sample: Run your sample containing the unknown isomer under the same conditions.
-
Record Retention Times: Determine the retention times (RT) for the n-alkanes and your unknown peak.
-
Calculate the Linear Retention Index (LRI): Use the following formula for temperature-programmed runs:
LRI = 100 × [ (RTunknown - RTn) / (RTn+1 - RTn) + n ]
Where:
-
RTunknown is the retention time of your unknown compound.
-
RTn is the retention time of the n-alkane that elutes before your unknown.
-
RTn+1 is the retention time of the n-alkane that elutes after your unknown.
-
n is the carbon number of the n-alkane that elutes before your unknown.
-
-
Compare with Library Data: Use the calculated LRI in conjunction with the mass spectral match to identify your compound. Many databases, including the NIST Mass Spectral Library, contain experimental and predicted retention index data.[6]
Understanding Alkane Fragmentation
The mass spectra of alkanes are characterized by clusters of peaks separated by 14 mass units (corresponding to a CH₂ group).[4][19] The relative intensity of these clusters and the molecular ion peak can give clues about the structure.
| Alkane Type | Molecular Ion (M+) Intensity | Base Peak (Most Abundant Ion) | Other Characteristics |
| Straight-Chain | Relatively more intense | Often m/z 43 or 57 (C₃H₇⁺ or C₄H₉⁺)[2][4][19] | A regular pattern of decreasing ion abundance for larger fragments.[4] |
| Branched-Chain | Weaker or absent[3][4] | Fragmentation is favored at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[3][19][20] | The relative abundance of fragment ions will differ significantly from a straight-chain isomer.[2] |
By understanding these fundamental differences, you can better interpret your mass spectra and make more informed decisions when faced with ambiguous library search results. Always supplement mass spectral data with retention index data for the highest confidence in identification.
References
- 1. MS Spectral library search - Chromatography Forum [chromforum.org]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. whitman.edu [whitman.edu]
- 5. jordilabs.com [jordilabs.com]
- 6. iMatch2: Compound identification using retention index for analysis of gas chromatography–mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cernobioscience.com [cernobioscience.com]
- 8. phytochemia.com [phytochemia.com]
- 9. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (België) [shimadzu.be]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemdata.nist.gov [chemdata.nist.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Minimizing Sample Degradation in the Injector Port for Alkanes
Technical Support Center: Gas Chromatography
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving sample degradation issues encountered during the gas chromatography (GC) analysis of alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of alkane degradation in the GC injector port?
A1: Alkane degradation in the GC injector port is primarily caused by a combination of high temperatures and active sites within the injection system.[1] Heated metal surfaces in the injector can catalyze the degradation of sensitive compounds.[1] Active sites, such as silanols and metallic impurities on the surface of the inlet liner and glass wool, can lead to unwanted chemical reactions and adsorption of analytes.[2][3]
Q2: What are the signs of alkane degradation in my chromatogram?
A2: Several chromatographic issues can indicate alkane degradation:
-
Peak Tailing: This occurs when the trailing edge of a peak is broader than the leading edge, and can be a sign of active sites causing unwanted interactions.[1]
-
Appearance of "Ghost Peaks": These are unexpected peaks that can be due to the breakdown products of your target analytes.[1]
-
Poor Recovery of High-Boiling Alkanes: A significant decrease in peak area or the complete disappearance of peaks for longer-chain alkanes can be observed.[1]
-
Non-linear Calibration Curves: The response of higher molecular weight alkanes may not be linear with increasing concentration if degradation is occurring.[1]
-
Irreproducible Results: Inconsistent thermal degradation can lead to poor reproducibility of peak areas and retention times.[1]
Q3: How does injector port temperature affect alkane stability?
A3: The injector temperature must be high enough to ensure complete and rapid vaporization of the alkanes, but excessive temperatures can lead to thermal degradation, especially for long-chain alkanes.[1][4] For very high molecular weight alkanes, temperatures up to 350°C may be necessary, but it's crucial to be mindful of the column's thermal limit.[4] It is often desirable to use an inlet temperature that is lower than the analyte's boiling point, as "flash evaporation" is not always necessary for successful injection.[5]
Q4: What is the role of the injector liner in preventing degradation?
A4: The injector liner is the first surface that analytes interact with, making its inertness critical.[3] Liners, typically made of borosilicate or quartz glass, must be deactivated to cover active sites like silanols.[2] Using a deactivated liner, potentially with deactivated glass wool, promotes homogeneous vaporization and traps non-volatile residues, minimizing analyte interaction with active surfaces.[4] Regularly replacing the inlet liner is crucial, especially when analyzing "dirty" samples, to prevent the buildup of active sites.[1]
Q5: How can I deactivate a GC injector liner?
A5: While commercially pre-deactivated liners are recommended for robust and reliable performance, in-house deactivation is possible.[2] A common method involves cleaning the liner thoroughly, followed by a chemical treatment to silanize the surface, covering the active silanol (B1196071) groups.[6][7] However, improper cleaning or deactivation can create more active sites.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to alkane degradation in the injector port.
| Symptom | Possible Cause | Recommended Solution | Expected Outcome |
| Peak Tailing for Most or All Alkanes | Active Sites in the Inlet Liner: The liner surface has become active due to contamination or degradation of the deactivation layer.[1] | Replace the inlet liner with a new, deactivated one. Consider using a liner with deactivated glass wool to trap non-volatile residues.[1] | Improved peak symmetry and reduced tailing.[1] |
| Contaminated Injector Port: Residue from previous injections has built up in the injector port. | Clean the injector port according to the instrument manufacturer's instructions.[8] | A cleaner system will reduce the potential for analyte interaction and degradation. | |
| Loss of High Molecular Weight Alkanes | Insufficient Vaporization Temperature: The injector temperature is too low to effectively vaporize the high-boiling point alkanes.[1] | Increase the injector temperature in increments. For very high molecular weight alkanes, temperatures up to 350°C may be beneficial, but do not exceed the column's thermal limit.[4] | Better transfer of high-boiling compounds to the column and improved peak response.[1] |
| Thermal Degradation: The injector temperature is too high, causing the breakdown of thermally labile long-chain alkanes.[1] | Use the lowest possible injector temperature that still allows for efficient vaporization. Consider using a Programmed Temperature Vaporization (PTV) injector, which introduces the sample into a cool injector that is then rapidly heated.[1] | Minimized thermal stress on the analytes, leading to improved recovery. | |
| Discrimination in Split/Splitless Injectors: Higher molecular weight compounds are transferred to the column less efficiently.[4] | For splitless injections, a pressure pulse during the injection can help reduce mass discrimination.[4] | More representative transfer of the entire sample onto the column. | |
| Appearance of Unexpected Peaks ("Ghost Peaks") | Analyte Degradation in the Injector: Alkanes are breaking down into smaller, more volatile compounds in the hot injector.[1] | Lower the injector temperature. Ensure the use of a highly inert liner.[1] | Reduction or elimination of ghost peaks corresponding to degradation products. |
| Septum Bleed or Contamination: Particles from a cored or degraded septum are present in the liner. | Replace the septum. Inspect the old septum for signs of coring.[9] | Elimination of peaks originating from the septum. | |
| Irreproducible Peak Areas | Inconsistent Sample Vaporization: Fluctuations in injector temperature or inefficient heat transfer. | Ensure the injector temperature is stable and set appropriately. Using a liner with glass wool can aid in reproducible vaporization.[1] | Improved precision and reproducibility of analytical results. |
| Active Sites Leading to Variable Adsorption: The degree of analyte adsorption is not consistent between injections. | Replace the inlet liner and septum.[9] | Consistent analyte transfer to the column, leading to more reproducible peak areas. |
Experimental Protocols
Protocol 1: Injector Port and Liner Maintenance
This protocol details the routine maintenance of replacing the inlet liner and septum.
-
Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas.
-
Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut, as this can cause the septum to core.[10]
-
Access Liner: Proceed to access the liner by removing the appropriate fittings as per your instrument's manual.
-
Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation.[10]
-
Inspect and Clean Injector Port: While the liner is removed, inspect the injector port for any visible contamination and clean if necessary using appropriate solvents and swabs.
-
Install New Liner: Place a new, deactivated liner in the same orientation as the old one.[10]
-
Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.
-
Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.[10]
Protocol 2: In-House Liner Deactivation (for advanced users)
This protocol provides a general procedure for deactivating glass GC inlet liners. Caution: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cleaning:
-
Submerge the liners in a cleaning solution (e.g., detergent solution).
-
Rinse thoroughly with deionized water, then with methanol (B129727).
-
For a more aggressive cleaning to remove metal oxides, soak in 25% HCl overnight, followed by a thorough rinse with deionized water.[7]
-
Dry the liners in an oven.[7]
-
-
Deactivation:
-
Prepare a 5% solution of dimethyldichlorosilane (DMDCS) in a dry solvent like toluene (B28343) or methylene (B1212753) chloride. This solution should be made fresh daily.[6][7]
-
Immerse the clean, dry liners in the DMDCS solution for 15-30 minutes.[7]
-
Remove the liners and immediately rinse with the solvent used to prepare the DMDCS solution (toluene or methylene chloride).[7]
-
Rinse the liners with methanol for 15-30 minutes to remove any unreacted DMDCS.[7]
-
Dry the liners with a stream of inert gas (e.g., nitrogen) and then in an oven at a low temperature (e.g., 70°C) until completely dry.[7]
-
Visualizations
Caption: Troubleshooting workflow for alkane degradation.
This guide provides a foundational understanding of how to minimize alkane degradation in a GC injector port. For instrument-specific procedures and advanced troubleshooting, always refer to your instrument manufacturer's manuals and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 7. Method of Base Deactivation of Inlet Liners? - Chromatography Forum [chromforum.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Selection of internal standards for quantitative analysis of alkanes
Technical Support Center: Quantitative Analysis of Alkanes
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing internal standards in the quantitative analysis of alkanes.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for quantitative alkane analysis?
An internal standard is a chemical compound of a known concentration that is added to all samples, calibration standards, and quality controls before analysis.[1][2][3] Its purpose is to correct for variations that can occur during the analytical process, such as differences in sample preparation, injection volume, and instrument response.[4] By comparing the signal of the target alkane (analyte) to the signal of the IS, a response ratio is calculated.[1][2] This ratio helps to minimize the effects of random and systematic errors, thereby improving the precision and accuracy of the quantitative results.[1][2]
Q2: What are the key criteria for selecting a suitable internal standard for alkane analysis?
The ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the target alkane(s) to ensure comparable behavior during sample preparation and analysis.[5][6][7]
-
Purity: The internal standard must be of high purity (≥99%) to avoid introducing interfering peaks into the chromatogram.[8]
-
Non-Interference: It must not co-elute with or interfere with the detection of any of the target analytes in the sample matrix.[1][2]
-
Stability: The IS should be stable throughout the entire analytical process, from sample preparation to detection.[7]
-
Not Present in Sample: The selected compound should not be naturally present in the samples being analyzed.[5]
-
Elution Time: Ideally, the internal standard should have a retention time close to that of the target analytes.[5][7]
Q3: What are the most common types of internal standards used for alkane analysis, particularly with GC-MS?
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, isotopically labeled analogs of the target alkanes are considered the "gold standard."[4][5]
-
Deuterated Alkanes: These are compounds where one or more hydrogen atoms are replaced by deuterium.[5][9] They are chemically almost identical to their non-labeled counterparts, meaning they co-elute and have very similar extraction and ionization properties.[4][5][9] This provides the most accurate correction for variations.[4]
-
¹³C-Labeled Alkanes: These involve the substitution of ¹²C with ¹³C atoms.[5]
-
Other Alkanes: In cases where isotopically labeled standards are not available or are cost-prohibitive, other structurally similar alkanes can be used. For instance, a long-chain alkane like tritriacontane (B1216631) (C33) can serve as a practical alternative for the analysis of other non-polar compounds.[4] Dodecane has also been used as an internal standard in GC analysis.[10]
Q4: Can I use a single internal standard for a wide range of alkanes in my sample?
While it is possible, it may not always be optimal. If you are analyzing a complex mixture with a broad range of alkanes (e.g., early, mid, and late-eluting compounds), using a single IS may not accurately correct for variations across the entire chromatogram.[5] In such cases, it is advisable to use multiple internal standards that are representative of the different elution ranges of your target analytes.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Repeatability/Precision | Inconsistent sample preparation or injection volume. | Use an internal standard to compensate for these variations. Using an IS has been shown to significantly improve the repeatability of results.[1][2] |
| Internal Standard Peak Area Varies Significantly Between Samples | Matrix Effects: Components in the sample matrix may suppress or enhance the ionization of the IS.[5] Extraction Issues: The IS may be lost during the sample preparation/extraction steps.[11] | To distinguish between these issues, you can spike a prepared extract that shows a low IS signal with a known amount of the standard. If the peak area increases as expected, the issue is likely material loss during extraction. If the increase is less than expected, ion suppression is the probable cause.[11] Consider optimizing the sample cleanup procedure to remove interfering matrix components. |
| Internal Standard Co-elutes with an Analyte or Interference | The chosen internal standard is not suitable for the specific sample matrix and analytical conditions. | Select a different internal standard that is well-resolved from all other peaks in the chromatogram.[1][2] If using a mass spectrometer, an isotopically labeled standard can be used as it will co-elute but can be distinguished by its mass-to-charge ratio.[5] |
| Sample Concentrations Exceed the Calibration Curve Range | The analyte-to-IS ratio is too high and falls outside the linear range of the calibration curve. | Dilute the sample before adding the internal standard. For example, a two-fold dilution of the sample with a blank matrix before adding the IS will bring the analyte-to-IS ratio back into the calibration range.[12] |
| Multiple Peaks Observed for the Internal Standard | The internal standard may be impure, or it may be degrading during the analytical process.[8] | Verify the purity of the internal standard. If the standard is pure, investigate potential degradation by checking for issues with the column, injection system, or method parameters.[13] |
Experimental Protocols
Protocol: Quantitative Analysis of Alkanes using an Internal Standard
-
Selection of Internal Standard (IS): Choose an appropriate IS based on the criteria outlined in the FAQ section. Deuterated alkanes are highly recommended for GC-MS analysis.[4][5]
-
Preparation of Stock Solutions:
-
Analyte Stock Solution: Accurately prepare a stock solution of the target alkane(s) in a suitable solvent (e.g., hexane, isooctane).
-
Internal Standard Stock Solution: Accurately weigh a known amount of the high-purity internal standard and dissolve it in the same solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).[4]
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by adding varying known amounts of the analyte stock solution to a set of vials.
-
Add a constant, known amount of the internal standard stock solution to each calibration standard vial.[1][14]
-
Dilute all calibration standards to the final volume with the solvent.
-
-
Sample Preparation:
-
To a known volume or weight of your sample, add the same constant amount of the internal standard stock solution as was added to the calibration standards.[1]
-
Perform any necessary sample extraction or cleanup procedures.
-
-
Instrumental Analysis (GC-MS):
-
Analyze the prepared calibration standards and samples using your established GC-MS method.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).[4][14]
-
For your samples, calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in your samples by using the calculated peak area ratio and the linear regression equation from the calibration curve.[14]
-
Visualizations
Caption: Workflow for the selection and validation of an internal standard.
Caption: Relationship between analyte, IS, and sources of analytical error.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Choosing an Internal Standard [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard material choice - Chromatography Forum [chromforum.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: High-Temperature GC Analysis of Alkanes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in high-temperature gas chromatography (GC) analysis of alkanes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on mitigating column bleeding issues.
Frequently Asked Questions (FAQs)
Q1: What is GC column bleed and why is it a concern in high-temperature alkane analysis?
A1: GC column bleed refers to the degradation of the stationary phase of the column, which then elutes and creates a background signal in the chromatogram.[1] In high-temperature analysis of high-boiling point alkanes, this issue is exacerbated because the elevated temperatures accelerate the breakdown of the stationary phase.[2] This leads to a rising baseline, increased background noise, and can interfere with the detection and accurate quantification of your target analytes.[1] For sensitive detectors like mass spectrometers (MS), column bleed can also contaminate the detector, requiring more frequent maintenance.
Q2: How can I identify column bleed in my chromatograms?
A2: The primary indicator of column bleed is a rising baseline, especially during a temperature-programmed run at higher temperatures.[1] Other signs include an increase in baseline noise, the appearance of "ghost peaks" (peaks that are not from your sample), and poor reproducibility of results between runs.[3] In GC-MS analysis, characteristic ions from the breakdown of common polysiloxane stationary phases, such as m/z 73, 207, and 281, can be indicative of column bleed.[4][5]
Q3: What are the main causes of excessive column bleed?
A3: The primary causes of excessive column bleed are:
-
Thermal Degradation: Exceeding the column's maximum operating temperature is a major contributor to stationary phase breakdown.[6]
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas, often due to leaks in the system, can cause significant oxidative damage to the stationary phase, especially at high temperatures.
-
Chemical Damage: Aggressive samples or solvents can chemically attack and degrade the stationary phase.
-
Improper Column Conditioning: Failing to properly condition a new column can result in a high and unstable baseline.[7]
Q4: Which GC columns are recommended for high-temperature analysis of alkanes?
A4: For high-temperature analysis of alkanes, non-polar stationary phases are ideal as they separate compounds primarily based on their boiling points.[2][8] Columns specifically designed for high-temperature applications with low bleed characteristics are highly recommended. Look for columns with high-temperature stable stationary phases and polyimide coatings.
Troubleshooting Guides
Issue: High Baseline Noise and Rising Baseline
This is a classic symptom of column bleed, which can obscure analyte peaks and lead to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline noise and rising baseline.
Issue: Appearance of Ghost Peaks
Ghost peaks are extraneous peaks in your chromatogram that do not originate from your sample. They are often caused by contamination in the GC system.[3][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of ghost peaks.
Data Presentation
Table 1: Comparison of High-Temperature GC Columns for Alkane Analysis
| Column Name | Stationary Phase | Max Temperature (°C) (Isothermal/Programmed) | Bleed Specification | Manufacturer |
| Agilent J&W DB-HT SimDis | 100% Dimethylpolysiloxane | 400 / 430 | Low bleed, even at 430°C; 17.3 pA at 430°C | Agilent |
| Phenomenex Zebron ZB-1HT Inferno | 100% Dimethylpolysiloxane | 400 / 430 | Extremely low bleed | Phenomenex |
| Phenomenex Zebron ZB-5HT Inferno | 5% Phenyl-Arylene Polysiloxane | 400 / 430 | Meets MS certification limits at 360°C | Phenomenex |
| Restek Rxi-5HT | 5% Diphenyl / 95% Dimethyl Polysiloxane | 380 / 400 | Ultra-low bleed | Restek |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | 380 / 400 | Low bleed | Agilent |
Note: Bleed specifications can vary based on column dimensions and test conditions. Always refer to the manufacturer's documentation for the most accurate information.
Experimental Protocols
Protocol 1: High-Temperature GC Column Conditioning
Proper column conditioning is crucial for achieving a stable baseline and minimizing bleed.
Objective: To remove contaminants and stabilize the stationary phase of a new or stored GC column.
Materials:
-
New or stored GC column
-
GC instrument with a functioning inlet and oven
-
High-purity carrier gas (Helium or Hydrogen recommended) with oxygen and moisture traps
Procedure:
-
Installation:
-
Cool down the GC oven and injector.
-
Install the column in the injector port only. Do not connect the column to the detector.
-
Ensure all fittings are secure.
-
-
Purging:
-
Set the carrier gas flow rate to the recommended value for your column diameter.
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen from the system.[10]
-
-
Temperature Programming:
-
Set the initial oven temperature to 40°C and hold for 15 minutes.
-
Ramp the oven temperature at 10°C/min to a conditioning temperature that is 20°C above your highest analytical method temperature, but do not exceed the column's maximum isothermal temperature limit.[11][12]
-
Hold at this temperature for 1-2 hours for standard columns. For thick-film columns or highly sensitive applications, an overnight conditioning may be necessary until a stable baseline is achieved.[12]
-
-
Cooldown and Connection:
-
Cool down the oven.
-
Turn off the carrier gas flow and carefully connect the column to the detector, ensuring the correct insertion depth.
-
Turn the carrier gas back on and perform a leak check at the detector fitting.
-
-
Final Bakeout:
-
Repeat the temperature program from step 3, holding at the conditioning temperature for 30-60 minutes to condition the detector connection.
-
Cool the oven to the initial temperature of your analytical method. The column is now ready for use.
-
Protocol 2: GC System Leak Check
A leak-free system is essential to prevent oxygen from damaging the column.
Objective: To identify and locate any leaks in the GC gas flow path.
Materials:
-
Electronic leak detector
-
Pressurized source of carrier gas
Procedure:
-
Pressurize the System:
-
Set the column head pressure to your typical operating pressure or slightly higher.
-
Ensure the carrier gas is flowing.
-
-
Systematic Checking:
-
Begin checking for leaks at the gas source and follow the gas lines to the instrument.[13]
-
Check all fittings, including those at the gas traps, regulators, and the back of the GC.[13]
-
Inside the GC oven, check the column connection at the injector.[13]
-
Check the septum nut at the top of the injector.[13]
-
-
Using the Electronic Leak Detector:
-
Turn on the electronic leak detector and allow it to stabilize according to the manufacturer's instructions.
-
Slowly move the probe around each fitting. An audible alarm or visual indicator will signal a leak.
-
-
Addressing Leaks:
-
If a leak is found, tighten the fitting gently. Do not overtighten, as this can damage the fitting or ferrule.
-
If tightening does not resolve the leak, depressurize the system, remake the connection with a new ferrule if necessary, and re-check for leaks.
-
-
Final Check:
-
Once all leaks are addressed, re-pressurize the system and perform a final check of all connections to ensure the system is leak-tight.
-
Protocol 3: Trimming a GC Capillary Column
Trimming the inlet side of the column can remove accumulated non-volatile residues and damaged stationary phase, restoring column performance.[8]
Objective: To remove the contaminated front portion of a GC column.
Materials:
-
Ceramic scoring wafer or capillary cutting tool
-
Magnifying glass or microscope (optional, for inspecting the cut)
Procedure:
-
Preparation:
-
Cool down the GC oven and injector.
-
Turn off the carrier gas flow and carefully disconnect the column from the injector.
-
-
Scoring the Column:
-
Using a ceramic scoring wafer, gently score the polyimide coating of the column at the desired length to be removed (typically 10-15 cm from the inlet end).[14] Apply light pressure and make a single, clean score.
-
-
Breaking the Column:
-
Hold the column on either side of the score and bend it away from the score line. The column should break cleanly at the score.[15]
-
-
Inspection:
-
Inspect the cut end of the column, preferably with a magnifying glass. The cut should be clean and square, with no jagged edges or cracks.[14] If the cut is not clean, repeat the process a few millimeters further down the column.
-
-
Reinstallation:
-
Reinstall the column into the injector, ensuring the correct insertion depth.
-
Turn on the carrier gas, pressurize the system, and perform a leak check at the injector fitting.
-
It is good practice to perform a short conditioning step after trimming the column.
-
References
- 1. environics.com [environics.com]
- 2. fishersci.ca [fishersci.ca]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. phenomenex.com [phenomenex.com]
- 6. analyticalcolumns.com [analyticalcolumns.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. coleparmer.co.uk [coleparmer.co.uk]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Physical Properties of 3-Ethyl-3,4-dimethylhexane and n-Decane
For Immediate Release
This guide provides a detailed comparison of the physical properties of 3-Ethyl-3,4-dimethylhexane and its straight-chain isomer, n-decane. Both are alkanes with the chemical formula C10H22, but their structural differences lead to notable variations in their physical characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a comparative understanding of these compounds for various applications, including solvent selection and formulation development.
Structural Isomers: A Brief Overview
N-decane is a linear alkane, consisting of a ten-carbon chain. In contrast, this compound is a branched-chain alkane. This structural isomerism, specifically the degree of branching, significantly influences the intermolecular van der Waals forces, which in turn dictates the physical properties of the compounds. Generally, increased branching leads to a more compact molecular structure, reducing the surface area available for intermolecular interactions. This results in weaker van der Waals forces compared to straight-chain alkanes of the same molecular weight.[1][2]
Comparative Physical Properties
The following table summarizes the key physical properties of this compound and n-decane.
| Physical Property | This compound | n-Decane |
| Molecular Formula | C10H22 | C10H22 |
| Molar Mass | 142.28 g/mol | 142.28 g/mol |
| Boiling Point | 170 °C | 174.15 °C |
| Melting Point | -53.99 °C (Predicted) | -29.7 °C |
| Density | 0.760 g/cm³ (at 20°C, Predicted) | 0.730 g/cm³ (at 20°C) |
| Viscosity | Predicted to be lower than n-decane | 0.92 mPa·s (at 20°C) |
Note: Some physical properties for this compound are predicted values due to a lack of available experimental data.
As the data indicates, the branched structure of this compound results in a lower boiling point compared to the straight-chain n-decane. This is a direct consequence of the reduced surface area and weaker intermolecular forces in the branched isomer.[1] Conversely, the predicted density of this compound is slightly higher than that of n-decane. The melting point of the branched isomer is predicted to be significantly lower.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties discussed.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Distillation Method: A sample of the liquid is placed in a distillation flask with boiling chips. The flask is heated, and the vapor is allowed to pass over a thermometer bulb before being condensed and collected. The temperature at which the liquid actively boils and the temperature reading on the thermometer stabilizes is recorded as the boiling point.
-
Thiele Tube Method: A small amount of the sample is placed in a fusion tube, which is then attached to a thermometer. An inverted capillary tube is placed in the fusion tube. The apparatus is heated in a Thiele tube containing oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and then just ceases as the apparatus cools, is taken as the boiling point.
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid.
-
Capillary Tube Method: A small, powdered sample of the solid is packed into a capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range from which the first droplet of liquid is observed to the temperature at which the entire sample has melted is recorded as the melting point range.
Density Determination
Density is the mass of a substance per unit volume.
-
Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty and then again when filled with the liquid sample. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the sample must be carefully controlled and recorded.
-
Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is highly accurate and requires only a small sample volume.
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow.
-
Capillary Viscometer (Ostwald or Ubbelohde type): The time it takes for a fixed volume of liquid to flow through a capillary of a known diameter under the force of gravity is measured. The kinematic viscosity is then calculated using the viscometer constant and the measured flow time. The dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid.
-
Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is determined from the torque, the speed of the spindle, and the dimensions of the spindle and the sample container.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the physical properties of the two isomers.
Caption: Workflow for comparing alkane isomer properties.
References
Differentiating Decane Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between structural isomers is a critical task in many scientific disciplines, from petrochemical analysis to drug development. Isomers of the C10H22 alkane, decane, present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides an objective comparison of the performance of key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—in differentiating n-decane from its branched-chain isomers. Supporting experimental data for n-decane, 2-methylnonane (B165365), 3-methylnonane (B147189), and 2,2-dimethyloctane (B44098) are presented to illustrate the distinguishing features in their respective spectra.
At a Glance: Spectroscopic Differentiation of C10H22 Isomers
The following table summarizes the key differentiating features of n-decane and its selected isomers as observed in Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR Spectroscopy.
| Isomer | Mass Spectrometry (Key Fragment Ions, m/z) | ¹H NMR (Key Chemical Shifts, δ ppm) | ¹³C NMR (Key Chemical Shifts, δ ppm) | IR Spectroscopy (Key Wavenumbers, cm⁻¹) |
| n-Decane | 71, 57, 43, 29 | ~0.88 (t, CH₃), ~1.26 (m, CH₂) | ~31.9, ~29.6, ~29.3, ~22.7, ~14.1 | ~2924 (asym CH₂), ~2854 (sym CH₂), ~1467 (CH₂ bend), ~1378 (CH₃ bend), ~722 (CH₂ rock) |
| 2-Methylnonane | 127 ([M-15]⁺), 71, 57, 43 | ~0.86 (d, CH₃), ~1.5 (m, CH) | ~39.2 (CH), ~31.9 (CH₂), ~29.6 (CH₂), ~27.2 (CH₂), ~22.7 (CH₃), ~14.1 (CH₃) | ~2957 (asym CH₃), ~2924 (asym CH₂), ~2855 (sym CH₂), ~1466 (CH bend), ~1378 (CH₃ bend) |
| 3-Methylnonane | 113 ([M-29]⁺), 85, 57, 43 | ~0.85 (t, CH₃), ~0.84 (d, CH₃), ~1.4 (m, CH) | ~34.3 (CH), ~31.9 (CH₂), ~29.6 (CH₂), ~26.9 (CH₂), ~19.5 (CH₃), ~14.1 (CH₃), ~11.4 (CH₃) | ~2957 (asym CH₃), ~2925 (asym CH₂), ~2856 (sym CH₂), ~1465 (CH bend), ~1378 (CH₃ bend) |
| 2,2-Dimethyloctane | 113 ([M-29]⁺), 57 (base peak), 43 | ~0.83 (s, 2xCH₃), ~1.2 (m, CH₂) | ~32.0 (C), ~30.1 (CH₂), ~29.9 (CH₃), ~24.6 (CH₂), ~23.1 (CH₂), ~14.2 (CH₃) | ~2954 (asym CH₃), ~2906 (sym CH₃), ~1468 (CH bend), ~1366 (gem-dimethyl bend) |
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for distinguishing alkane isomers. While all C10H22 isomers exhibit a molecular ion peak (M⁺) at m/z 142, its intensity is often low. The key to differentiation lies in the analysis of the fragmentation patterns, which are highly dependent on the carbon skeleton's structure. Branched isomers tend to fragment at the branching points to form more stable secondary and tertiary carbocations.[1]
Comparative Mass Spectra Data
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Interpretation |
| n-Decane | 142 (low intensity) | 57 | 71, 57, 43, 29: Characteristic of straight-chain alkanes, corresponding to the loss of C₂H₅, C₃H₇, C₄H₉, and C₅H₁₁ radicals, respectively. |
| 2-Methylnonane | 142 (low intensity) | 43/57 | 127 ([M-15]⁺): Loss of a methyl group from the 2-position, forming a stable secondary carbocation. This peak is more prominent than in n-decane. |
| 3-Methylnonane | 142 (low intensity) | 57 | 113 ([M-29]⁺): Loss of an ethyl group from the 3-position, forming a stable secondary carbocation. 85 ([M-43]⁺): Loss of a propyl group. |
| 2,2-Dimethyloctane | 142 (very low/absent) | 57 | 113 ([M-29]⁺): Loss of an ethyl group. The base peak at m/z 57 corresponds to the highly stable tertiary butyl cation, [C(CH₃)₃]⁺, formed by cleavage at the quaternary carbon.[2] |
dot
Caption: Fragmentation pathways of n-decane vs. 2,2-dimethyloctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule, making them invaluable for isomer differentiation.
¹H NMR Spectroscopy
The ¹H NMR spectra of alkane isomers are characterized by signals in the upfield region (typically 0.7-1.5 ppm). The chemical shift and multiplicity (splitting pattern) of these signals are determined by the connectivity of the protons.
-
n-Decane: Exhibits a simple spectrum with a triplet around 0.88 ppm for the terminal methyl (CH₃) protons and a complex multiplet around 1.26 ppm for the internal methylene (B1212753) (CH₂) protons.
-
Branched Isomers: Show more complex spectra. The presence of methine (CH) protons, which are more deshielded than methylene protons, gives rise to signals further downfield. The splitting patterns also become more intricate due to different neighboring protons. For example, the methyl groups in 2-methylnonane appear as a doublet, and the methine proton as a multiplet.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is particularly powerful for distinguishing alkane isomers as it directly probes the carbon skeleton. The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms.
-
n-Decane: Due to symmetry, it shows only five distinct signals for its ten carbon atoms.
-
Branched Isomers: The symmetry is often broken, leading to a greater number of signals. For instance, 2-methylnonane and 3-methylnonane each exhibit ten unique carbon signals. The chemical shifts of carbons at or near the branch points are significantly different from those in the straight-chain portion of the molecule. Quaternary carbons, such as the C2 in 2,2-dimethyloctane, have a characteristic chemical shift and are readily identifiable.
dot
Caption: General workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For alkanes, the key absorptions are due to C-H stretching and bending modes.
While the IR spectra of alkane isomers are often very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The presence of specific structural motifs in branched isomers can also lead to characteristic absorptions. For example, the presence of a gem-dimethyl group (two methyl groups on the same carbon) in 2,2-dimethyloctane gives rise to a characteristic doublet in the C-H bending region around 1365-1385 cm⁻¹.[3]
Comparative IR Spectra Data
| Isomer | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) | Other Key Features (cm⁻¹) |
| n-Decane | ~2956, 2924, 2854 | ~1467, 1378 | ~722 (rocking mode of long -CH₂- chain) |
| 2-Methylnonane | ~2957, 2924, 2855 | ~1466, 1378 | Absence of the prominent ~722 cm⁻¹ rocking band. |
| 3-Methylnonane | ~2957, 2925, 2856 | ~1465, 1378 | Absence of the prominent ~722 cm⁻¹ rocking band. |
| 2,2-Dimethyloctane | ~2954, 2906, 2870 | ~1468, 1393, 1366 | Doublet around 1393 and 1366 cm⁻¹ is indicative of the gem-dimethyl group. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the alkane isomer mixture in a volatile solvent such as hexane (B92381) to a concentration of approximately 100 ppm.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkane isomers.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the mass spectrum of each peak to determine the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alkane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (e.g., 220 ppm) is required.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, multiplicities, and integration values to assign the signals and elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[5]
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the positions and relative intensities of the absorption bands to identify characteristic vibrational modes.
Conclusion
The spectroscopic differentiation of C10H22 alkane isomers is a multifaceted analytical challenge that can be effectively addressed by a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. Mass spectrometry provides valuable information on the branching pattern through characteristic fragmentation. ¹³C NMR is particularly powerful in determining the number of unique carbon environments and identifying specific structural motifs. ¹H NMR offers complementary information on the proton environments and their connectivity. While IR spectroscopy is less definitive for isomer differentiation, it can provide confirmatory evidence, especially in cases of specific structural features like gem-dimethyl groups. For unambiguous identification, a multi-technique approach is highly recommended.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of Branched versus Linear Alkanes as Solvents for Researchers and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, the choice of a solvent is a critical decision that can profoundly influence reaction outcomes, purification efficiency, and the physical properties of formulated products. While alkanes are often perceived as simple, non-polar solvents, the subtle yet significant differences between linear (n-alkanes) and branched alkanes can have substantial practical implications. This guide provides a detailed comparison of these two classes of solvents, supported by experimental data, to aid researchers in making informed decisions.
Physical Properties: A Tale of Two Structures
The seemingly minor difference in the arrangement of carbon atoms between linear and branched alkanes leads to notable divergences in their physical properties. These differences are primarily governed by the extent of intermolecular van der Waals forces, which are directly related to the surface area of the molecules.
Boiling Point
Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1] This is attributed to their larger surface area, which allows for more significant intermolecular attractions that must be overcome to transition into the gaseous phase.[1] Branching, on the other hand, leads to more compact, spherical molecules with reduced surface area, resulting in weaker van der Waals forces.[2]
| Alkane (C5H12) | Boiling Point (°C) |
| n-Pentane | 36.1 |
| Isopentane (B150273) (2-methylbutane) | 27.7 |
| Neopentane (B1206597) (2,2-dimethylpropane) | 9.5 |
| Alkane (C8H18) | Boiling Point (°C) |
| n-Octane | 125.7 |
| Isooctane (B107328) (2,2,4-trimethylpentane) | 99.3 |
Melting Point
The trend for melting points is less straightforward and is significantly influenced by the efficiency of crystal lattice packing. Highly symmetrical molecules, which can include certain branched alkanes, tend to have higher melting points because they can pack more effectively into a stable crystal structure. For instance, the highly symmetrical neopentane has a much higher melting point than the less branched isopentane and the linear n-pentane.
| Alkane (C5H12) | Melting Point (°C) |
| n-Pentane | -129.7 |
| Isopentane (2-methylbutane) | -159.9 |
| Neopentane (2,2-dimethylpropane) | -16.6 |
Viscosity
For lower molecular weight alkanes, branched isomers generally exhibit lower viscosity compared to their linear counterparts.[3] This is because the more compact structure of branched alkanes offers less resistance to flow. However, for higher alkanes, this trend can reverse. The increased potential for entanglement between long, linear chains can lead to higher viscosity, while highly branched structures may not entangle as readily.[3]
| Alkane | Viscosity at 20°C (mPa·s) |
| n-Hexane | 0.326 |
| Isohexane (2-methylpentane) | 0.302 |
| n-Heptane | 0.409 |
| Isoheptane (2-methylhexane) | 0.378 |
| n-Octane | 0.542 |
| Isooctane (2,2,4-trimethylpentane) | 0.504 |
Solubility
In non-polar solvents, branched alkanes often demonstrate higher solubility than their linear isomers.[4] The less efficient packing of branched molecules in a solid lattice means that less energy is required to overcome the intermolecular forces holding the solid together, leading to easier dissolution.[4]
| Solute | Solvent | Solubility ( g/100g solvent) at 25°C |
| Naphthalene | n-Heptane | 33.6 |
| Naphthalene | Isooctane (2,2,4-trimethylpentane) | 41.2 |
| Benzoic Acid | n-Hexane | 2.1 |
| Benzoic Acid | 2,3-Dimethylbutane | 3.5 |
Chemical Properties and Impact on Reactivity
As solvents, both linear and branched alkanes are considered non-polar and relatively inert. However, their structural differences can subtly influence reaction kinetics and pathways.
Reaction Kinetics
The solvent environment can affect the stability of reactants, transition states, and products, thereby influencing the rate of a chemical reaction. In reactions proceeding through charged intermediates, such as SN1 reactions, the ability of a solvent to stabilize these species is crucial. While all alkanes are non-polar, the slightly different polarizabilities of linear versus branched alkanes could lead to minor differences in their interaction with polar transition states. However, for most non-polar reactions, the differences in reaction rates between linear and branched alkane solvents are often minimal and are more likely to be influenced by factors such as viscosity (affecting diffusion rates) and solubility of reagents.
In the context of the alkanes themselves as reactants, branched alkanes are generally more reactive towards radical abstraction. This is due to the greater stability of tertiary and secondary radicals compared to primary radicals, which are the most common type found in linear alkanes.[5]
Solvent Effects in Drug Development
In the pharmaceutical industry, both n-heptane and isooctane are commonly used as non-polar solvents.[6][7] The choice between them can be critical. For instance, in crystallization processes, the different solubility profiles of a drug substance in a linear versus a branched alkane can affect crystal habit, polymorphism, and impurity purging. The lower viscosity of branched alkanes can also be advantageous in filtration and transfer processes.
Experimental Protocols
Accurate comparison of solvent properties relies on standardized experimental methods.
Determination of Viscosity
A common method for determining the dynamic viscosity of a liquid is through the use of a viscometer.
Ostwald Viscometer Protocol:
-
Calibration: The viscometer is calibrated using a liquid of known viscosity and density (e.g., water) at a specific temperature. The time it takes for the liquid to flow between two marked points is measured.
-
Sample Measurement: The same volume of the sample liquid is introduced into the viscometer, and the flow time between the same two marks is measured at the same temperature.
-
Calculation: The viscosity of the sample (η₁) is calculated using the following equation: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to the sample and the calibration liquid, respectively.
Determination of Solubility
The equilibrium solubility of a compound in a solvent can be determined using the following protocol:
-
Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Logical Solvent Selection Workflow
The choice between a branched and a linear alkane solvent can be guided by a systematic evaluation of the desired properties for a specific application.
Caption: A decision-making flowchart for selecting between linear and branched alkane solvents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. quora.com [quora.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. simplesolvents.com [simplesolvents.com]
A Comparative Guide to Gas Chromatographic Retention Times of Decane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas chromatographic (GC) retention times of various decane (B31447) isomers. Understanding the elution behavior of these isomers is critical for their accurate identification and quantification in complex mixtures. The data presented herein is supported by experimental findings from established scientific databases.
Introduction to GC Retention of Alkanes
In gas chromatography, the retention time of a compound is determined by its partitioning between the stationary phase and the mobile phase. For non-polar alkanes like decane and its isomers, elution order on non-polar stationary phases is primarily governed by boiling point. Generally, compounds with lower boiling points elute earlier. Branching in the carbon chain typically lowers the boiling point of an alkane compared to its straight-chain counterpart, leading to shorter retention times. The degree of branching and the position of the alkyl groups influence the extent of this effect.
Data Presentation: Kovats Retention Indices of Decane Isomers
The following table summarizes the Kovats retention indices (I) for several decane isomers on non-polar stationary phases. The Kovats retention index is a logarithmic scale that relates the retention time of a compound to that of adjacent n-alkanes. By definition, the retention index of n-decane is 1000.
| Isomer Name | Structure | Kovats Retention Index (I) on Non-Polar Stationary Phase |
| Methylnonane Isomers | ||
| 2-Methylnonane | CH₃CH(CH₃)(CH₂)₆CH₃ | 972 |
| 3-Methylnonane | CH₃CH₂CH(CH₃)(CH₂)₅CH₃ | 968 |
| 4-Methylnonane | CH₃(CH₂)₂CH(CH₃)(CH₂)₄CH₃ | 963[1] |
| 5-Methylnonane | CH₃(CH₂)₃CH(CH₃)(CH₂)₃CH₃ | 964 |
| Dimethyloctane Isomers | ||
| 2,2-Dimethyloctane | (CH₃)₃C(CH₂)₅CH₃ | 916[2] |
| 2,3-Dimethyloctane | CH₃CH(CH₃)CH(CH₃)(CH₂)₄CH₃ | 948 |
| 2,4-Dimethyloctane | CH₃CH(CH₃)CH₂CH(CH₃)(CH₂)₃CH₃ | 935 |
| 2,5-Dimethyloctane | CH₃CH(CH₃)(CH₂)₂CH(CH₃)(CH₂)₂CH₃ | 931 |
| 2,6-Dimethyloctane | CH₃CH(CH₃)(CH₂)₃CH(CH₃)CH₂CH₃ | 927 |
| 2,7-Dimethyloctane | CH₃CH(CH₃)(CH₂)₄CH(CH₃)₂ | 919 |
| 3,3-Dimethyloctane | CH₃CH₂C(CH₃)₂(CH₂)₄CH₃ | 932[3] |
| 3,4-Dimethyloctane | CH₃CH₂CH(CH₃)CH(CH₃)(CH₂)₃CH₃ | 954 |
| 3,5-Dimethyloctane | CH₃CH₂CH(CH₃)CH₂CH(CH₃)(CH₂)₂CH₃ | 922[4] |
| 3,6-Dimethyloctane | CH₃CH₂CH(CH₃)(CH₂)₂CH(CH₃)CH₂CH₃ | 929[5] |
| 4,4-Dimethyloctane | CH₃(CH₂)₂C(CH₃)₂(CH₂)₃CH₃ | 948 |
| 4,5-Dimethyloctane | CH₃(CH₂)₂CH(CH₃)CH(CH₃)(CH₂)₂CH₃ | 950 |
| Trimethylheptane Isomers | ||
| 2,2,3-Trimethylheptane | (CH₃)₃CCH(CH₃)(CH₂)₃CH₃ | 931 |
| 2,2,4-Trimethylheptane | (CH₃)₃CCH₂CH(CH₃)(CH₂)₂CH₃ | 911 |
| 2,2,5-Trimethylheptane | (CH₃)₃C(CH₂)₂CH(CH₃)CH₂CH₃ | 902 |
| 2,2,6-Trimethylheptane | (CH₃)₃C(CH₂)₃CH(CH₃)₂ | 884 |
| 2,3,3-Trimethylheptane | CH₃CH(CH₃)C(CH₃)₂(CH₂)₃CH₃ | 950 |
| 2,3,4-Trimethylheptane | CH₃CH(CH₃)CH(CH₃)CH(CH₃)(CH₂)₂CH₃ | 946 |
| 2,3,5-Trimethylheptane | CH₃CH(CH₃)CH(CH₃)CH₂CH(CH₃)CH₂CH₃ | 930 |
| 2,3,6-Trimethylheptane | CH₃CH(CH₃)CH(CH₃)(CH₂)₂CH(CH₃)₂ | 914 |
| 2,4,4-Trimethylheptane | CH₃CH(CH₃)CH₂C(CH₃)₂(CH₂)₂CH₃ | 889[6] |
| 2,4,5-Trimethylheptane | CH₃CH(CH₃)CH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 937 |
| 2,4,6-Trimethylheptane | CH₃CH(CH₃)CH₂CH(CH₃)CH₂CH(CH₃)₂ | 903 |
| 2,5,5-Trimethylheptane | CH₃CH(CH₃)(CH₂)₂C(CH₃)₂CH₂CH₃ | 892[7] |
| 2,6,6-Trimethylheptane | CH₃CH(CH₃)(CH₂)₃C(CH₃)₃ | 883 |
| 3,3,4-Trimethylheptane | CH₃CH₂C(CH₃)₂CH(CH₃)(CH₂)₂CH₃ | 937[8] |
| 3,3,5-Trimethylheptane | CH₃CH₂C(CH₃)₂CH₂CH(CH₃)CH₂CH₃ | 924 |
| 3,4,4-Trimethylheptane | CH₃CH₂CH(CH₃)C(CH₃)₂(CH₂)₂CH₃ | 949 |
| 3,4,5-Trimethylheptane | CH₃CH₂CH(CH₃)CH(CH₃)CH(CH₃)CH₂CH₃ | 946 |
Note: The Kovats indices presented are compiled from the NIST Chemistry WebBook and represent values obtained on various non-polar stationary phases (e.g., Squalane, OV-101, DB-1). Minor variations may be observed between different specific non-polar columns and under different analytical conditions.
Experimental Protocols
The retention indices cited in this guide were determined using gas chromatography. A typical experimental setup for the analysis of decane isomers involves the following:
-
Gas Chromatograph (GC): An instrument equipped with a capillary column, a temperature-controlled oven, an injector, and a detector.
-
Capillary Column: A high-resolution column with a non-polar stationary phase. Commonly used phases for alkane analysis include:
-
Squalane
-
100% Dimethylpolysiloxane (e.g., OV-1, DB-1, SE-30)
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)
-
-
Carrier Gas: An inert gas, typically helium or hydrogen, at a constant flow rate.
-
Injector: A heated inlet to vaporize the sample. Split injection is commonly used for concentrated samples.
-
Oven Temperature Program: The analysis can be performed either isothermally (at a constant temperature) or with a temperature program (where the temperature is increased at a controlled rate). A temperature program is often employed to optimize the separation of a mixture with a wide range of boiling points.
-
Detector: A flame ionization detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.
-
Data System: Software to control the instrument, acquire the data, and calculate the retention indices.
Determination of Kovats Retention Index: The Kovats retention index (I) is calculated using the retention times of the analyte and a series of n-alkanes run under the same chromatographic conditions. For a temperature-programmed analysis, the formula is:
I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
n = carbon number of the n-alkane eluting before the unknown
-
N = carbon number of the n-alkane eluting after the unknown
-
t_R = retention time
Visualization of Factors Affecting GC Retention Time
The following diagram illustrates the key factors that influence the gas chromatographic retention time of decane isomers.
Caption: Key factors influencing the GC retention time of decane isomers.
This diagram illustrates the relationship between various experimental parameters and the resulting retention time. The primary determinant for non-polar decane isomers on a non-polar stationary phase is the boiling point, which is in turn influenced by the molecular structure (degree of branching).
Experimental Workflow for Decane Isomer Analysis
The logical workflow for analyzing and identifying decane isomers in a sample is depicted below.
Caption: A typical workflow for the GC analysis and identification of decane isomers.
References
- 1. Nonane, 4-methyl- [webbook.nist.gov]
- 2. Octane, 2,2-dimethyl- [webbook.nist.gov]
- 3. Octane, 3,3-dimethyl- [webbook.nist.gov]
- 4. Octane, 3,5-dimethyl- [webbook.nist.gov]
- 5. Octane, 3,6-dimethyl- [webbook.nist.gov]
- 6. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 7. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]
- 8. Heptane, 3,3,4-trimethyl- [webbook.nist.gov]
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Branched Alkanes
In the structural elucidation of organic compounds, mass spectrometry stands as a pivotal analytical technique. For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of molecules is crucial for identifying unknown substances, characterizing metabolites, and ensuring the purity of pharmaceutical products. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of branched alkanes versus their linear isomers, supported by experimental data and protocols.
The fragmentation of alkanes under electron ionization (EI) mass spectrometry is highly dependent on their structure. While linear alkanes produce characteristic spectra with clusters of peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups, branched alkanes exhibit distinct patterns dominated by cleavage at the branching points.[1] This preferential fragmentation in branched alkanes is driven by the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2] Consequently, the molecular ion (M⁺) peak in branched alkanes is often significantly less abundant or entirely absent compared to their straight-chain counterparts.[1][3][4]
Comparative Fragmentation Data: n-Hexane vs. its Branched Isomers
To illustrate the differences in fragmentation, the following table summarizes the key mass spectral data for n-hexane and its branched isomers, 2-methylpentane (B89812) and 3-methylpentane (B165638). All three compounds share the same molecular formula (C₆H₁₄) and molecular weight (86.18 g/mol ).[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) at m/z 86 | Base Peak (m/z) | Other Prominent Fragment Ions (m/z) |
| n-Hexane | C₆H₁₄ | 86.18 | Present, low intensity | 57 | 41, 42, 43, 56 |
| 2-Methylpentane | C₆H₁₄ | 86.18 | Present, very low intensity | 43 | 41, 42, 57, 71 |
| 3-Methylpentane | C₆H₁₄ | 86.18 | Present, very low intensity | 57 | 41, 42, 56, 71 |
The base peak in the spectrum of a branched alkane often corresponds to the most stable carbocation that can be formed by cleavage at a branch point.[1] For 2-methylpentane, the base peak at m/z 43 is due to the formation of a stable secondary propyl cation.[5][6] In the case of 3-methylpentane, the base peak at m/z 57 arises from the loss of an ethyl group, also resulting in a stable secondary carbocation.[7] The loss of the largest alkyl fragment at a branch is generally favored.[3][4]
Experimental Protocol: GC-MS Analysis of Branched Alkanes
The following is a typical experimental protocol for the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Instrumentation:
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.[1]
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[1]
GC-MS Parameters:
-
Injector Temperature: 250 °C[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain 150 °C for 5 minutes.[1]
-
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 30-200
Sample Preparation:
-
Prepare a dilute solution of the alkane sample (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Visualization of Fragmentation Pathways
The following diagram illustrates the generalized fragmentation pathway for a branched alkane under electron ionization.
Caption: Fragmentation of a branched alkane in EI-MS.
This logical diagram shows that upon electron ionization, the branched alkane forms a molecular ion. This ion then preferentially undergoes α-cleavage at the branch point to form a more stable carbocation and an alkyl radical. The resulting stable carbocation is often detected as the base peak in the mass spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. homework.study.com [homework.study.com]
- 7. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Analytical Methods for 3-Ethyl-3,4-dimethylhexane Quantification
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of the branched-chain alkane, 3-Ethyl-3,4-dimethylhexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document outlines the performance characteristics, experimental protocols, and logical workflows of each method to aid in selecting the most appropriate technique for a given analytical challenge.
Data Presentation: A Side-by-Side Comparison
The selection of an analytical method is critically dependent on its quantitative performance. The following tables summarize the typical validation parameters for the analysis of volatile hydrocarbons, such as this compound, using GC-FID and GC-MS. These values are representative and may vary based on the specific instrumentation, method parameters, and sample matrix.
Table 1: Performance Characteristics of GC-FID and GC-MS for Volatile Alkane Quantification
| Performance Characteristic | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.2 - 1.01 mg/L[1] | 0.03 - 1.13 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.65 - 3.38 mg/L[1] | 0.09 - 3.41 mg/kg[2] |
| Linearity (R²) | > 0.99[3] | > 0.999[4] |
| Precision (RSD) | < 15% | < 15% |
| Accuracy (Recovery) | 80 - 120% | 80 - 120% |
| Selectivity | Moderate (based on retention time) | High (based on retention time and mass spectrum) |
| Analysis Time per Sample | ~15-30 minutes | ~15-30 minutes |
Table 2: Comparison of Key Features
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle of Detection | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Compound Identification | Based solely on retention time, which can be ambiguous. | Provides definitive identification through unique mass fragmentation patterns. |
| Sensitivity | High sensitivity for hydrocarbons.[1] | Generally higher sensitivity, especially in Selected Ion Monitoring (SIM) mode. |
| Cost | Lower instrument and operational cost. | Higher instrument and maintenance cost. |
| Robustness | Generally considered a very robust and reliable technique. | Can be more complex to operate and maintain. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable quantification. The following sections provide representative methodologies for the analysis of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
1. Sample Preparation:
-
Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Internal Standard: For improved quantitative accuracy, add a suitable internal standard (e.g., n-octane or another non-interfering alkane) at a known concentration to all calibration standards and samples.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time relative to the standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Sample preparation follows the same procedure as for GC-FID. For trace analysis, a pre-concentration step such as solid-phase microextraction (SPME) may be employed. For SPME, a CAR/PDMS fiber can be exposed to the headspace of a heated sample vial before desorption in the GC inlet.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode (for trace analysis) or with an appropriate split ratio.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85, 128).
3. Data Analysis:
-
Initial identification is based on the retention time of the peak corresponding to this compound.
-
Confirmation of identity is achieved by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantification is performed by integrating the peak area of a characteristic ion (quantifier ion) and comparing it to a calibration curve generated from standards of known concentrations, typically using an internal standard for improved accuracy.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC-FID and GC-MS analytical methods.
Caption: Workflow for this compound quantification using GC-FID.
References
A Comparative Guide to Kovats Retention Indices of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kovats retention indices for a selection of branched alkanes on various gas chromatography (GC) stationary phases. The data presented, sourced from the NIST Chemistry WebBook and other scientific literature, is intended to aid in the identification and characterization of these compounds in complex mixtures. Detailed experimental protocols and a logical workflow for determining Kovats indices are also provided to support reproducible research.
Understanding Kovats Retention Indices
The Kovats retention index (I) is a dimensionless unit that relates the retention time of a compound to the retention times of n-alkanes eluting before and after it.[1] This normalization method allows for the comparison of retention data across different instruments and laboratories, as it is less dependent on variations in column length, film thickness, carrier gas velocity, and temperature programming rates.[1][2]
The formula for the Kovats retention index under isothermal conditions is:
I = 100 * [n + (log(t'x) - log(t'n)) / (log(t'n+1) - log(t'n))][3]
For temperature-programmed GC, a more linear relationship is observed, and the formula is simplified to:
I = 100 * [n + (tx - tn) / (tn+1 - tn)][3]
Where:
-
n is the carbon number of the n-alkane eluting before the analyte.
-
t'x, t'n, and t'n+1 are the adjusted retention times of the analyte and the bracketing n-alkanes, respectively.
-
tx, tn, and tn+1 are the absolute retention times of the analyte and the bracketing n-alkanes, respectively.
Comparison of Kovats Retention Indices
The following tables summarize the Kovats retention indices for several branched alkanes on different stationary phases. Non-polar stationary phases like Squalane and OV-101 (or its equivalent, 100% dimethylpolysiloxane) are widely used for alkane analysis, while polar phases like Carbowax 20M offer different selectivity.[4]
Table 1: Kovats Retention Indices of Selected Branched Alkanes on Non-Polar Stationary Phases
| Branched Alkane | IUPAC Name | Squalane | OV-101 / 100% Dimethylpolysiloxane |
| 2,3-Dimethylpentane | 2,3-Dimethylpentane | - | 670[5] |
| 2,2,4-Trimethylpentane | 2,2,4-Trimethylpentane | 691[6] | 694[7] |
| Methylcyclopentane | Methylcyclopentane | - | 620[8] |
| Ethylcyclopentane | Ethylcyclopentane | - | 729[9] |
| 2,3,4-Trimethylpentane | 2,3,4-Trimethylpentane | 752[10] | - |
| 2,2,3-Trimethylpentane | 2,2,3-Trimethylpentane | 734[11] | 732[11] |
Table 2: Kovats Retention Indices of Selected Branched Alkanes on a Polar Stationary Phase
| Branched Alkane | IUPAC Name | Carbowax 20M |
| 2,2,4-Trimethylpentane | 2,2,4-Trimethylpentane | 687[6] |
Note: The availability of data for branched alkanes on polar phases is more limited in the literature.
Experimental Protocols
The determination of accurate and reproducible Kovats retention indices relies on well-defined experimental conditions. Below are typical protocols for the analysis of branched alkanes using gas chromatography.
Gas Chromatography (GC) Method for Alkane Analysis
A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.[12]
-
Injector: A split/splitless injector is commonly used.[13]
-
Split Injection: Suitable for concentrated samples to avoid column overload. A high split ratio (e.g., 50:1 or 100:1) is typical.[14]
-
Splitless Injection: Used for trace analysis to ensure the entire sample is transferred to the column for maximum sensitivity.[14][15]
-
Injector Temperature: Typically set at 250 °C to ensure rapid vaporization of the sample.
-
-
Column: A capillary column is preferred for its high resolution.
-
Non-Polar Analysis: A 100% dimethylpolysiloxane column (e.g., OV-101, DB-1, HP-1) of 30-50 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a common choice.[3]
-
Polar Analysis: A polyethylene (B3416737) glycol (PEG) column (e.g., Carbowax 20M) can be used for alternative selectivity.
-
-
Carrier Gas: Helium or hydrogen is typically used. Hydrogen allows for faster analysis times.[12] A constant flow rate of 1-2 mL/min is common.
-
Oven Temperature Program: A temperature program is essential for separating a mixture of alkanes with a range of boiling points.[16][17]
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons.[18][19]
-
Detector Temperature: Typically set at 250-300 °C.
-
Gas Flows: Hydrogen and air are required for the flame. Typical flow rates are 30-40 mL/min for hydrogen and 300-400 mL/min for air. Makeup gas (usually nitrogen) is used at a flow rate of 25-30 mL/min.
-
Sample Preparation
-
n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C6 to C20) in a volatile solvent like hexane (B92381) or pentane. The concentration of each n-alkane should be in the range of 10-100 ppm.
-
Branched Alkane Sample: Prepare a solution of the branched alkane(s) of interest in the same solvent at a similar concentration to the n-alkane standards.
-
Co-injection (optional but recommended): A mixture of the n-alkane standards and the branched alkane sample can be prepared and injected to determine the retention times in a single run.
Visualizing the Workflow
The following diagrams illustrate the logical flow of determining Kovats retention indices.
Caption: Workflow for determining Kovats retention indices.
Caption: Logical relationship of the Kovats retention index.
References
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. chromatography - What is the Kovat's Index used for? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Gas Chromatographic Retention Data [webbook.nist.gov]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. Pentane, 2,3-dimethyl- [webbook.nist.gov]
- 6. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]
- 7. The Kovats Retention Index: 2,2,4-Trimethylpentane (C8H18) [pherobase.com]
- 8. Cyclopentane, methyl- [webbook.nist.gov]
- 9. Cyclopentane, ethyl- [webbook.nist.gov]
- 10. Pentane, 2,3,4-trimethyl- [webbook.nist.gov]
- 11. Pentane, 2,2,3-trimethyl- [webbook.nist.gov]
- 12. youtube.com [youtube.com]
- 13. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 14. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 15. 3-3 Splitless Injection Method | Technical Information | GL Sciences [glsciences.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Flame ionization detector - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Relative Response Factors of Alkane Isomers in GC-FID
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative response factors (RRFs) of C4, C5, and C6 alkane isomers when analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID). Understanding these factors is crucial for accurate quantification in various applications, including residual solvent analysis in pharmaceuticals, detailed hydrocarbon analysis in the petrochemical industry, and environmental monitoring. This document outlines the theoretical basis for FID response to alkanes, presents available experimental data, and provides a detailed protocol for the determination of RRFs.
Introduction to FID Response and Alkane Structure
The Flame Ionization Detector (FID) is a widely used detector in gas chromatography, particularly for the analysis of organic compounds. Its response is based on the ionization of carbon atoms in a hydrogen-air flame.[1] For hydrocarbons, the FID response is generally proportional to the number of carbon atoms in the molecule.[1] This principle is often referred to as the "carbon counting" ability of the FID.
However, the molecular structure of an analyte can influence its response. The concept of the Effective Carbon Number (ECN) is used to account for these variations. While the ECN for a simple n-alkane is equal to its number of carbon atoms, the presence of branching, unsaturation, or heteroatoms can alter the response and thus the ECN. For alkane isomers, which have the same number of carbon atoms but different arrangements, slight differences in their RRFs can be observed. These differences, though often small, can be significant for high-precision quantitative analysis.
Comparison of Relative Response Factors
The theoretical expectation for alkane isomers is that their RRFs should be very close to 1.0 when compared to a straight-chain isomer with the same carbon number. Experimental data, although not always available in a single comprehensive study, supports this. The following table summarizes available data and theoretical expectations for C4, C5, and C6 alkane isomers. The RRFs are expressed relative to the corresponding n-alkane.
| Carbon Number | Alkane Isomer | Molecular Formula | Boiling Point (°C) | Relative Response Factor (RRF) (relative to n-alkane) | Reference |
| C4 | n-Butane | C₄H₁₀ | -0.5 | 1.00 (by definition) | N/A |
| Isobutane (2-Methylpropane) | C₄H₁₀ | -11.7 | ~1.00 | Theoretical | |
| C5 | n-Pentane | C₅H₁₂ | 36.1 | 1.00 (by definition) | N/A |
| Isopentane (2-Methylbutane) | C₅H₁₂ | 27.7 | ~1.00 | Theoretical | |
| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | 9.5 | ~1.00 | Theoretical | |
| C6 | n-Hexane | C₆H₁₄ | 68.7 | 1.00 (by definition) | N/A |
| 2-Methylpentane | C₆H₁₄ | 60.3 | Very close to 1.00 (often within 1%) | Implied from forum discussions | |
| 3-Methylpentane | C₆H₁₄ | 63.3 | Very close to 1.00 (often within 1%) | Implied from forum discussions | |
| 2,2-Dimethylbutane | C₆H₁₄ | 49.7 | Very close to 1.00 (often within 1%) | Implied from forum discussions | |
| 2,3-Dimethylbutane | C₆H₁₄ | 58.0 | Very close to 1.00 (often within 1%) | Implied from forum discussions |
Experimental Protocols for RRF Determination
The following is a generalized procedure for the experimental determination of RRFs for alkane isomers, based on principles outlined in standard methods such as ASTM D6729.
1. Materials and Reagents:
-
High-purity standards of the alkane isomers to be tested (e.g., n-butane, isobutane, n-pentane, isopentane, neopentane, and all hexane (B92381) isomers).
-
A suitable internal standard (ISTD), which should be a compound that is well-resolved from the analytes of interest and does not co-elute with any other sample components. For C4-C6 alkanes, a C7 or C8 alkane could be a suitable ISTD.
-
High-purity solvent for the preparation of standards (e.g., hexane or pentane, ensuring it does not interfere with the analytes).
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A capillary column suitable for hydrocarbon analysis (e.g., a non-polar or slightly polar column such as a DB-1 or DB-5).
-
Data acquisition and processing software.
3. Preparation of Standards:
-
Stock Solutions: Prepare individual stock solutions of each alkane isomer and the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards containing known concentrations of each alkane isomer and a constant concentration of the internal standard. The concentration range should bracket the expected concentration of the analytes in the samples.
4. GC-FID Analysis:
-
Set up the GC-FID with appropriate parameters for the separation of the alkane isomers. Typical parameters might include:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250-300 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a temperature that allows for the elution of all analytes in a reasonable time.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Inject each calibration standard at least three times to ensure repeatability.
5. Data Analysis and RRF Calculation:
-
For each injection, record the peak area of each alkane isomer and the internal standard.
-
For each calibration standard, calculate the response factor (RF) for each analyte using the following equation: RF = (Peak Area of Analyte) / (Concentration of Analyte)
-
Plot the peak area of each analyte against its concentration and perform a linear regression to obtain the slope of the calibration curve. The slope is the response factor.
-
Calculate the Relative Response Factor (RRF) for each isomer relative to a reference compound (e.g., the n-alkane of the same carbon number) using the following equation: RRF = (RF of Analyte) / (RF of Reference Compound)
Visualizing the Experimental Workflow and Key Relationships
The following diagrams illustrate the logical flow of determining RRFs and the relationship between alkane structure and FID response.
Caption: Workflow for determining Relative Response Factors.
References
A Comparative Guide to Purity Assessment of 3-Ethyl-3,4-dimethylhexane by GC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of two primary analytical techniques for assessing the purity of 3-Ethyl-3,4-dimethylhexane: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Both methods offer robust approaches to purity determination, each with distinct advantages and limitations.
Principles of Purity Assessment
Gas Chromatography (GC) is a powerful separation technique ideal for volatile and semi-volatile compounds like this compound.[1] In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas transports the sample through the column, which contains a stationary phase. The separation of components is based on their differential partitioning between the mobile (gas) and stationary phases. A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.[1] Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure of a molecule and can be used to identify and quantify impurities.[2][3] This technique relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the identification of the compound and any impurities present. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.[4][5]
Performance Comparison: GC vs. NMR
The choice between GC and NMR for purity assessment often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or the nature of potential impurities.
| Feature | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] |
| Primary Use | Separation and quantification of volatile and semi-volatile compounds.[1] | Structural elucidation and quantification of organic molecules.[2] |
| Sensitivity | High (ppm to ppb level). | Moderate to low (typically requires >1% impurity for easy detection). |
| Quantification | Relative quantification by area percent. Can be highly accurate with an internal standard.[1] | Absolute quantification possible with a certified internal standard (qNMR).[4][7] |
| Impurity Identification | Limited to retention time comparison with known standards. GC-MS is required for structural information.[2] | Provides detailed structural information for impurity identification.[3] |
| Sample Throughput | High, with typical run times of minutes.[8] | Lower, with sample preparation and acquisition times that can be longer. |
| Destructive? | Yes, the sample is consumed during analysis. | No, the sample can be recovered after analysis.[7] |
| Applicability | Ideal for volatile isomers and closely related impurities. | Excellent for identifying structurally diverse and non-volatile impurities. |
Experimental Protocols
Gas Chromatography (GC-FID) Protocol for this compound
This protocol outlines a general method for the purity assessment of this compound using GC with Flame Ionization Detection.[1]
1. Sample Preparation:
-
Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane.[1]
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Dilution: Dilute the test sample of this compound to fall within the established calibration range.
-
Internal Standard: For improved quantitative accuracy, add a non-interfering internal standard (e.g., n-octane) at a known concentration to all standards and samples.[1]
2. GC-FID Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase, is suitable for alkane analysis.[9]
-
Injector Temperature: 250 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.[8]
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[9]
-
Detector Temperature (FID): 300 °C.[10]
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a pure standard.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
¹H NMR Protocol for this compound
This protocol provides a general method for purity assessment using ¹H NMR.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[3]
-
For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum and signals that do not overlap with the analyte.[11]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[3]
-
Shim the magnetic field to optimize its homogeneity and obtain sharp signals.[3]
-
Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio. For quantitative analysis, ensure a sufficient relaxation delay (d1) between scans (e.g., 5 times the longest T1 relaxation time) to allow for complete proton relaxation.[3]
3. Data Analysis:
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to this compound and any identified impurities.
-
For relative purity, compare the integral of the main compound's signals to the integrals of impurity signals.
-
For absolute purity using qNMR, calculate the purity using the following formula[4]:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
-
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound, incorporating both GC and NMR techniques for a comprehensive analysis.
Caption: Workflow for purity assessment of this compound.
Conclusion
Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are indispensable tools for the purity assessment of this compound. GC-FID offers high sensitivity and throughput for detecting volatile impurities, making it an excellent screening tool. NMR, on the other hand, provides invaluable structural information for the unambiguous identification of impurities and offers a pathway to absolute quantification through qNMR. For a comprehensive and robust purity determination, a combination of both techniques is often the most effective approach, leveraging the strengths of each method to ensure the highest quality of the compound for research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
A Guide to Inter-Laboratory Comparison of 3-Ethyl-3,4-dimethylhexane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison (ILC) focused on the analysis of 3-Ethyl-3,4-dimethylhexane, a volatile organic compound (VOC). While specific ILC data for this compound is not publicly available, this document presents a model study based on established protocols for VOC analysis, offering a robust methodology for laboratories to assess their analytical performance. The guide is intended to facilitate the establishment of reliable and comparable analytical methods for this and structurally similar compounds.
Hypothetical Inter-Laboratory Comparison Study Design
An inter-laboratory comparison is a valuable tool for evaluating the proficiency of different laboratories in performing a specific analysis.[1][2] In this model study, a coordinating laboratory prepares and distributes standardized samples of this compound in a common matrix (e.g., methanol) to participating laboratories. Each laboratory is instructed to perform quantitative analysis using their in-house instrumentation and standard operating procedures.
Table 1: Simulated Quantitative Data from a Hypothetical Inter-Laboratory Comparison for this compound Analysis
| Laboratory ID | Analytical Method | Sample Introduction | Reported Concentration (µg/mL) | Z-Score |
| Lab 01 | GC-MS | Direct Injection | 48.5 | -0.58 |
| Lab 02 | GC-MS | Headspace-SPME | 52.1 | 0.82 |
| Lab 03 | GC-FID | Direct Injection | 47.2 | -1.11 |
| Lab 04 | GC-MS/MS | Thermal Desorption | 50.3 | 0.12 |
| Lab 05 | GC-MS | Direct Injection | 49.8 | -0.08 |
| Assigned Value | 50.0 | |||
| Standard Deviation for Proficiency Assessment | 2.5 |
Note: The data presented in this table is for illustrative purposes and does not represent results from an actual inter-laboratory study. The assigned value is the consensus value determined from the participants' results, and the Z-score indicates the performance of each laboratory relative to the consensus.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory comparison. The following outlines a recommended methodology for the analysis of this compound based on common practices for VOC analysis.[3][4][5]
Sample Preparation
A stock solution of this compound (CAS: 52897-06-0) is prepared by a certified reference material provider.[6][7][8][9] This stock solution is then used to prepare the test samples by spiking a known amount into a suitable solvent, such as methanol, to achieve a target concentration. The homogeneity and stability of the prepared samples must be rigorously tested before distribution to participating laboratories.
Analytical Instrumentation
Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended analytical technique due to its high selectivity and sensitivity for VOCs.[4][5][10] Laboratories may also employ other detection methods such as flame ionization detection (FID).
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Mid-polar (e.g., DB-624 or equivalent) |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Analysis and Performance Evaluation
Participating laboratories are required to report their quantitative results for the test sample. The performance of each laboratory is then assessed using statistical methods, such as the Z-score, which is calculated based on the assigned value and the standard deviation for proficiency assessment.
Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in this inter-laboratory comparison, the following diagrams have been generated using the DOT language.
Caption: Workflow of the inter-laboratory comparison study.
Caption: General workflow for GC-MS analysis.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 7. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound. | 52897-06-0 [chemicalbook.com]
- 9. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 3-Ethyl-3,4-dimethylhexane: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for 3-Ethyl-3,4-dimethylhexane
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and should be handled with care.[1] Based on data from similar compounds, it is considered a Category 3 flammable liquid, a Category 1 aspiration hazard, a Category 2 skin irritant, and may cause drowsiness or dizziness.[1] It is also toxic to aquatic life with long-lasting effects.[1]
Signal Word: Danger[1]
Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H336: May cause drowsiness or dizziness.
-
H411: Toxic to aquatic life with long lasting effects.
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a potential face shield for splash risks, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[1] All operations involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [3][4] |
| Molecular Weight | 142.28 g/mol | [3] |
| CAS Number | 52897-06-0 | [3][4][5][6] |
| Boiling Point | 140.1 °C at 760 mmHg | [2] |
| Flash Point | 59.3 °C | [2] |
| Density | 0.721 g/cm³ | [2] |
Step-by-Step Disposal Procedure
Proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Collection:
-
Container Management:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Utilize a designated flammable liquid storage cabinet for storage.[1]
-
Employ secondary containment to mitigate the spread of potential spills.[1]
-
-
Spill Management:
-
Minor Spills (<100 mL) in a Fume Hood:
-
Alert personnel in the immediate vicinity.[1]
-
Wear appropriate PPE.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Carefully collect the absorbed material with spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water, and ensure thorough ventilation.[1]
-
-
Major Spills (>100 mL) or Spills Outside a Fume Hood:
-
-
Final Disposal:
Experimental Protocol: Waste Stream Analysis via GC-MS
To ensure proper classification for disposal, the components of a hydrocarbon waste stream can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Objective: To identify and quantify the components of a hydrocarbon waste stream.[2]
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., non-polar)
-
Helium carrier gas
-
Sample vials
-
A known standard of this compound
Procedure: [2]
-
Prepare a dilute solution of the waste sample in a volatile solvent (e.g., hexane).
-
Inject a small volume of the prepared sample into the GC.
-
The sample is vaporized and carried by the helium gas through the capillary column.
-
Components are separated based on their boiling points and interactions with the column's stationary phase.
-
The mass spectrometer identifies the components based on their mass-to-charge ratio.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Ethyl-3,4-dimethylhexane
Essential Safety and Handling Guide for 3-Ethyl-3,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals: Your Go-To Resource for Laboratory Safety and Chemical Handling.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is classified as follows:
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Specific target organ toxicity — single exposure | Category 3 | H336: May cause drowsiness or dizziness[1] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times to minimize exposure risk.
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1][2] | Protects against chemical splashes and flying debris.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.[1][2] | Shields against corrosive and toxic chemicals.[3] |
| Skin and Body Protection | A flame-retardant lab coat must be worn.[1][3] | Provides a protective layer against spills and reduces the risk of burns from flammable substances.[3][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][2] | Filters harmful vapors, ensuring clean air for laboratory personnel.[3] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation :
-
Handling and Dispensing :
-
Storage :
Spill Response
-
Minor Spills (less than 100 mL in a fume hood):
-
Alert personnel in the immediate area.[1]
-
Wear appropriate PPE (goggles, gloves, lab coat).[1]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Ventilate the area thoroughly.[1]
-
-
Major Spills (greater than 100 mL or outside a fume hood):
Disposal Plan
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[1]
-
Once the container is full, or in accordance with institutional policies, arrange for disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Do not attempt to dispose of the chemical waste yourself.[2]
Experimental Workflow Visualization
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
